2-Hydrazino-5-nitro-1H-1,3-benzimidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6-nitro-1H-benzimidazol-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c8-11-7-9-5-2-1-4(12(13)14)3-6(5)10-7/h1-3H,8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSMPTOEEIBHEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40541705 | |
| Record name | 2-Hydrazinyl-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91467-48-0 | |
| Record name | 2-Hydrazinyl-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40541705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-hydrazino-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from readily available starting materials. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters that influence the reaction outcome. Furthermore, it will cover the characterization of the final product and essential safety considerations for handling the hazardous reagents involved. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important benzimidazole derivative.
Introduction: The Significance of Benzimidazole Scaffolds
Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] The fused heterocyclic system of benzene and imidazole rings provides a versatile scaffold that can be readily functionalized to modulate its biological properties. The introduction of a nitro group and a hydrazino moiety, as in the case of this compound, can impart unique chemical reactivity and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.[3] This guide will focus on a reliable and reproducible synthetic route to this target molecule.
The Synthetic Pathway: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step reaction sequence starting from 5-nitro-1H-benzimidazol-2(3H)-one. The overall pathway involves the conversion of the benzimidazolone to a 2-chloro intermediate, followed by a nucleophilic substitution with hydrazine hydrate.
Caption: Overall synthetic pathway for this compound.
Step 1: Chlorination of 5-Nitro-1H-benzimidazol-2(3H)-one
The initial step involves the conversion of the carbonyl group in 5-nitro-1H-benzimidazol-2(3H)-one to a chloro group. This is a crucial activation step, transforming the relatively unreactive C2 position into a good leaving group for the subsequent nucleophilic substitution.
Mechanism: The reaction proceeds via the interaction of the carbonyl oxygen with a strong chlorinating agent, typically a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). This forms a reactive intermediate that is subsequently attacked by a chloride ion to yield the 2-chloro derivative.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, a mixture of 5-nitro-1H-benzimidazol-2(3H)-one (1 equivalent), phosphorus oxychloride (3 equivalents), and phosphorus pentachloride (0.5 equivalents) is prepared.
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The reaction mixture is heated on a steam bath for 2-3 hours.
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After cooling to room temperature, the mixture is carefully poured onto crushed ice with vigorous stirring.
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The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
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The crude 2-chloro-5-nitro-1H-benzimidazole can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrazinolysis of 2-Chloro-5-nitro-1H-benzimidazole
The second and final step is the nucleophilic substitution of the chloro group at the C2 position with hydrazine. Hydrazine hydrate acts as the nucleophile, attacking the electron-deficient C2 carbon of the benzimidazole ring.
Mechanism: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the C2 carbon, leading to the displacement of the chloride ion. A subsequent proton transfer results in the formation of the stable this compound.
Experimental Protocol:
-
A solution of 2-chloro-5-nitro-1H-benzimidazole (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask.
-
Hydrazine hydrate (an excess, typically 3-5 equivalents) is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
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The solid is washed with cold ethanol and then dried to yield this compound. Further purification can be achieved by recrystallization.
Characterization of this compound
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are typically employed:
Table 1: Physicochemical and Spectroscopic Data
| Property | Expected Value/Characteristics |
| Molecular Formula | C₇H₇N₅O₂ |
| Molecular Weight | 193.16 g/mol |
| Appearance | Expected to be a solid, likely colored due to the nitro group. |
| Melting Point | To be determined experimentally. |
| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (hydrazine and imidazole), C=N stretching of the imidazole ring, and strong symmetric and asymmetric stretching of the NO₂ group. |
| ¹H NMR (DMSO-d₆) | Aromatic protons on the benzimidazole ring will show characteristic splitting patterns. Signals for the NH and NH₂ protons of the hydrazino group and the imidazole NH will also be present and are typically exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbon atoms of the benzimidazole ring, with the carbon bearing the nitro group being significantly deshielded. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound should be observed. |
Safety Precautions: Handling Hydrazine Hydrate
Hydrazine hydrate is a highly toxic, corrosive, and potentially carcinogenic substance.[4][5][6][7] Strict adherence to safety protocols is mandatory when handling this reagent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), safety goggles, a face shield, and a lab coat.[7]
-
Ventilation: All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[4][7]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]
-
Storage: Store hydrazine hydrate in a cool, well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[6]
-
Waste Disposal: Dispose of hydrazine-containing waste according to institutional and local regulations for hazardous chemical waste.[7]
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- 6. Sci-Hub. Synthesis, Characterization and Reactions of 4‐Hydrazino‐2‐methylpyrimidino[4′5′:4,5]thiazolo[3,2‐a]benzimidazole / Journal of the Chinese Chemical Society, 2000 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole (CAS 91467-48-0). As direct experimental data for this specific molecule is limited in published literature, this document synthesizes information from structurally analogous compounds—including nitrobenzimidazoles, 2-hydrazino-benzimidazoles, and other benzimidazole derivatives—to build a robust predictive profile. We present established, field-proven protocols for the experimental determination of key parameters such as ionization constant (pKa), lipophilicity (LogP/LogD), solubility, and thermal stability. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's behavior for applications in synthesis, formulation, and biological screening.
Molecular Identity and Structural Characteristics
This compound is a heterocyclic compound featuring a benzimidazole core substituted with a hydrazino group at the 2-position and a nitro group at the 5-position. These functional groups are critical determinants of the molecule's electronic, steric, and acid-base properties, which in turn govern its behavior in chemical and biological systems.
| Property | Value / Identifier | Source |
| IUPAC Name | 2-Hydrazinyl-6-nitro-1H-benzimidazole | N/A |
| CAS Number | 91467-48-0 | [1] |
| Molecular Formula | C₇H₇N₅O₂ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C1[O-])NC(=N2)NN | N/A |
Tautomerism and Structural Considerations
A key feature of the benzimidazole scaffold is the existence of prototropic tautomers. The imidazole proton can reside on either nitrogen atom (N1 or N3). Furthermore, the exocyclic hydrazino group introduces additional possibilities for tautomerism. While a crystal structure for the title compound has not been published, analysis of related structures like 2-methyl-5-nitro-1H-benzimidazole reveals that the core benzimidazole ring system is nearly planar[2]. The presence of multiple N-H donors (from the imidazole and hydrazino groups) and various acceptor atoms (imidazole nitrogens, nitro oxygens) strongly suggests that the molecule will participate in extensive intermolecular hydrogen bonding in the solid state, a feature observed in the crystal structures of analogous compounds[2][3]. This hydrogen bonding network is expected to significantly influence its melting point, solubility, and crystal packing.
Ionization, Lipophilicity, and Aqueous Behavior
The ionization state and lipophilicity of a molecule are paramount in drug discovery, dictating its solubility, membrane permeability, and interaction with biological targets.
Acidity and Basicity (pKa)
The this compound molecule possesses both acidic and basic centers. The imidazole ring is weakly basic, while the N-H protons are weakly acidic. The electron-withdrawing nitro group is expected to decrease the basicity (lower the pKa of the conjugate acid) compared to unsubstituted benzimidazoles. Experimental pKa values for a range of substituted benzimidazoles have been determined to be between 4.48 and 7.38[4][5]. Given the electronic effects of the substituents, the pKa values for the title compound are likely to be at the lower end of this range.
| Parameter | Predicted Value | Basis of Prediction |
| pKa₁ (Conjugate Acid) | ~3.5 - 4.5 | Based on electron-withdrawing effects of the nitro group on the benzimidazole core. |
| pKa₂ (N-H Acidity) | >10 | Typical range for imidazole N-H protons. |
Note: These are estimated values. Experimental determination is required for confirmation.
Lipophilicity (LogP & LogD)
LogP (the partition coefficient) measures the lipophilicity of the neutral species, while LogD (the distribution coefficient) accounts for all ionic species at a given pH. For an ionizable molecule like this, LogD is the more physiologically relevant descriptor[6]. The parent benzimidazole has a LogP of 1.32[7]. The polar nitro and hydrazino groups are expected to decrease the LogP of the title compound significantly.
| Parameter | Predicted Value | Basis of Prediction |
| LogP | 0.5 - 1.2 | Based on group contributions from the polar hydrazino and nitro moieties. |
| LogD at pH 7.4 | < LogP | Due to partial protonation of the basic centers at physiological pH. |
Protocol 1: Experimental Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the ionized and neutral forms of a molecule have different UV-Vis absorbance spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined. This technique is well-established for benzimidazole derivatives[4][5].
Causality: The choice of this method is driven by its accessibility and the strong chromophores within the molecule (nitro-aromatic system), which should provide a robust analytical signal. The Henderson-Hasselbalch equation is used to relate the measured absorbance ratios to the pKa.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable co-solvent like methanol or DMSO to ensure initial dissolution.
-
Prepare a series of aqueous buffers with known pH values, covering a range from approximately pH 2 to pH 12. Maintain a constant ionic strength across all buffers.
-
-
Spectral Scan:
-
For a few selected pH values (e.g., 2, 7, 11), dilute the stock solution into the buffer and record the full UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance difference (λ_max_diff) between the acidic and basic forms.
-
-
Spectrophotometric Titration:
-
Prepare a series of samples by adding a small, constant aliquot of the stock solution to each buffer of varying pH.
-
Measure the absorbance of each sample at the predetermined λ_max_diff.
-
-
Data Analysis:
-
Plot the measured absorbance against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, use the equation: pKa = pH + log[(A_I - A)/(A - A_N)], where A is the absorbance at a given pH, and A_I and A_N are the absorbances of the fully ionized and neutral species, respectively.
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Solubility Profile
The solubility of a compound is a critical factor for its absorption and formulation. Based on analogues like 5-nitrobenzimidazole, which has very low water solubility (<0.1 mg/mL), the title compound is also expected to be poorly soluble in aqueous media at neutral pH[8]. However, its solubility is likely to increase at acidic pH due to the protonation of the basic nitrogen centers. It is expected to be more soluble in polar aprotic organic solvents like DMSO and DMF, a common characteristic of nitro-substituted benzimidazoles[9].
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the intrinsic thermodynamic solubility of a compound, providing a self-validating system by ensuring equilibrium is reached.
Causality: This protocol is chosen to measure the true equilibrium solubility, which is a fundamental property independent of kinetic factors. The use of HPLC-UV for quantification provides high sensitivity and specificity.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, water). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that the solution has reached equilibrium with the solid phase.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to sediment the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. Dilute the filtrate with a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound. Calculate the original concentration in the supernatant to determine the solubility.
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation and is essential for quality control. The following are predicted characteristics based on related structures.
| Technique | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment and Rationale |
| FT-IR | 3400-3100 (broad) | N-H stretching vibrations (imidazole and hydrazine)[10][11]. |
| 1620-1600 | C=N stretching of the imidazole ring[10]. | |
| 1550-1500 & 1350-1300 | Asymmetric and symmetric NO₂ stretching vibrations[9]. | |
| ¹H NMR (DMSO-d₆) | 11.0 - 12.5 (broad s, 1H) | Imidazole N-H proton. |
| 7.5 - 8.5 (m, 3H) | Aromatic protons of the benzimidazole ring. | |
| 4.0 - 5.0 (broad s, 3H) | Labile protons of the -NHNH₂ group. | |
| ¹³C NMR (DMSO-d₆) | >150 | C2 carbon attached to two nitrogens. |
| 130-145 | Aromatic carbons, including the one attached to the NO₂ group. | |
| 105-120 | Aromatic carbons. |
Note: NMR chemical shifts are highly dependent on solvent and concentration. The hydrazino protons are exchangeable and may not always be clearly resolved.
Thermal Stability
Aromatic nitro compounds and benzimidazole derivatives often exhibit high thermal stability. Studies on related heterocyclic compounds show decomposition onset temperatures well above 250 °C[12]. Some energetic nitrobenzimidazole derivatives are stable up to 315 °C[9]. This high thermal resistance is crucial for safety during handling, storage, and certain formulation processes like melt extrusion.
Protocol 3: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a direct and reliable method to determine the temperature at which a compound begins to decompose.
Causality: This technique provides a quantitative measure of thermal stability by identifying the exact temperature at which mass loss (decomposition) begins. Performing the analysis under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the study of the intrinsic thermal decomposition pathway.
Methodology:
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are properly calibrated using certified standards.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a TGA pan (e.g., alumina or platinum).
-
Experimental Setup: Place the pan in the TGA furnace. Purge the system with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis:
-
Plot the sample mass (%) versus temperature to generate the TG curve.
-
The onset temperature of decomposition (T_onset) is determined from the point where significant mass loss begins.
-
The first derivative of the TG curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion
This compound is a multifunctional heterocyclic compound with physicochemical properties dominated by its aromatic core and polar substituents. It is predicted to be a weakly basic, poorly water-soluble solid with high thermal stability. Its multiple hydrogen bond donors and acceptors suggest a high melting point and complex solid-state behavior. While this guide provides a robust, predictive framework based on established principles and data from analogous structures, it underscores the critical need for direct experimental validation. The protocols detailed herein offer a clear path for researchers to obtain the empirical data required for the confident application of this compound in medicinal chemistry and materials science.
References
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Jerez, G., Kaufman, G., Prystai, M., Schenkeveld, S., & Donkor, K. K. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. [Link]
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Mora-Diez, N., & Donkor, K. K. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(39), 19517-19524. [Link]
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Request PDF. (n.d.). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. ResearchGate. [Link]
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Lipka, E., Folly-Klan, M., Charton, J., Vacchera, M.-P., Bonte, J.-P., & Vacchera, C. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267-1271. [Link]
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ResearchGate. (n.d.). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]
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PubChem. (n.d.). 5-Nitrobenzimidazole. PubChem. [Link]
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Voitekhovich, S. V., Gaponik, P. N., Lyakhov, A. S., & Ivashkevich, O. A. (2019). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 24(23), 4286. [Link]
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Worzakowska, M., & Staszewska, A. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 15(15), 5427. [Link]
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Stoyanov, S., Zlateva, T., Kaloyanov, N., & Georgiev, A. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39359-39373. [Link]
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PubChem. (n.d.). Benzimidazole. PubChem. [Link]
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Al-Jibouri, H. A. A., & Al-Timimay, A. H. (2019). Synthesis ,characterazition of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant pathogenic fungi. Journal of Physics: Conference Series, 1294, 052034. [Link]
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ResearchGate. (n.d.). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. [Link]
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Aslanduk, N. O., Gumerova, N. I., & Krivolapov, D. B. (2022). 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296–300. [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
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Arumugam, N., Ponnuswamy, M. N., Ponnuswamy, A., & Jayakumar, R. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2621. [Link]
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An In-depth Technical Guide to 2-Hydrazino-5-nitro-1H-1,3-benzimidazole: A Versatile Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The benzimidazole core is a well-established pharmacophore present in numerous approved drugs, while the hydrazino and nitro functionalities offer versatile handles for chemical modification and potential modulation of biological activity. This document details the compound's chemical identity, a proposed, logically-derived synthetic pathway, its physicochemical properties, and a critical analysis of its potential as a scaffold for developing novel therapeutic agents. The discussion is grounded in the established bioactivities of related benzimidazole, hydrazone, and nitro-aromatic compounds, providing a forward-looking perspective for researchers in the field.
Chemical Identity and Structure
This compound is a derivative of benzimidazole, characterized by a hydrazino group (-NHNH₂) at the 2-position and a nitro group (-NO₂) at the 5-position of the fused bicyclic ring system. These substitutions are critical, as they provide sites for further chemical elaboration and are known to influence the molecule's electronic properties and biological interactions.
Table 1: Core Compound Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 91467-48-0 | [1] |
| Molecular Formula | C₇H₇N₅O₂ | [1] |
| Molecular Weight | 193.16 g/mol | [1] |
| Canonical SMILES | C1=CC2=C(C=C1[O-])NC(=N2)NN | N/A |
The structure combines the rigidity of the benzimidazole core with the reactive nucleophilicity of the terminal amine on the hydrazino group.
Caption: Chemical structure of this compound.
Synthesis and Methodologies
A key precursor for this synthesis is 2-Chloro-5-nitro-1H-1,3-benzimidazole (CAS 5955-72-6) . The chloro group at the 2-position of the benzimidazole ring is activated towards nucleophilic attack. Hydrazine hydrate is an excellent nucleophile for displacing such leaving groups. This strategy is analogous to the synthesis of the parent compound, 2-hydrazino-1H-benzimidazole, from 2-bromobenzimidazole and hydrazine hydrate[2].
Proposed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-nitro-1H-1,3-benzimidazole (1.0 eq).
-
Solvent and Reagent Addition: Add a suitable solvent such as ethanol or n-butanol, followed by an excess of hydrazine hydrate (e.g., 5-10 eq).
-
Causality: The excess hydrazine serves as both the nucleophile and the reaction medium, driving the reaction to completion. Ethanol is a common solvent that facilitates the dissolution of both reactants.
-
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate indicates a successful reaction.
-
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol to remove residual hydrazine. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure this compound.
Caption: Derivatization strategy via hydrazone formation.
Physicochemical and Safety Data
While extensive experimental data for this specific compound is limited, properties can be predicted based on its structure and data from related analogs.
Table 2: Physicochemical Properties
| Property | Value / Observation | Rationale / Source |
|---|---|---|
| Appearance | Likely a colored solid (yellow to brown) | The nitro-aromatic and conjugated system often imparts color. [2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, heated methanol. | Typical for heterocyclic compounds of this size. [2] |
| Melting Point | Expected to be >200 °C | Benzimidazole derivatives are often high-melting solids due to hydrogen bonding and ring stacking. [3] |
| pKa | Estimated around 6.07 | Predicted value for the parent 2-hydrazinobenzimidazole, suggesting weak basicity. [2]|
Safety and Handling
-
Hazard Profile: While not specifically classified, compounds containing hydrazino and nitro-aromatic groups should be handled with care. They should be considered potentially harmful if swallowed, inhaled, or in contact with skin, analogous to the parent compound 2-hydrazinyl-1H-benzimidazole.[4]
-
Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent degradation.[2]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required when handling this compound.
Conclusion
This compound represents a molecule of high strategic value for medicinal chemists. It elegantly combines the privileged benzimidazole scaffold with two versatile functional groups—the reactive hydrazino moiety and the activity-modulating nitro group. Its utility as a chemical intermediate for generating diverse libraries of hydrazone derivatives makes it a compelling starting point for hit-to-lead campaigns targeting a range of diseases, most notably cancer and infectious diseases. The proposed synthetic route is robust and relies on well-established chemical principles, ensuring its accessibility to suitably equipped research laboratories. Further investigation into the synthesis and biological evaluation of derivatives from this scaffold is highly warranted and promises to yield novel therapeutic candidates.
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Zubatyuk, R. et al. (2019). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 24(21), 3845. Available at: [Link] [3]2. Argirova, M. A. et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39379-39391. Available at: [Link] [5][6]3. Abu-Bakr, S. M. et al. (2013). Novel Synthesis and Anti-tumour Activity of 2-Hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1358. Available at: [Link] [7][8]4. National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95788, 2-hydrazinyl-1H-1,3-benzodiazole. PubChem. Retrieved January 22, 2026. Available at: [Link] [4]5. National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3725611, 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro-. PubChem. Retrieved January 22, 2026. Available at: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the critical physicochemical properties of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available data for this specific molecule, this document serves as a foundational framework for its characterization. It emphasizes robust methodologies for determining aqueous and organic solubility, elucidates the principles behind stability-indicating assays, and outlines protocols for forced degradation studies. By synthesizing established analytical techniques for related benzimidazole and hydrazone derivatives, this guide empowers researchers to generate reliable and reproducible data, crucial for advancing preclinical development.
Introduction: The Significance of Physicochemical Characterization
This compound (Molecular Formula: C₇H₇N₅O₂, Molecular Weight: 193.16 g/mol ) belongs to the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse pharmacological activities.[1][2] The introduction of a hydrazino group at the 2-position and a nitro group at the 5-position creates a unique electronic and structural profile, suggesting potential applications that warrant further investigation.
However, before any meaningful biological evaluation can occur, a thorough understanding of the compound's solubility and stability is paramount. These two parameters are cornerstones of "drug-likeness" and profoundly influence a candidate's journey through discovery and development. Poor solubility can lead to erratic results in biological assays and hinder the development of viable formulations, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.[3][4]
This guide is structured to provide both the theoretical underpinnings and practical, step-by-step protocols for the comprehensive assessment of this compound's solubility and stability profile.
Solubility Profiling: A Multifaceted Approach
The solubility of a compound dictates its dissolution rate and, consequently, its bioavailability. For this compound, a molecule with both polar (hydrazine, nitro) and non-polar (benzene ring) functionalities, solubility is expected to be highly dependent on the solvent system and pH.
Predicted Solubility Characteristics
Based on the behavior of related nitro- and hydrazino-benzimidazole derivatives, we can anticipate the following:
-
Polar Aprotic Solvents: High solubility is expected in solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of disrupting the crystal lattice and forming hydrogen bonds.[5]
-
Polar Protic Solvents: Moderate to low solubility is anticipated in alcohols like methanol and ethanol. While hydrogen bonding is possible, the overall polarity may be less favorable than DMSO.
-
Aqueous Media: Due to the aromatic core, low intrinsic aqueous solubility is predicted. However, the basic hydrazino group and the acidic proton on the imidazole ring suggest that solubility will be highly pH-dependent.
-
Non-polar Solvents: Poor solubility is expected in solvents such as hexane, toluene, and dichloromethane.[5]
Experimental Determination of Solubility
Two primary types of solubility assays are recommended: kinetic and thermodynamic.
This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions. It measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[3][6]
Experimental Protocol: Kinetic Solubility by Nephelometry
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution into the appropriate wells.
-
Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at 700 RPM for 2 hours at room temperature to allow for precipitation.
-
Measurement: Analyze the plate using a nephelometer to measure light scattering, which is indicative of precipitate formation.
-
Quantification: Compare the light scattering values against a calibration curve to determine the kinetic solubility limit.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for Kinetic Solubility Assay.
This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is a lower-throughput but more accurate representation of true solubility, crucial for later-stage development.[4][7]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand, then filter the supernatant through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Data Reporting: Report the thermodynamic solubility in µg/mL or µM at each specific pH.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for Thermodynamic Solubility Assay.
Table 1: Summary of Recommended Solubility Studies
| Parameter | Method | Rationale |
| Kinetic Solubility | Nephelometry or UV Spectroscopy | High-throughput screening for early-stage assessment in aqueous buffers.[3][8] |
| Thermodynamic Solubility | Shake-Flask with HPLC-UV detection | Gold-standard, equilibrium measurement for accurate solubility determination.[4][9] |
| pH-Solubility Profile | Shake-Flask across a pH range | To understand the impact of ionization on solubility, critical for predicting in vivo behavior. |
| Solvent Solubility | Shake-Flask with HPLC-UV detection | To identify suitable solvents for formulation, analytical method development, and synthesis. |
Stability Assessment and Degradation Pathway Elucidation
A comprehensive stability profile is essential to ensure that a drug candidate is safe and effective over its shelf life. Forced degradation studies are employed to identify potential degradation products and to develop a stability-indicating analytical method.[10]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Protocol: RP-HPLC Method Development
-
Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase Optimization: Begin with a gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid or an acetate buffer at pH 4.5).[11] Optimize the gradient to achieve a good separation between the parent peak and any potential degradants.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths, which helps in identifying peak purity and selecting the optimal wavelength for quantification.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This helps in identifying likely degradation pathways and products that might be observed under normal storage conditions.
Table 2: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl at 60-80°C | The hydrazone linkage is known to be labile to acid-catalyzed hydrolysis.[12][13] This will test the stability of the C=N bond and the benzimidazole ring under acidic conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at 60-80°C | The amide-like character of the benzimidazole ring and potential hydrolysis of the nitro group will be assessed. Benzimidazole derivatives have shown degradation in alkaline solutions.[14] |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature | The electron-rich hydrazino moiety is susceptible to oxidation. This stress test will reveal the compound's vulnerability to oxidative degradation.[10] |
| Thermal Degradation | Dry heat at 70-80°C | Assesses the intrinsic thermal stability of the molecule. Nitroaromatic compounds can have complex thermal degradation profiles.[5] |
| Photodegradation | Exposure to UV/Vis light (ICH Q1B guidelines) in solution and solid state | Benzimidazole derivatives are known to be photosensitive.[14][15] The nitroaromatic moiety can also contribute to photoreactivity. This is critical for determining appropriate packaging and storage conditions. |
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis of the Hydrazino Group: Under acidic or basic conditions, the C-N bond of the hydrazino group could be cleaved, potentially leading to the formation of 2-hydroxy-5-nitro-1H-1,3-benzimidazole.
-
Oxidation: The hydrazino group is a primary target for oxidation, which could lead to the formation of diazenes or other oxidized species.
-
Reduction of the Nitro Group: Under certain reductive conditions, the nitro group could be reduced to a nitroso or amino group.
-
Photodegradation: Light exposure could catalyze hydrolysis of the carbamic-like structure within the benzimidazole ring system.[16]
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Potential Degradation Pathways.
Conclusion and Future Directions
The successful development of this compound as a potential therapeutic agent is contingent upon a solid understanding of its fundamental physicochemical properties. This guide provides a robust framework for systematically evaluating its solubility and stability. By employing the detailed protocols for kinetic and thermodynamic solubility, researchers can ascertain its dissolution behavior across various relevant conditions. Furthermore, the implementation of forced degradation studies coupled with a validated stability-indicating HPLC method will provide critical insights into its degradation pathways and inform on its storage and handling requirements.
The data generated from these studies will be invaluable for rational formulation design, interpretation of biological data, and ensuring the quality and safety of this promising compound as it progresses through the drug discovery pipeline.
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Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
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Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278-284. [Link]
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Kumar, A., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Combinatorial chemistry & high throughput screening, 18(4), 346-355. [Link]
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De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 46(16), 5181-5190. [Link]
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Traoré, F., et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. American Journal of Physical Chemistry, 13(2), 20-27. [Link]
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Introduction: The Scientific Merit of the Benzimidazole Scaffold
An In-Depth Technical Guide to the Theoretical Studies of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole
Abstract: This guide provides a comprehensive theoretical examination of this compound (C₇H₇N₅O₂), a heterocyclic compound of significant interest due to the combined functionalities of its benzimidazole scaffold, electron-donating hydrazino group, and electron-withdrawing nitro group. We delve into the core computational methodologies used to predict its structural, spectroscopic, and electronic properties. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework for understanding and predicting the behavior of this molecule through the lens of quantum chemistry. We will explore its optimized geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). The causality behind computational choices is explained to provide a self-validating system of protocols, grounded in authoritative research.
The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science. It is a key component in various natural and synthetic molecules, including Vitamin B12.[1] The fusion of a benzene ring with an imidazole ring creates a stable, aromatic system that can be readily functionalized to modulate its biological and physical properties. Benzimidazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3]
The specific molecule of interest, this compound, presents a fascinating case for theoretical study. The presence of the electron-donating hydrazino (-NHNH₂) group at the 2-position and the strong electron-withdrawing nitro (-NO₂) group at the 5-position creates a significant intramolecular charge transfer characteristic. This "push-pull" electronic system is a classic design motif for creating materials with enhanced non-linear optical (NLO) properties.[4] Furthermore, the hydrazone moiety (-NH-N=CH-) that can be formed from the hydrazino group is a well-established pharmacophore with diverse biological activities.[5][6]
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable, atom-level insights into molecular properties before undertaking potentially costly and time-consuming synthesis and experimentation.[7][8] They allow for the prediction of molecular stability, reactivity, spectroscopic signatures, and potential biological interactions, thereby accelerating the discovery process.
Synthesis and Spectroscopic Characterization
While this guide focuses on theoretical aspects, a plausible experimental workflow is essential for context and validation.
Proposed Synthesis Protocol
The synthesis of this compound can be logically approached via nucleophilic substitution. A common route involves the reaction of a 2-chloro-substituted benzimidazole with hydrazine hydrate.[9][10]
Step-by-Step Workflow:
-
Starting Material : Begin with 2-chloro-5-nitro-1H-benzimidazole.
-
Reaction : Reflux the starting material with an excess of hydrazine hydrate (N₂H₄·H₂O) in a suitable solvent such as ethanol.[11]
-
Mechanism : The highly nucleophilic hydrazine displaces the chloride ion at the C2 position of the benzimidazole ring.
-
Work-up : Upon cooling, the product typically precipitates out of the solution. It can then be filtered, washed with cold ethanol and water to remove unreacted starting materials and excess hydrazine, and dried under vacuum.
-
Purification : Recrystallization from a solvent like ethanol or an ethanol/water mixture can be performed to obtain a purified product.
Spectroscopic Validation: Bridging Theory and Experiment
The synthesized compound's identity and purity are confirmed by comparing experimental spectra with theoretically predicted data.
-
FT-IR Spectroscopy : The infrared spectrum is crucial for identifying key functional groups. Expected characteristic peaks include N-H stretching vibrations from the imidazole and hydrazino groups (typically in the 3100–3400 cm⁻¹ range), asymmetric and symmetric stretching of the NO₂ group (around 1580 cm⁻¹ and 1400 cm⁻¹, respectively), and C=N stretching from the imidazole ring.[11][12][13]
-
NMR Spectroscopy (¹H & ¹³C) : ¹H NMR would show distinct signals for the aromatic protons on the benzene ring, with shifts influenced by the electron-withdrawing nitro group. Signals for the labile N-H protons of the imidazole and hydrazino moieties would also be present, often appearing as broad singlets.[12][14][15] ¹³C NMR would confirm the number of unique carbon environments in the molecule.
-
UV-Vis Spectroscopy : The electronic absorption spectrum, typically recorded in a solvent like DMSO or ethanol, reveals the electronic transitions within the molecule.[14][16] The presence of the extended conjugated system and the charge-transfer nature of the molecule are expected to result in strong absorption bands in the UV-visible region.[17]
Core Computational Methodology
Our theoretical investigation is grounded in Density Functional Theory (DFT), a workhorse of modern computational chemistry that balances accuracy with computational feasibility.
Rationale for Method Selection
-
DFT Approach : We selected the DFT method for all calculations. DFT is renowned for its ability to accurately model electronic structure and related properties in medium-to-large organic molecules.[8]
-
Functional and Basis Set : The specific combination of the B3LYP functional with the 6-311++G(d,p) basis set is employed.[7][18]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a high degree of accuracy for predicting geometries and vibrational frequencies of organic compounds.[2][18]
-
6-311++G(d,p) is a robust triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing non-covalent interactions and systems with potential charge separation. The (d,p) denotes polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals and are essential for accurate geometry and energy calculations.[18]
-
Computational Workflow Diagram
The following diagram outlines the logical sequence of the theoretical calculations performed.
Caption: Standard computational workflow for theoretical molecular analysis.
A Theoretical Deep Dive: Results and Discussion
This section details the predicted properties of this compound based on the computational workflow.
Optimized Molecular Structure
The initial step involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. The planarity of the benzimidazole ring is expected to be maintained, while the hydrazino and nitro groups will adopt specific torsion angles to minimize steric hindrance and maximize electronic stabilization.
Caption: 2D representation of this compound.
Vibrational Analysis
A frequency calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the FT-IR and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions (stretching, bending, etc.).
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Experimental Region (cm⁻¹) |
| N-H Stretch | Imidazole & Hydrazine | 3450 - 3300 | 3400 - 3100[12][19] |
| C-H Stretch | Aromatic | 3100 - 3000 | 3100 - 3000 |
| Asymmetric NO₂ Stretch | Nitro Group | ~1575 | 1620 - 1540[13] |
| C=N Stretch | Imidazole Ring | ~1620 | 1630 - 1590 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | 1600 - 1450 |
| Symmetric NO₂ Stretch | Nitro Group | ~1350 | 1440 - 1360[13] |
Note: Predicted wavenumbers are typically scaled by a factor (~0.96) to correct for anharmonicity and limitations in the theoretical model.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic properties.[2]
-
HOMO : Represents the ability to donate an electron. Its energy (E_HOMO) is related to the ionization potential.
-
LUMO : Represents the ability to accept an electron. Its energy (E_LUMO) is related to the electron affinity.
-
HOMO-LUMO Energy Gap (ΔE) : The difference ΔE = E_LUMO - E_HOMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[20]
For this molecule, the HOMO is expected to be localized primarily on the electron-rich hydrazino group and the benzimidazole ring system, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group and the aromatic ring, indicating the region most susceptible to nucleophilic attack.[21] This spatial separation of HOMO and LUMO is the hallmark of an effective intramolecular charge-transfer system.
Caption: Frontier Molecular Orbital (HOMO-LUMO) energy level diagram.
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a color-coded map of the total electron density on the surface of a molecule. It is an excellent tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions.[21][22]
-
Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich areas). These are prime targets for electrophilic attack. In our molecule, these will be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms.[23]
-
Blue Regions : Indicate positive electrostatic potential (electron-poor areas). These are susceptible to nucleophilic attack. The hydrogen atoms of the NH groups in the imidazole and hydrazine moieties are expected to be the most positive regions.[21]
-
Green Regions : Represent neutral or near-zero potential.
The MEP map visually confirms the electronic "push-pull" nature, with the negative potential concentrated near the nitro group and the positive potential near the hydrazino and imidazole protons.
Non-Linear Optical (NLO) Properties
Molecules with large dipole moments and significant differences in ground-state and excited-state electron distribution often exhibit NLO properties. The intramolecular charge transfer from the hydrazino donor to the nitro acceptor, facilitated by the conjugated benzimidazole bridge, makes this molecule a strong candidate for NLO applications.[4] The key parameter calculated is the first-order hyperpolarizability (β₀). A high β₀ value suggests a strong second-order NLO response, which is desirable for materials used in technologies like frequency doubling of lasers.
Potential Biological Activity
The benzimidazole-hydrazone framework is associated with a wide range of pharmacological activities.[5][6][24]
-
Anticancer Activity : Many benzimidazole derivatives, including those with hydrazino side chains, have shown promising results against various cancer cell lines, such as breast cancer (MCF7).[25][26] The mechanism often involves the inhibition of key enzymes or interference with DNA replication.
-
Antimicrobial and Anthelmintic Activity : The hydrazone moiety is a known pharmacophore in antimicrobial agents.[5] Benzimidazole-hydrazones have demonstrated potent activity against parasites like Trichinella spiralis and various bacterial and fungal strains.[12][27]
-
Antioxidant Activity : The hydrazino group can act as a radical scavenger, imparting antioxidant properties to the molecule.[12]
A logical next step would be to perform molecular docking studies, computationally placing the optimized structure of this compound into the active site of a relevant biological target (e.g., a bacterial enzyme or a cancer-related protein) to predict binding affinity and interaction modes.
Conclusion
The theoretical investigation of this compound using DFT calculations provides a powerful, predictive framework for understanding its fundamental properties. The computational results indicate a stable molecular structure characterized by a significant intramolecular charge transfer from the hydrazino donor to the nitro acceptor. This electronic profile suggests a low HOMO-LUMO energy gap, pointing towards high chemical reactivity and potential for strong non-linear optical properties. The MEP map clearly delineates the electron-rich and electron-poor regions, offering a guide for predicting its chemical behavior and intermolecular interactions. These theoretical insights, combined with the known pharmacological importance of the benzimidazole-hydrazone scaffold, position this molecule as a promising candidate for further investigation in both materials science and medicinal chemistry.
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The Advent and Ascendance of 2-Hydrazinobenzimidazoles: A Technical Guide for the Modern Researcher
Abstract
The benzimidazole scaffold, a privileged pharmacophore in medicinal chemistry, has given rise to a multitude of derivatives with profound biological activities. Among these, the 2-hydrazinobenzimidazole core has emerged as a particularly versatile building block for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 2-hydrazinobenzimidazoles. It is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights into their synthesis and derivatization. This guide delves into the causality behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Benzimidazole Core and the Dawn of a New Derivative
The story of 2-hydrazinobenzimidazoles is intrinsically linked to the broader history of benzimidazole chemistry. First synthesized in 1872, the benzimidazole ring system, an isostere of naturally occurring purines, quickly garnered attention for its potential to interact with biological systems.[1] The latter half of the 20th century saw an explosion of research into benzimidazole-containing compounds, leading to the development of blockbuster drugs such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.[1][2]
The introduction of a hydrazine moiety at the 2-position of the benzimidazole ring represented a significant evolution in the field. This seemingly simple structural modification unlocked a vast new chemical space, paving the way for the synthesis of a diverse array of derivatives, most notably hydrazones. These derivatives have since been shown to possess a remarkable spectrum of biological activities, including potent antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] This guide will trace the path from the initial synthesis of the 2-hydrazinobenzimidazole scaffold to the cutting-edge research that continues to unveil its therapeutic potential.
The Genesis of a Scaffold: Synthesis of the 2-Hydrazinobenzimidazole Core
The synthetic routes to the 2-hydrazinobenzimidazole core are varied, each with its own set of advantages and mechanistic underpinnings. The choice of a particular synthetic strategy often depends on the availability of starting materials, desired scale, and the need for specific substitution patterns on the benzimidazole ring.
The Phillips-Ladenburg Condensation: A Foundational Approach
The most fundamental and widely employed method for the synthesis of the benzimidazole ring itself is the Phillips-Ladenburg condensation. This reaction typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7][8]
Mechanism of Benzimidazole Formation:
The reaction proceeds via a nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the imidazole ring.
Figure 1: General mechanism of benzimidazole formation via the Phillips-Ladenburg condensation.
Synthesis of 2-Hydrazinobenzimidazole: Key Methodologies
Building upon the foundational benzimidazole scaffold, several key methods have been developed to introduce the crucial hydrazine moiety at the 2-position.
A common and efficient route to 2-hydrazinobenzimidazole involves a two-step process starting from the readily available 2-mercaptobenzimidazole.
Step 1: Oxidation to 2-Benzimidazolesulfonic Acid
The first step involves the oxidation of the thiol group to a sulfonic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate in an alkaline medium.[9][10]
Step 2: Hydrazinolysis of the Sulfonic Acid
The resulting 2-benzimidazolesulfonic acid is then treated with hydrazine hydrate, which displaces the sulfonic acid group to yield the desired 2-hydrazinobenzimidazole.[9][10]
Experimental Protocol: Synthesis of 2-Hydrazinobenzimidazole from 2-Mercaptobenzimidazole
-
Step 1: Synthesis of 2-Benzimidazolesulfonic Acid
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole in a 50% aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and slowly add a solution of potassium permanganate with vigorous stirring.
-
Continue stirring at room temperature until the purple color of the permanganate disappears.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 1 to precipitate the 2-benzimidazolesulfonic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Step 2: Synthesis of 2-Hydrazinobenzimidazole
-
In a round-bottom flask equipped with a reflux condenser, suspend the 2-benzimidazolesulfonic acid in an excess of hydrazine hydrate (99%).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the crystalline product by filtration, wash with cold water, and dry to obtain 2-hydrazinobenzimidazole.[9]
-
Causality Behind Experimental Choices:
-
The use of a strong oxidizing agent like KMnO4 is crucial for the efficient conversion of the thiol to the sulfonic acid. The alkaline medium helps to solubilize the starting material and facilitate the reaction.
-
The subsequent hydrazinolysis step relies on the nucleophilic nature of hydrazine to displace the sulfonic acid group, which is a good leaving group. The use of excess hydrazine hydrate drives the reaction to completion.
An alternative route involves the nucleophilic substitution of a chlorine atom from a 2-chlorobenzimidazole precursor with hydrazine.
Experimental Protocol: Synthesis of 2-Hydrazinobenzimidazole from 2-Chlorobenzimidazole
-
In a sealed tube or a high-pressure reactor, dissolve 2-chlorobenzimidazole in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for several hours.
-
After cooling, the product can be isolated by removing the solvent and purifying the residue, often by recrystallization.
Causality Behind Experimental Choices:
-
The 2-chloro substituent is a good leaving group, making it susceptible to nucleophilic attack by hydrazine.
-
The use of a sealed tube and elevated temperatures is often necessary to facilitate the reaction, as the C-Cl bond in the heterocyclic ring can be relatively unreactive.
Derivatization and the Rise of Hydrazones: Expanding the Chemical Space
The true synthetic utility and therapeutic promise of 2-hydrazinobenzimidazoles lie in their ability to be readily derivatized. The most common and fruitful derivatization is the condensation reaction with aldehydes and ketones to form 2-hydrazinobenzimidazole hydrazones.
Synthesis of 2-Hydrazinobenzimidazole Hydrazones: The Condensation Reaction
This reaction is a straightforward and high-yielding method for creating a diverse library of compounds for biological screening.
General Reaction Scheme:
Figure 2: General synthesis of 2-hydrazinobenzimidazole hydrazones.
Experimental Protocol: Synthesis of a 2-Hydrazinobenzimidazole Hydrazone Derivative
-
Dissolve 2-hydrazinobenzimidazole in a suitable solvent, such as ethanol or methanol.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Add a catalytic amount of an acid, such as acetic acid or citric acid, to the reaction mixture.[6][11]
-
Reflux the reaction mixture for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone product.
-
Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.
Causality Behind Experimental Choices:
-
The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine moiety.
-
The choice of solvent is important for dissolving the reactants and facilitating the reaction. Alcohols like ethanol are often preferred due to their ability to dissolve both the polar and non-polar reactants and their relatively high boiling points for refluxing.
-
The use of eco-friendly catalysts like citric acid is a green chemistry approach that can improve yields and reduce environmental impact.[3][11]
A Spectrum of Biological Activity: The Therapeutic Potential of 2-Hydrazinobenzimidazoles
The derivatization of the 2-hydrazinobenzimidazole core has led to the discovery of compounds with a wide range of pharmacological activities.
Antitumor Activity
Numerous studies have demonstrated the potent cytotoxic effects of 2-hydrazinobenzimidazole derivatives against various cancer cell lines.[8][12] The mechanism of action is often multifactorial, with some compounds shown to inhibit nucleic acid synthesis and interact with DNA.[3] Some derivatives have been found to be more active than the standard chemotherapeutic drug doxorubicin.[8][12]
Structure-Activity Relationship (SAR) Insights for Antitumor Activity:
-
The nature of the substituent on the aryl ring of the hydrazone moiety plays a crucial role in determining the antitumor potency.
-
The presence of specific functional groups can enhance the ability of the molecule to interact with biological targets such as enzymes and DNA.[3]
Antimicrobial Activity
2-Hydrazinobenzimidazole hydrazones have exhibited significant activity against a broad spectrum of bacteria and fungi.[3][4][12] Molecular docking studies have suggested that these compounds can interact with key bacterial and fungal protein targets.[3][5]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
A SAR study of various benzimidazole derivatives bearing a hydrazone moiety revealed a correlation between the electronic properties of the compounds and their antibacterial activity.[12]
-
The presence and position of electron-withdrawing or electron-donating groups on the aromatic rings can significantly influence the antimicrobial efficacy.
Other Biological Activities
Beyond their antitumor and antimicrobial properties, 2-hydrazinobenzimidazole derivatives have also been investigated for a variety of other therapeutic applications, including:
Conclusion and Future Perspectives
The journey of 2-hydrazinobenzimidazoles, from their initial synthesis to their current status as a promising class of bioactive compounds, highlights the power of scaffold-based drug discovery. The versatility of the 2-hydrazinobenzimidazole core, coupled with the straightforward derivatization to form hydrazones, provides a fertile ground for the development of new therapeutic agents. Future research in this area will likely focus on the optimization of lead compounds through detailed SAR studies, the elucidation of precise mechanisms of action, and the exploration of novel therapeutic targets. The continued application of green chemistry principles in their synthesis will also be crucial for the sustainable development of these valuable molecules. For the dedicated researcher, the field of 2-hydrazinobenzimidazoles offers a rich and rewarding area of exploration with the potential to address significant unmet medical needs.
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Abu-Zied, K. M., et al. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. [Link]
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Mokrushina, G. A., et al. (1988). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. Pharmaceutical Chemistry Journal, 22(2), 146-150. [Link]
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Al-Ghorbani, M., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PubMed. [Link]
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Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39157-39170. [Link]
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Kumar, B. V., et al. (2020). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Current Drug Discovery Technologies, 17(4), 438-452. [Link]
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Read, K. D., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518. [Link]
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Yilmaz, I., et al. (2011). Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety. European Journal of Medicinal Chemistry, 46(9), 4164-4171. [Link]
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El-Sayed, M. A. A., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 28(13), 5108. [Link]
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synthesis of novel 2-hydrazinobenzimidazole derivatives
An In-Depth Technical Guide to the Synthesis of Novel 2-Hydrazinobenzimidazole Derivatives
Authored by: A Senior Application Scientist
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among its many derivatives, 2-hydrazinobenzimidazoles represent a critical synthon for the development of novel therapeutic agents. The introduction of a hydrazinyl moiety at the 2-position provides a versatile handle for extensive chemical modification, most notably through the formation of hydrazones. These resulting derivatives have demonstrated a wide spectrum of biological activities, including potent antitumor, antimicrobial, and anthelmintic properties.[1][2][3][4] This guide provides a comprehensive overview of the synthesis of the 2-hydrazinobenzimidazole core and its subsequent derivatization, with a focus on field-proven protocols, mechanistic rationale, and the principles of green chemistry.
The Strategic Importance of the 2-Hydrazinobenzimidazole Scaffold
The value of the 2-hydrazinobenzimidazole scaffold lies in its synthetic accessibility and the diverse biological activities of its derivatives. The core structure combines the rigid, aromatic benzimidazole ring system, known for its ability to interact with various biological targets, with a reactive hydrazine group. This hydrazine group serves as a nucleophilic center, readily condensing with a vast array of aldehydes and ketones.[3] This reaction, forming a hydrazone linkage (-NH-N=CH-), is a cornerstone of combinatorial chemistry and allows for the systematic exploration of chemical space to optimize pharmacological activity.
The resulting hydrazone moiety is not merely a linker; it is a pharmacophore in its own right, capable of forming strong hydrogen bonds with enzyme and receptor active sites.[3] This dual-component structure—a proven heterocyclic core and a versatile, active side chain—makes these derivatives highly promising candidates for drug development pipelines.[3][4]
Synthesis of the Core Synthon: 2-Hydrazinobenzimidazole
The synthesis of the foundational 2-hydrazinobenzimidazole molecule is a multi-step process that requires careful control of reaction conditions. The most reliable and commonly cited pathway begins with o-phenylenediamine and proceeds through a thiol intermediate.
Overall Synthetic Workflow
The logical progression from readily available starting materials to the final hydrazone derivatives is outlined below. This workflow ensures high purity of the key intermediate, 2-hydrazinobenzimidazole, which is crucial for the successful synthesis of the final target compounds.
Caption: Overall workflow for the synthesis of 2-hydrazinobenzimidazole derivatives.
Experimental Protocol: Synthesis of 2-Hydrazinobenzimidazole (4)
This protocol is a synthesized methodology based on established literature procedures.[5][6]
Step 2.1: Synthesis of 1H-Benzimidazole-2-thiol (2)
-
Rationale: This step involves the cyclization of o-phenylenediamine with carbon disulfide in an alkaline medium. Potassium hydroxide acts as both a base and a source for the formation of a dithiocarbamate intermediate, which then cyclizes to form the stable benzimidazole thiol.
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in an ethanol-water solution.
-
Add o-phenylenediamine (1) to the solution and stir until fully dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise while stirring.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., acetic acid) to precipitate the product.
-
Filter the resulting solid, wash thoroughly with cold water, and dry to yield 1H-benzimidazole-2-thiol (2).
-
Step 2.2: Synthesis of 1H-Benzimidazole-2-sulfonic acid (3)
-
Rationale: The thiol group is oxidized to a sulfonic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution. The sulfonic acid group is an excellent leaving group, which is critical for the subsequent nucleophilic substitution.
-
Procedure:
-
Suspend the 1H-benzimidazole-2-thiol (2) in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate while maintaining the temperature below 10°C.
-
Stir the reaction for 1-2 hours until the purple color of the permanganate disappears.
-
Filter the mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with hydrochloric acid to a pH of ~1. The sulfonic acid product will precipitate.
-
Filter the precipitate, wash with water, and dry to obtain 1H-benzimidazole-2-sulfonic acid (3).[6]
-
Step 2.3: Synthesis of 2-Hydrazinobenzimidazole (4)
-
Rationale: This is a nucleophilic aromatic substitution reaction. The highly nucleophilic hydrazine attacks the carbon atom bearing the sulfonic acid group, displacing it to form the desired product. An excess of hydrazine hydrate is used to serve as both the reagent and the solvent.
-
Procedure:
-
Place 1H-benzimidazole-2-sulfonic acid (3) in a round-bottom flask.
-
Upon cooling, the product will crystallize from the reaction mixture.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 2-hydrazinobenzimidazole (4).
-
Derivatization via Hydrazone Synthesis: Gateway to Novelty
The condensation of the 2-hydrazinobenzimidazole core with various aldehydes or ketones is the most direct and efficient method for generating a library of novel derivatives. This reaction is typically acid- or base-catalyzed.
Mechanism of Acid-Catalyzed Hydrazone Formation
The reaction proceeds via a nucleophilic addition-elimination mechanism. The catalyst's role is to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and susceptible to attack by the terminal nitrogen of the hydrazine moiety.
Caption: Mechanism of acid-catalyzed hydrazone formation.
Protocol Selection: Classic vs. Green Chemistry Approaches
Protocol A: Classic Method (Piperidine Catalyst)
This method is robust and widely cited, utilizing a weak base to catalyze the condensation.
-
Rationale: Piperidine acts as a basic catalyst, likely by deprotonating the hydrazine to increase its nucleophilicity, facilitating the initial attack on the carbonyl carbon.
-
General Procedure: [7]
-
In a 50 mL round-bottom flask, suspend 2-hydrazinyl-1H-benzoimidazole (1.48 g, 0.01 mol) in ethanol (25 mL).
-
Add the appropriate aromatic aldehyde or ketone (0.01 mol).
-
Add a catalytic amount of piperidine (2-3 drops).
-
Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
The solid product that forms is collected by filtration, dried, and recrystallized from a suitable solvent (e.g., DMF or ethanol) to yield the pure hydrazone derivative.[7]
-
Protocol B: Green Chemistry Method (Citric Acid Catalyst)
This modern approach aligns with the principles of sustainable chemistry by using a biodegradable, non-toxic, and efficient catalyst.[3]
-
Rationale: Citric acid is a weak, solid organic acid that effectively protonates the carbonyl oxygen, activating the aldehyde/ketone for nucleophilic attack as depicted in the mechanism diagram. Its low toxicity and environmental benignity make it a superior choice over traditional mineral acids or volatile bases.[3]
-
General Procedure: [3]
-
Combine 2-hydrazinobenzimidazole (1 mmol), the desired aldehyde or ketone (1 mmol), and citric acid (0.1 g) in ethanol (15 mL) in a round-bottom flask.[3]
-
Heat the mixture under reflux, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water to remove the citric acid, and dry. Recrystallization from ethanol can be performed if further purification is needed.
-
Comparative Data on Hydrazone Synthesis
The choice of catalyst can influence reaction efficiency. The use of citric acid has been shown to provide excellent yields, often superior to traditional catalysts like acetic acid, across a range of substrates.[3]
| Entry | Carbonyl Compound | Catalyst | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetic Acid | 78% | [3] |
| 2 | Benzaldehyde | Citric Acid | 88% | [3] |
| 3 | 4-Nitrobenzaldehyde | Acetic Acid | 85% | [3] |
| 4 | 4-Nitrobenzaldehyde | Citric Acid | 94% | [3] |
| 5 | 2,4-Dichlorobenzaldehyde | Acetic Acid | 80% | [3] |
| 6 | 2,4-Dichlorobenzaldehyde | Citric Acid | 90% | [3] |
| 7 | Acetophenone | Acetic Acid | 79% | [3] |
| 8 | Acetophenone | Citric Acid | 89% | [3] |
| 9 | Isatin | Acetic Acid | 82% | [3] |
| 10 | Isatin | Citric Acid | 92% | [3] |
Scientist's Note: The data clearly indicates that citric acid is a highly efficient catalyst for this transformation, providing a significant increase in yield while being environmentally friendly.[3] Ethanol is often the solvent of choice due to its ability to dissolve the reactants and its moderate boiling point, which is suitable for reflux conditions.[3]
Structural Characterization
Confirmation of the synthesized structures is paramount. The following techniques are essential:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch from the starting aldehyde/ketone and the appearance of a C=N stretch (around 1600-1620 cm⁻¹) in the hydrazone product. The N-H stretches from the benzimidazole and hydrazine moieties will also be present (typically 3100-3400 cm⁻¹).[4][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is crucial for identifying the methine proton (-N=CH-) of the hydrazone, which typically appears as a singlet between δ 8.0-8.5 ppm.[7] Protons on the aromatic rings and the exchangeable N-H protons (often broad singlets at higher delta values) should also be assigned.[7]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful condensation and allowing for elemental composition analysis through high-resolution mass spectrometry.[7]
Conclusion and Future Outlook
The synthesis of 2-hydrazinobenzimidazole derivatives via hydrazone formation is a powerful and versatile strategy for generating novel molecules with significant therapeutic potential. The methodologies presented herein, from the multi-step synthesis of the core structure to its efficient derivatization using both classic and green catalysts, provide a solid foundation for researchers in drug discovery. The demonstrated superiority of eco-friendly catalysts like citric acid highlights a path toward more sustainable synthetic practices without compromising chemical efficiency.[3] Future work will likely focus on expanding the library of these derivatives, exploring new catalytic systems, and conducting in-depth structure-activity relationship (SAR) studies to develop next-generation therapeutic agents.
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Abu-Zied, K. M., et al. (n.d.). Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. National Research Center. Available at: [Link]
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Abu-Zied, K., et al. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chemistry: Current Research. Available at: [Link]
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Abu-Zied, K., et al. (n.d.). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. SciTechnol. Available at: [Link]
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Abu-Bakr, S. M., et al. (2013). Novel Synthesis and Anti-Tumour Activity of 2-Hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
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Al-Ghorbani, M., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega. Available at: [Link]
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Stoyanov, S., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]
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(n.d.). To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. Available at: [Link]
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Sasioglu, P., et al. (2022). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
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Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
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exploring the chemical reactivity of the hydrazine group in benzimidazoles
An In-depth Technical Guide to the Chemical Reactivity of the Hydrazine Group in Benzimidazoles
Authored by: Gemini, Senior Application Scientist
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a hydrazine moiety at the C2-position dramatically enhances the synthetic versatility of this privileged heterocycle. This guide provides an in-depth exploration of the chemical reactivity of the 2-hydrazinobenzimidazole group, offering a technical narrative for researchers, scientists, and drug development professionals. We will dissect the core reactions—condensation, cyclization, acylation, and alkylation—explaining the mechanistic principles that govern these transformations. This document is structured to provide not just protocols, but a field-proven understanding of why specific experimental choices are made, thereby empowering researchers to innovate from a foundation of established chemical logic.
The Hydrazino-Benzimidazole Moiety: A Nucleophilic Powerhouse
The benzimidazole ring system is renowned for its metabolic stability and ability to engage in hydrogen bonding, making it a frequent choice in drug design. When functionalized with a hydrazine group (-NHNH₂), the scaffold is endowed with a potent nucleophilic center. The terminal nitrogen (β-nitrogen) of the hydrazine group is significantly more nucleophilic and less sterically hindered than the α-nitrogen adjacent to the benzimidazole ring. This inherent electronic and steric difference is the cornerstone of its reactivity, allowing for selective transformations that are foundational to building molecular complexity.
The synthesis of the key precursor, 2-hydrazino-1H-benzimidazole, is typically achieved through the hydrazinolysis of more accessible precursors like 2-mercaptobenzimidazole or 2-chlorobenzimidazole. For instance, refluxing 1H-benzimidazole-2-sulfonic acid with an excess of hydrazine hydrate provides the target hydrazine in good yield.[1][2] This starting material serves as the gateway to a vast chemical space, enabling the construction of diverse and biologically active derivatives.
Core Reactivity and Synthetic Transformations
The chemical utility of 2-hydrazinobenzimidazole is primarily exploited through four major classes of reactions. Understanding the principles behind each is critical for leveraging this scaffold in synthesis campaigns.
Condensation Reactions: The Gateway to Hydrazones (Schiff Bases)
The most fundamental reaction of the hydrazine group is its condensation with carbonyl compounds. The reaction of 2-hydrazinobenzimidazole with various aldehydes and ketones proceeds readily to form stable hydrazone derivatives, often referred to as Schiff bases.[3][4] These products are not merely intermediates but often exhibit significant biological activities themselves, including antimicrobial, antioxidant, and antiparasitic properties.[1][5][6]
Causality and Mechanism: The reaction is a classic nucleophilic addition-elimination. The terminal, more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to form the characteristic C=N double bond of the hydrazone.[7][8] The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid, citric acid) which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the dehydration step.[5] The use of eco-friendly catalysts like citric acid has been shown to provide excellent yields (88–94%) compared to traditional acetic acid.[5]
Below is a generalized workflow for the synthesis of benzimidazole-hydrazones.
Caption: Pathway for pyrazole ring formation from 2-hydrazinobenzimidazole.
Acylation Reactions
Acylation of 2-hydrazinobenzimidazole provides another avenue for functionalization, leading to N-acylhydrazone derivatives. [9]This reaction typically occurs selectively at the more nucleophilic terminal nitrogen. Common acylating agents include acid chlorides, anhydrides, and even carboxylic acids under certain conditions. [10][11] Causality and Experimental Choice: The choice of acylating agent and reaction conditions is critical. Using a highly reactive acyl chloride in the presence of a non-nucleophilic base (like triethylamine or pyridine) at low temperatures can provide clean and high-yielding acylation, minimizing side reactions. The resulting acylhydrazones are key intermediates for synthesizing other heterocycles (like oxadiazoles) and are also evaluated as bioactive compounds in their own right, with many showing potent enzyme inhibitory activity. [11][12][13]
| Reagent | Conditions | Product Type | Ref. |
|---|---|---|---|
| Acetic Anhydride | Reflux | N-acetylhydrazide | [14] |
| Substituted Aldehydes | Reflux, Ethanol, Acid Catalyst | N-acylhydrazones | [11] |
| Ethyl Chloroformate | Condensation | Triazolo-fused ketones | [15]|
Table 1: Summary of common acylation and related reactions.
N-Alkylation Reactions
While seemingly straightforward, the N-alkylation of hydrazines can be challenging due to the potential for multiple alkylation events and poor regioselectivity. [16]In 2-hydrazinobenzimidazole, there are three potential sites for alkylation: the two nitrogens of the hydrazine group and the endocyclic nitrogen of the benzimidazole ring.
Causality and Control: Achieving selective mono-alkylation requires careful control of reaction conditions. Using a strong base like sodium hydride (NaH) to deprotonate the benzimidazole N-H, followed by reaction with an alkyl halide, can favor alkylation on the ring nitrogen. [17]Conversely, to target the hydrazine moiety, protecting the benzimidazole nitrogen first (e.g., with a Boc group) can direct the alkylation to the hydrazine group. Phase-transfer catalysis (PTC) has also emerged as a milder and more efficient method for these transformations. [16][17]The resulting N-alkylated benzimidazoles often exhibit improved lipophilicity, which can be crucial for enhancing bioavailability and cell penetration in drug candidates. [18]
Applications in Drug Discovery
The derivatization of 2-hydrazinobenzimidazole using the reactions described above has yielded a multitude of compounds with significant therapeutic potential. The hydrazine and hydrazone moieties are recognized pharmacophores that contribute to the biological activity profiles of these molecules.
| Derivative Class | Biological Activity | References |
| Hydrazones | Antitumor, Antimicrobial, Antioxidant, Anthelmintic | [1][5][6][19] |
| Fused Triazoles | Antimicrobial, Antiviral | [20][15] |
| Fused Pyrazoles | Antimicrobial, Anti-inflammatory | [21] |
| N-Acylhydrazones | Carbonic Anhydrase Inhibitors, Enzyme Inhibitors | [11][12][13] |
Table 2: Biological activities of selected 2-hydrazinobenzimidazole derivatives.
Key Experimental Protocols
The following protocols are presented as self-validating systems, grounded in published, peer-reviewed literature.
Protocol 1: Synthesis of a Benzimidazole-Hydrazone Derivative[21]
(Synthesis of 2-Methylene(p-NO₂-C₆H₄)hydrazinobenzimidazole)
-
Reactant Preparation: In a 50 mL round-bottom flask, combine 2-hydrazinyl-1H-benzoimidazole (1.48 g, 0.01 mol) and p-nitrobenzaldehyde (1.51 g, 0.01 mol).
-
Solvent and Catalyst Addition: Add ethanol (25 mL) to the flask, followed by a catalytic amount of piperidine (2-3 drops).
-
Reaction: Heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. The solid product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid precipitate, wash it with a small amount of cold ethanol, and dry it. Recrystallize the crude product from DMF to obtain greenish-yellow crystals.
-
Characterization: Confirm the structure using IR, ¹H-NMR, and Mass Spectrometry. Expected M⁺ = 281. [19]
Protocol 2: Cyclization to a Fused Triazole System[9]
(General procedure for the synthesis of 1,2,4-triazolo[4,3-a]benzimidazoles)
-
Reactant Preparation: A mixture of the appropriate 2-hydrazinobenzimidazole derivative (0.01 mol) is prepared.
-
Reaction with Acylating/Cyclizing Agent: The hydrazine is treated with an appropriate cyclizing agent, such as formic acid or acetic anhydride, and heated under reflux. For example, refluxing with acetic anhydride can lead to the 3-methyl-substituted triazolobenzimidazole. [15]3. Alternative (from Hydrazone): An existing benzimidazole-hydrazone (0.01 mol) can be oxidatively cyclized. Stir the hydrazone with a mixture of bromine, glacial acetic acid, and anhydrous sodium acetate. [19]4. Work-up: After completion, the reaction mixture is cooled and often poured into ice water to precipitate the product.
-
Isolation and Purification: The solid is filtered, washed thoroughly with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) yields the purified fused triazole product.
-
Characterization: The final structure is confirmed by spectroscopic analysis.
Conclusion
The hydrazine group transforms the benzimidazole scaffold into a synthetically powerful platform. Its predictable nucleophilic reactivity enables straightforward access to a wide array of derivatives through condensation, cyclization, acylation, and alkylation reactions. By understanding the mechanistic underpinnings of these transformations, researchers can rationally design and execute synthetic strategies to build novel molecular architectures. The continued exploration of this chemistry is poised to deliver new chemical entities with significant potential in medicine and materials science.
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A Technical Guide to the Biological Activities of Nitro-Substituted Benzimidazoles
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1][2] The introduction of a nitro (-NO₂) group, a potent electron-withdrawing moiety, dramatically enhances the therapeutic potential of this scaffold.[1][3] This modification alters the electronic properties of the benzimidazole ring system, facilitating interactions with cellular macromolecules and often serving as a prerequisite for bioactivation, particularly under hypoxic conditions found in tumors and certain microbial environments.[3][4] This guide synthesizes current research to provide an in-depth exploration of the multifaceted biological activities of nitro-substituted benzimidazoles, focusing on their anticancer, antimicrobial, and antiparasitic properties. We will dissect the underlying mechanisms of action, present comparative efficacy data, and provide validated experimental protocols to empower further investigation and drug development.
The Nitro-Substituted Benzimidazole Scaffold: A Nexus of Potent Biological Activity
The benzimidazole nucleus, an aromatic heterocyclic compound, shares structural similarities with naturally occurring purines, which allows it to engage with a wide array of biological systems.[1][5] The addition of a nitro group, typically at the 5- or 6-position, significantly modulates the molecule's physicochemical properties. This strong electron-withdrawing effect is a key determinant of the diverse biological activities observed, from cytotoxicity in cancer cells to growth inhibition in microbes and parasites.[3][6]
The mechanism often hinges on the bioreduction of the nitro group. In the low-oxygen environments characteristic of solid tumors or anaerobic bacteria, cellular reductases can convert the nitro group into highly reactive intermediates, such as nitroso and hydroxylamino species, and ultimately to an amino group.[4] These reactive species can induce significant cellular damage by targeting DNA, proteins, and lipids, leading to cell death.[4]
Anticancer Activity: A Multi-Pronged Assault on Neoplasia
Nitro-substituted benzimidazoles have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines through diverse mechanisms.
Mechanisms of Antitumor Action
The anticancer efficacy of these compounds is not monolithic but rather a result of their ability to disrupt multiple, critical oncogenic pathways.
-
DNA Intercalation and Damage: A primary mechanism involves direct interaction with DNA. Nitrobenzimidazole derivatives have been shown to insert themselves between DNA base pairs (intercalation), disrupting DNA replication and transcription.[1] Furthermore, the reductive activation of the nitro group can lead to the generation of reactive species that cause DNA strand breaks and alkylation, triggering apoptotic pathways.[1][7]
-
Tubulin Polymerization Inhibition: Several benzimidazole derivatives, including those with nitro substituents, function as microtubule-targeting agents.[8][9][10] They bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network arrests the cell cycle in the G2/M phase, preventing mitosis and ultimately leading to apoptotic cell death.[10][11]
-
Enzyme Inhibition (e.g., PARP): Certain nitrobenzimidazoles have demonstrated potent inhibitory activity against key enzymes involved in cancer cell survival. For instance, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole has been identified as a powerful inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[12] Inhibiting PARP in cancer cells, particularly those with existing DNA repair defects, leads to synthetic lethality.
-
Induction of Apoptosis: By causing extensive DNA damage or disrupting microtubule dynamics, these compounds trigger programmed cell death (apoptosis).[7][12] This is often characterized by the activation of caspases, release of cytochrome c from mitochondria, and arrest of the cell cycle.[7][11]
Visualization: Disruption of Microtubule Dynamics
The following diagram illustrates the mechanism of tubulin polymerization inhibition, a key anticancer strategy for many benzimidazole derivatives.
Caption: Mechanism of tubulin polymerization inhibition by nitrobenzimidazole derivatives.
Quantitative Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of nitro-substituted benzimidazoles is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound | Cell Line | IC₅₀ Value | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 28 nM | [12] |
| HACAT (Non-neoplastic) | 22.2 µM | [12] | |
| Various Nitro-Substituted Benzimidazo[1,2-a]quinolines | 5 Tumor Cell Lines | 2-19 µM | [13] |
This table highlights the high potency and selectivity of certain derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[14][15] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][16]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate.[15][16] The amount of this insoluble formazan, which is subsequently solubilized, is directly proportional to the number of living cells.[14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[14]
-
Compound Treatment: Prepare serial dilutions of the nitro-substituted benzimidazole compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.[17]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in 5% CO₂.[17]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[17][18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.[14][17]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking or pipetting.[16]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 540-570 nm.[14][16][18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antiparasitic Activities
The bioreductive activation of the nitro group is also the cornerstone of the antimicrobial and antiparasitic activity of these compounds, a mechanism shared with established drugs like metronidazole.[4][19]
Mechanism of Action
In anaerobic or microaerophilic environments found in certain bacteria and protozoa, the nitro group is reduced by microbial enzymes (e.g., nitroreductases).[4] This process generates cytotoxic reactive nitrogen species that cause widespread damage to cellular macromolecules, particularly DNA, leading to microbial cell death.[4] For anthelmintic benzimidazoles, a primary mechanism involves binding to β-tubulin, disrupting microtubule formation, which is critical for cell structure and motility.[20]
Spectrum of Activity and Quantitative Data
Nitrobenzimidazoles have demonstrated broad-spectrum activity against bacteria, fungi, and various parasites. Their efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC).[4][21]
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Nitro-substituted Benzimidazoles | Bacillus cereus (Gram +) | Moderate to High | [5] |
| Escherichia coli (Gram -) | Moderate | [5] | |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [22][23] |
| Nitroimidazole Carboxamides | Giardia lamblia (Mtz-resistant) | 0.1 - 2.5 | [19] |
| Entamoeba histolytica | 1.7 - 5.1 | [19] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[21][24][25] The broth microdilution method is a standard procedure.[25][26]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the nitro-substituted benzimidazole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[25]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum from an overnight culture, adjusting the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[27] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[24]
-
Inoculation: Add a defined volume of the standardized inoculum to each well of the microtiter plate, including a positive control (inoculum without compound) and a negative control (broth only).[24]
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[24]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[24][25]
Visualization: MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Other Notable Biological Activities
Beyond the core areas of oncology and microbiology, nitro-substituted benzimidazoles have shown potential in other therapeutic fields.
-
Antihypertensive Activity: Certain 5-nitrobenzimidazole derivatives have been designed and synthesized as angiotensin II receptor antagonists.[28][29] One compound demonstrated a high affinity for the AT1 receptor with an IC₅₀ value of 1.03 nM and produced a significant, long-lasting antihypertensive effect in rat models, superior to Losartan.[29]
-
Vasorelaxant Activity: Some 5-nitrobenzimidazole derivatives have shown good vasorelaxant effects in ex-vivo rat aorta ring studies, with EC₅₀ values below 30 µM.[28]
Structure-Activity Relationship (SAR)
The biological activity of these compounds is highly dependent on their chemical structure. Key SAR insights include:
-
Position of the Nitro Group: The placement of the -NO₂ group at the C5 or C6 position is often crucial for potent activity.[6]
-
Substituents at C2: The nature of the substituent at the C2 position of the benzimidazole ring significantly modulates potency and selectivity. Aryl groups, often with additional electron-withdrawing substituents, can enhance anticancer activity.[12]
-
Substituents at N1: Modifications at the N1 position can influence physicochemical properties like solubility and cell permeability, thereby affecting overall bioactivity.[3]
Conclusion and Future Perspectives
Nitro-substituted benzimidazoles represent a versatile and highly potent class of compounds with a broad spectrum of biological activities. Their efficacy, particularly in the realms of anticancer and antimicrobial therapy, is largely driven by the bioreductive activation of the nitro group, a mechanism that can be exploited in hypoxic environments. The ability of these compounds to interact with multiple cellular targets, including DNA, tubulin, and critical enzymes, underscores their therapeutic potential.
Future research should focus on optimizing the scaffold to enhance target specificity, improve pharmacokinetic profiles, and reduce off-target toxicity. The development of derivatives that are selectively activated in cancer cells or specific pathogens could lead to more effective and safer therapeutic agents. The continued exploration of this privileged scaffold, guided by mechanistic insights and robust structure-activity relationship studies, holds significant promise for addressing unmet needs in oncology and infectious diseases.
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Methodological & Application
Application Notes and Protocols for Antimicrobial Screening of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole Derivatives
Introduction: The Therapeutic Potential of Benzimidazole Scaffolds
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of effects, including antimicrobial properties.[1] The relentless rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Benzimidazole derivatives, such as the 2-hydrazino-5-nitro-1H-1,3-benzimidazole series, represent a promising avenue of investigation due to their potential to inhibit essential microbial processes.[1][3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of this specific class of compounds. The protocols herein are designed to be robust and reproducible, adhering to internationally recognized standards, such as those set by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of high-quality, reliable data.[5][6] We will delve into the causality behind experimental choices, ensuring a thorough understanding of the principles underpinning each step.
Mechanism of Action: Potential Targets of Benzimidazole Derivatives
The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to interfere with fundamental cellular processes in microorganisms.[7] While the precise mechanism for each derivative may vary, several key targets have been identified:
-
Inhibition of Nucleic Acid Synthesis: Due to their structural analogy with purine molecules, benzimidazole derivatives can competitively inhibit enzymes involved in DNA and RNA synthesis, ultimately leading to cell death.[1]
-
Disruption of DNA Gyrase: Some benzimidazole compounds have been shown to inhibit DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA during replication.[1][8] Inhibition of this enzyme leads to the disruption of DNA synthesis and cell death.[1]
-
Interference with Folate Biosynthesis: Certain benzimidazoles can block the synthesis of folate, a crucial cofactor for the production of nucleic acids and some amino acids in microbes.[1]
-
Binding to Microbial Tubulin: In fungi, benzimidazoles can bind to β-tubulin, inhibiting the formation of microtubules. This disrupts essential cellular processes like cell division and intracellular transport.[7][9]
It is the objective of the screening process not only to identify active compounds but also to lay the groundwork for subsequent mechanism-of-action studies.
Experimental Workflow for Antimicrobial Screening
A hierarchical approach is recommended for the efficient screening of novel compounds. This typically involves a primary screening assay to identify "hits," followed by more quantitative secondary assays to confirm activity and determine potency.
Caption: Hypothetical inhibition of bacterial DNA gyrase by a benzimidazole derivative.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic antimicrobial screening of this compound derivatives. By adhering to these standardized methods, researchers can generate reliable and comparable data, facilitating the identification of promising lead compounds for further development in the fight against infectious diseases. The causality-driven approach to protocol design ensures that the resulting data is not only accurate but also scientifically insightful, paving the way for a deeper understanding of the structure-activity relationships and mechanisms of action of this important class of molecules.
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using 2-Hydrazino-5-nitro-1H-1,3-benzimidazole in anticancer research
Application Notes & Protocols for Anticancer Research
Compound of Interest: 2-Hydrazino-5-nitro-1H-1,3-benzimidazole
Prepared by: Gemini, Senior Application Scientist
Introduction: The Rationale for Investigating this compound
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a variety of biological targets, leading to a broad spectrum of activities, including anticancer effects.[2][3] Several FDA-approved anticancer drugs, such as bendamustine, feature the benzimidazole core, highlighting its clinical significance.[4]
This guide focuses on a specific, yet-to-be-extensively-explored derivative: This compound . The rationale for its investigation is based on the strategic combination of three key chemical moieties:
-
The Benzimidazole Core: Provides the fundamental framework for interacting with various biological targets, including protein kinases, tubulin, and DNA topoisomerases.[4][5]
-
The 2-Hydrazino Group (-NHNH₂): Serves as a versatile chemical handle for synthesizing a library of derivatives (e.g., hydrazones), which have shown significant anticancer activity.[6] It is a crucial component in forming compounds that can act as potent enzyme inhibitors.
-
The 5-Nitro Group (-NO₂): This electron-withdrawing group can significantly modulate the electronic properties of the benzimidazole ring, potentially enhancing binding affinity to target proteins. Furthermore, the nitro group is a well-known bioreductive moiety. Under the hypoxic (low oxygen) conditions characteristic of solid tumors, the nitro group can be reduced to cytotoxic species, offering a potential mechanism for tumor-selective toxicity.[7][8]
This document provides a comprehensive guide for researchers, outlining a proposed synthesis, potential mechanisms of action, and detailed protocols for the in vitro evaluation of this compound as a novel anticancer agent.
Proposed Synthesis and Characterization
Workflow for Proposed Synthesis
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Synthetic Protocol (Proposed)
-
Synthesis of 2-Mercapto-5-nitro-1H-benzimidazole:
-
Rationale: This initial step builds the core benzimidazole ring from a commercially available substituted diamine. The use of carbon disulfide is a classic method for forming the 2-thiol derivative.
-
Procedure: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine in ethanol. Add an equimolar amount of potassium hydroxide (KOH) followed by a slight excess of carbon disulfide (CS₂). Reflux the mixture for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[9] After completion, cool the reaction, acidify with acetic acid to precipitate the product. Filter, wash with cold water, and dry to obtain 2-mercapto-5-nitro-1H-benzimidazole.
-
-
Oxidation to 5-Nitro-1H-benzimidazole-2-sulfonic acid:
-
Rationale: The thiol group is not a good leaving group for direct substitution with hydrazine. Oxidation to a sulfonic acid creates a more suitable precursor for the subsequent nucleophilic substitution.
-
Procedure: Suspend the 2-mercapto derivative in an aqueous solution of sodium hydroxide. Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) portion-wise, maintaining the temperature below 10°C. Stir for 1-2 hours.[10] Filter off the manganese dioxide byproduct. Acidify the filtrate with hydrochloric acid (HCl) to a pH of ~1 to precipitate the sulfonic acid. Filter, wash, and dry the product.
-
-
Hydrazinolysis to this compound:
-
Rationale: Hydrazine hydrate acts as a strong nucleophile, displacing the sulfonic acid group to form the final desired hydrazino product.
-
Procedure: Reflux the sulfonic acid intermediate with a large excess of hydrazine hydrate (99%) for 3-5 hours.[10][11] Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath to crystallize the product. Filter the solid, wash thoroughly with cold water to remove excess hydrazine, and dry under vacuum.
-
-
Characterization:
-
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
FT-IR: To identify key functional groups (N-H, -NO₂, C=N).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
-
Plausible Mechanisms of Anticancer Action
Based on the extensive literature on benzimidazole derivatives, this compound may exert its anticancer effects through multiple mechanisms.[5] Investigating these pathways is a critical step in its preclinical evaluation.
Caption: Potential mechanisms of action for the target compound.
-
Disruption of Microtubule Polymerization: Many benzimidazole-based drugs, like albendazole, function by binding to β-tubulin, preventing the polymerization of microtubules.[9][12] This disruption is catastrophic for dividing cells, leading to arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[5]
-
Inhibition of Protein Kinases: Receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are often dysregulated in cancer. Benzimidazole hybrids have been identified as potent inhibitors of these kinases, blocking downstream signaling pathways essential for cell proliferation and angiogenesis.[2][13]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that manage DNA topology during replication. Certain 2-substituted benzimidazoles act as Topoisomerase II inhibitors, preventing the re-ligation of DNA strands and leading to DNA damage and cell death.[1][13]
-
Hypoxia-Activated Prodrug: The 5-nitro group makes this compound a candidate for a hypoxia-activated prodrug. In the low-oxygen environment of a tumor, cellular reductases can reduce the nitro group to highly reactive nitroso and hydroxylamine intermediates, which are cytotoxic and can cause DNA and protein damage.[7][8]
Application Notes: Protocols for In Vitro Evaluation
The following protocols provide a robust framework for the initial in vitro screening of this compound.
Overall Experimental Workflow
Caption: Standard workflow for in vitro anticancer drug screening.
Protocol 1: Cell Viability and Cytotoxicity Assessment (Sulforhodamine B Assay)
-
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.[11]
-
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], U87-MG [glioblastoma]).[13][14]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.[15]
-
96-well cell culture plates.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Trichloroacetic acid (TCA), cold 10% (w/v).
-
SRB solution, 0.4% (w/v) in 1% acetic acid.
-
Tris-base solution, 10 mM, pH 10.5.
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[15]
-
Scientist's Note: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and non-linear growth. Optimize for each cell line based on its doubling time.[16]
-
-
Drug Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[17]
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Rationale: TCA fixes the cells and precipitates cellular proteins to the plate bottom, ensuring that the subsequent staining is proportional to the biomass.
-
-
Washing: Carefully discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 15-30 minutes.
-
Post-Stain Wash: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Rationale: The acetic acid wash removes non-specifically bound SRB dye, reducing background noise and increasing the signal-to-noise ratio.
-
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well. Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage of inhibition versus drug concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Protocol 2: Apoptosis Induction Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining only late apoptotic and necrotic cells.
-
Materials:
-
6-well cell culture plates.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer (provided in the kit).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-free EDTA solution to preserve membrane integrity. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Scientist's Note: It is crucial to perform this staining step promptly after harvesting and to keep the cells on ice if analysis is not immediate, as apoptosis is a dynamic process.
-
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
-
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison across different cell lines and with control compounds.
Table 1: Example Cytotoxicity Profile of this compound
| Cancer Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Hypothetical Value | 1.1 ± 0.2 |
| HCT-116 | Colon Carcinoma | Hypothetical Value | 0.9 ± 0.15 |
| U87-MG | Glioblastoma | Hypothetical Value | 1.5 ± 0.3 |
| L929 | Mouse Fibroblast (Non-cancerous control) | Hypothetical Value | > 50 |
Note: The data presented above are for illustrative purposes. IC₅₀ values are typically presented as mean ± standard deviation from at least three independent experiments. Comparing cytotoxicity in cancer cells to a non-cancerous cell line (like L929) can provide an initial indication of selectivity.[6][14]
References
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Al-Ostoot, F. H., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. Available at: [Link]
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Argirova, M. A., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 1H-benzimidazole-2-yl hydrazone derivatives 5a-l. Available at: [Link]
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Yancheva, D. Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. ResearchGate. Available at: [Link]
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Yancheva, D., et al. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. Available at: [Link]
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Gabr, M. T., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology. Available at: [Link]
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Jonušienė, V., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. MDPI. Available at: [Link]
-
Acar, Ç., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. BMC Chemistry. Available at: [Link]
-
El-Naggar, A. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Gomaa, H. A. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Abu-Bakr, S. M., et al. (2013). Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. ResearchGate. Available at: [Link]
-
Chovancova, M., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. MDPI. Available at: [Link]
-
Kaplan, M., et al. (2023). New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies. Journal of Molecular Structure. Available at: [Link]
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Liu, G., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments. Available at: [Link]
-
Wagh, D. D., & Kankate, R. S. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Bioscience Biotechnology Research Communications. Available at: [Link]
-
Tan, C. H., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers. Available at: [Link]
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Ivanova, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Liu, Z., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Dalton Transactions. Available at: [Link]
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Singh, P., et al. (2024). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity. Available at: [Link]
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Kumar, P. S., et al. (2019). In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Available at: [Link]
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Application Notes & Protocols: 2-Hydrazino-5-nitro-1H-1,3-benzimidazole as a Scaffold for Novel Anthelmintic Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for New Anthelmintic Scaffolds
Helminthiasis, the infection by parasitic worms, remains a significant global health and economic burden, affecting billions of people and livestock.[1][2] The therapeutic arsenal has historically been dominated by a few drug classes, with benzimidazoles (BZMs) like albendazole and mebendazole serving as cornerstones of treatment.[2] However, their extensive use has led to the widespread emergence of resistance, particularly in veterinary medicine, threatening the sustainability of current control strategies.[2] This escalating crisis necessitates the urgent discovery and development of new anthelmintic agents with novel mechanisms of action or improved efficacy against resistant strains.
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous pharmacologically active agents.[3][4] Its rigid, planar structure allows for specific interactions with biological targets. This guide focuses on the strategic application of a key intermediate, 2-Hydrazino-5-nitro-1H-1,3-benzimidazole , as a versatile starting material for generating libraries of new anthelmintic candidates. We will explore the rationale behind its selection, detailing the roles of its constituent parts:
-
The Benzimidazole Core: Provides the foundational structure for binding to the primary parasitic target.
-
The 5-Nitro Group: Acts as a potent electron-withdrawing group, which can significantly modulate the electronic properties of the molecule to enhance biological activity and potentially overcome resistance mechanisms.[5][6]
-
The 2-Hydrazino Group: Serves as a highly reactive chemical handle, enabling straightforward derivatization to rapidly produce a diverse library of compounds, primarily through the formation of hydrazones.[7][8][9]
This document provides a comprehensive framework, from synthesis to preliminary screening, designed to empower researchers to leverage this promising scaffold in the quest for next-generation anthelmintics.
Section 1: Foundational Mechanism of Benzimidazole Anthelmintics
The primary mode of action for benzimidazole-class drugs is the disruption of microtubule polymerization in the parasite.[1][10][11] They exhibit selective toxicity by binding with high affinity to the parasite's β-tubulin subunit, preventing its polymerization into microtubules.[10][12] This disruption is catastrophic for the parasite, as microtubules are essential for a myriad of cellular functions, including cell division, nutrient absorption, and intracellular transport.[10] The inhibition of these processes leads to energy depletion, immobilization, and eventual death of the helminth.[11]
The selective toxicity of benzimidazoles arises from their significantly higher binding affinity for parasite β-tubulin compared to mammalian tubulin, providing a wide therapeutic window.[10]
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experimental setup for the condensation reaction of 2-hydrazinobenzimidazoles
Application Notes & Protocols
Topic: Experimental Setup for the Condensation Reaction of 2-Hydrazinobenzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Benzimidazole Hydrazones in Modern Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant drugs.[1] When derivatized at the 2-position with a hydrazone moiety (–NH–N=CH–), the resulting benzimidazole-hydrazones exhibit a remarkable spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] The formation of these valuable derivatives is primarily achieved through a classic condensation reaction between 2-hydrazinobenzimidazole and various carbonyl compounds (aldehydes or ketones).
This guide provides a detailed experimental framework for conducting this condensation reaction, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind key experimental choices. It is designed to empower researchers to reliably synthesize libraries of these potent molecules for screening and development.
Pillar 1: The Chemistry of Hydrazone Formation
The core of this synthesis is the nucleophilic addition of 2-hydrazinobenzimidazole to the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction proceeds via a two-step mechanism: addition followed by elimination (dehydration), culminating in the formation of a stable C=N double bond characteristic of hydrazones.[3][4]
Reaction Mechanism
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine group in 2-hydrazinobenzimidazole, being a potent nucleophile, attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the carbonyl oxygen, forming a neutral carbinolamine intermediate.
-
Acid Catalysis & Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen then forms a double bond with the carbon, expelling a water molecule to yield the final hydrazone product.[3]
The use of a catalyst is crucial to accelerate the dehydration step, which is often the rate-determining step of the reaction.
Caption: Fig. 1: Catalyzed Condensation Mechanism
Pillar 2: Experimental Protocol and Workflow
This section details a robust and reproducible protocol for the synthesis of benzimidazole hydrazones. The procedure is grounded in established green chemistry principles, prioritizing efficiency and the use of environmentally benign reagents.
Materials and Equipment
-
Reagents:
-
2-Hydrazinobenzimidazole
-
Substituted aldehydes or ketones (e.g., benzaldehyde, p-nitrobenzaldehyde, isatin)
-
Catalyst: Citric acid (preferred, eco-friendly) or glacial acetic acid
-
Solvent: Ethanol (95% or absolute)
-
Washing Solvents: Cold distilled water, diethyl ether
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Water-cooled condenser
-
Magnetic stirrer with hot plate
-
Buchner funnel and flask
-
Filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Workflow Diagram
Caption: Fig. 2: Experimental Synthesis Workflow
Step-by-Step Synthesis Protocol
This protocol describes the synthesis of (E)-N'-(4-nitrobenzylidene)-1H-benzo[d]imidazol-2-yl)hydrazine as a representative example.
-
Reactant Preparation: In a 100 mL round-bottom flask, combine 2-hydrazinobenzimidazole (1.48 g, 0.01 mol) and 4-nitrobenzaldehyde (1.51 g, 0.01 mol).[5]
-
Solvent Addition: Add 30 mL of ethanol to the flask. The choice of ethanol is strategic; its polarity effectively solvates the reactants and catalyst, while its boiling point is ideal for reflux conditions, facilitating high reaction yields.[2]
-
Catalyst Introduction: Add a catalytic amount of citric acid (approx. 0.1 g). Citric acid is a highly effective and environmentally benign catalyst for this condensation, often providing superior yields compared to traditional catalysts like acetic acid.[2]
-
Reaction Reflux: Attach a condenser to the flask and place the setup on a magnetic stirrer hot plate. Heat the mixture to reflux (approximately 78-80 °C) and maintain it for 3 hours with continuous stirring.
-
Product Isolation: After the reflux period, remove the flask from the heat and allow it to cool to room temperature. Subsequently, cool it further in an ice bath for about 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a small amount of cold distilled water to remove any residual catalyst and then with diethyl ether to facilitate drying.
-
Drying and Purity Assessment: Dry the resulting crystalline product. The purity can be assessed by taking a melting point and by thin-layer chromatography (TLC). If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.[5]
-
Characterization: Confirm the structure of the synthesized hydrazone using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry. For example, the IR spectrum should show characteristic N-H stretching bands around 3340 cm⁻¹ and the absence of the C=O band from the starting aldehyde.[5]
Pillar 3: Optimization and Data Analysis
The efficiency of the condensation reaction is highly dependent on the choice of solvent and catalyst. The following data, synthesized from literature, illustrates the impact of these choices on product yield.[2]
Table 1: Effect of Solvent and Catalyst on Product Yield
| Entry | Reactants | Solvent | Catalyst | Time (h) | Isolated Yield (%) | Reference |
| 1 | 2-Hydrazinobenzimidazole + Benzaldehyde | Methanol | Citric Acid | 3 | 85 | [2] |
| 2 | 2-Hydrazinobenzimidazole + Benzaldehyde | Ethanol | Citric Acid | 3 | 94 | [2] |
| 3 | 2-Hydrazinobenzimidazole + Benzaldehyde | DMF | Citric Acid | 3 | 84 | [2] |
| 4 | 2-Hydrazinobenzimidazole + Benzaldehyde | Dioxane | Citric Acid | 3 | 82 | [2] |
| 5 | 2-Hydrazinobenzimidazole + Benzaldehyde | Ethanol | Acetic Acid | 3 | 85 | [2] |
| 6 | 2-Hydrazinobenzimidazole + p-Nitrobenzaldehyde | Ethanol | Piperidine | Reflux | - (Good Yield) | [5] |
Analysis: The data clearly indicates that ethanol is a superior solvent for this reaction, likely due to its ability to effectively solvate the reactants while facilitating proton transfer mediated by the catalyst.[2] Furthermore, the use of citric acid as a green catalyst consistently results in excellent yields, outperforming traditional acetic acid under similar conditions.[2]
Trustworthiness and Self-Validation
The protocol is designed to be self-validating. Successful synthesis is confirmed through:
-
Physical Observation: Formation of a precipitate upon cooling.
-
Melting Point: A sharp melting point indicates high purity.
-
Spectroscopic Confirmation: IR, NMR, and MS data should align with the expected structure, confirming the formation of the C=N bond and the incorporation of the aldehyde/ketone fragment.
Conclusion
The condensation of 2-hydrazinobenzimidazoles with carbonyl compounds is a robust, efficient, and versatile method for synthesizing a diverse range of biologically active hydrazones. By employing green catalysts like citric acid and optimizing solvent choice, researchers can achieve high yields in an environmentally conscious manner. The detailed protocol and mechanistic insights provided herein serve as a comprehensive guide for drug development professionals and scientists aiming to explore the vast therapeutic potential of the benzimidazole scaffold.
References
-
Abu-Zied, K. M., et al. (2013). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(4), 1350-1365. [Link]
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Abu-Zied, K. M. (Year N/A). Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. National Research Center. [Link]
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Al-Ostath, A., et al. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Pharmaceutical Sciences, 30(1), 106-121. [Link]
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Badr, M. Z. A., et al. (1988). Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. Bulletin of the Chemical Society of Japan, 61(4), 1339–1344. [Link]
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Kiseleva, L. N., et al. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. [Link]
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Yancheva, D. Y., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(63), 40011-40023. [Link]
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Badr, M. Z. A., et al. (1988). Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. Sci-Hub. [Link]
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Abu-Bakr, Sh. M., et al. (2013). Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. ResearchGate. [Link]
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Tonelli, M., et al. (2013). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Molecules, 18(11), 13692-13711. [Link]
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Badr, M. Z. A., et al. (1988). ChemInform Abstract: Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole. Sci-Hub. [Link]
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Singh, R. V., et al. (2021). Solvent-free Synthesis, Characterization and Biological Activity of Transition Metal Complexes of Schiff Base Ligand Derived from 2-Amino benzimidazole and 4,4'dibromo benzil. Letters in Applied NanoBioScience, 10(4), 2821-2829. [Link]
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developing antioxidant compounds from 2-Hydrazino-5-nitro-1H-1,3-benzimidazole
Application Note & Protocol Guide
Topic: Development of Novel Antioxidant Compounds from 2-Hydrazino-5-nitro-1H-1,3-benzimidazole
Abstract: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in a multitude of chronic diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities due to its structural similarity to natural purines.[] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel antioxidant compounds derived from this compound. We present a systematic workflow, from the synthesis of hydrazone derivatives to a multi-tiered screening cascade involving robust in vitro and in vivo assays, designed to identify and validate promising new antioxidant drug candidates.
Rationale and Strategic Overview
The development of new, potent antioxidants is a critical goal in modern pharmacology.[2][5] Benzimidazole derivatives have consistently shown promise as free radical scavengers and inhibitors of lipid peroxidation.[6][7][8][9] The choice of This compound as a starting scaffold is strategic for several reasons:
-
The Hydrazino Moiety (-NH-NH₂): This group is a versatile chemical handle. It readily reacts with aldehydes and ketones to form stable hydrazone derivatives, allowing for the rapid generation of a diverse chemical library. The hydrazone linkage itself can contribute to antioxidant activity.[10][11]
-
The Benzimidazole Core: This bicyclic aromatic system is a key pharmacophore that can be modified to tune the electronic and steric properties of the molecule, influencing its interaction with biological targets.[]
-
The Nitro Group (-NO₂): This strong electron-withdrawing group modulates the electronic properties of the benzimidazole ring system, potentially influencing the antioxidant capacity of the final compounds.
This guide outlines a logical progression from chemical synthesis and structural verification to a robust biological evaluation cascade.
Figure 1: Overall workflow for the development of antioxidant compounds.
Synthesis and Characterization
The core synthetic strategy involves the condensation reaction between the hydrazine starting material and a library of substituted aromatic or heteroaromatic aldehydes. This reaction creates a diverse set of Schiff bases (hydrazones), each with unique electronic and steric properties conferred by the aldehyde substituent.
Protocol 2.1: General Synthesis of Benzimidazole-Hydrazone Derivatives (e.g., BZH-01)
This protocol describes the synthesis of a representative compound where this compound is reacted with 4-hydroxybenzaldehyde.
Causality: Ethanol is selected as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. A catalytic amount of glacial acetic acid is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (30 mL).
-
Add 4-hydroxybenzaldehyde (1.05 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
Protocol 2.2: Structural Characterization
Unambiguous confirmation of the synthesized structures is paramount. A combination of spectroscopic methods should be employed.[12][13]
-
¹H NMR Spectroscopy: Used to confirm the presence of all expected protons and their connectivity. Key signals to identify include the N-H protons of the benzimidazole and hydrazone moieties, and the aromatic protons from both the benzimidazole and the aldehyde-derived phenyl ring.[14][15]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups. Look for characteristic peaks for N-H stretching (benzimidazole), C=N stretching (hydrazone), and N-O stretching (nitro group).
In Vitro Antioxidant Screening Cascade
A tiered approach is recommended to efficiently screen the synthesized library, starting with rapid, high-throughput assays and progressing to more complex, biologically relevant models for the most promising candidates.
Figure 2: A tiered screening cascade for antioxidant evaluation.
Protocol 3.1: DPPH Radical Scavenging Assay (Primary Screen)
Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[16][17]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds and a positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.
-
Prepare Sample Solutions: Prepare stock solutions of your test compounds and the positive control in methanol (e.g., 1 mg/mL). Create a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Assay:
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the % inhibition against the compound concentration.
Protocol 3.2: ABTS Radical Cation Scavenging Assay (Primary Screen)
Principle: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is reacted with potassium persulfate to produce the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing the color to fade. This assay is applicable to both hydrophilic and lipophilic antioxidants.[18][19][20]
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol or PBS (Phosphate Buffered Saline)
-
Test compounds and a positive control (e.g., Ascorbic Acid, Trolox)
Procedure:
-
Prepare ABTS•+ Solution: Mix equal volumes of the 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.
-
Dilute ABTS•+ Solution: Before the assay, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare Sample Solutions: Prepare a series of dilutions of your test compounds and positive control as described in Protocol 3.1.
-
Assay:
-
Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Mix thoroughly.
-
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as for the DPPH assay and determine the IC₅₀ value.
| Assay | Principle | Wavelength | Pros | Cons |
| DPPH | H-atom donation | 517 nm | Simple, rapid, stable radical[17] | Can be affected by steric hindrance; not reactive with some antioxidants. |
| ABTS | Electron/H-atom donation | 734 nm | Measures hydrophilic & lipophilic compounds; less steric hindrance[20] | Radical must be generated fresh; can be more complex. |
In Vivo Antioxidant Evaluation
Compounds that demonstrate high potency in in vitro assays should be advanced to in vivo models to assess their efficacy and safety in a complex biological system. A common approach is to use an oxidative stress-induced animal model (e.g., using CCl₄ or H₂O₂ in rodents).
Protocol 4.1: Assessment of In Vivo Antioxidant Enzyme Activity
Principle: This protocol measures the activity of key endogenous antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), in tissue homogenates (e.g., liver) from treated and control animals. An effective antioxidant compound is expected to restore the activity of these enzymes, which are often depleted during oxidative stress.[21]
Materials:
-
Rodent model (e.g., Wistar rats)
-
Oxidative stress-inducing agent (e.g., Carbon Tetrachloride, CCl₄)
-
Test compound
-
Tissue homogenization buffer
-
Commercial assay kits for SOD and CAT activity
-
Spectrophotometer
Procedure:
-
Animal Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1: Normal Control (vehicle only)
-
Group 2: Disease Control (vehicle + CCl₄)
-
Group 3: Positive Control (standard antioxidant + CCl₄)
-
Group 4+: Test Groups (Test compound at various doses + CCl₄)
-
-
Dosing: Administer the test compound and controls orally for a set period (e.g., 14 days). Induce oxidative stress in all groups except the Normal Control as per the established model.
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse the liver with ice-cold saline. Excise the liver, weigh it, and homogenize it in a suitable buffer.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g for 15 min at 4°C) to obtain the post-mitochondrial supernatant, which will be used for the assays.
-
Enzyme Assays:
-
Superoxide Dismutase (SOD): Measure SOD activity using a commercial kit.[22] These kits are typically based on the inhibition of a reaction that produces a colored product, where the degree of inhibition is proportional to the SOD activity.[21]
-
Catalase (CAT): Measure CAT activity using a commercial kit. These assays often monitor the decomposition of hydrogen peroxide (H₂O₂) over time, which can be measured directly at 240 nm or through a coupled reaction that produces a colored or fluorescent product.[23]
-
-
Data Analysis: Express enzyme activity in units per milligram of protein (U/mg protein). Compare the activity levels between the different groups. Statistical analysis (e.g., ANOVA) is crucial to determine significance.
| Enzyme | Function | Expected Result of Treatment |
| Superoxide Dismutase (SOD) | Converts superoxide radicals (O₂⁻) to H₂O₂ and O₂.[21] | Increase in activity towards normal levels. |
| Catalase (CAT) | Decomposes hydrogen peroxide (H₂O₂) into H₂O and O₂.[21][24] | Increase in activity towards normal levels. |
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Cahyana, A. H., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH. [Link]
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Application Notes & Protocols: A Methodological Guide for Assessing the Biological Activity of Synthesized Benzimidazole Compounds
Abstract
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the methodologies for assessing the biological activity of newly synthesized benzimidazole derivatives. Benzimidazoles are a "privileged scaffold" in medicinal chemistry, demonstrating a vast array of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices to ensure robust, reproducible, and meaningful data. We present a logical workflow, from initial cytotoxicity profiling to specific mechanistic assays, complete with detailed, field-tested protocols and data interpretation guidelines.
Section 1: The Benzimidazole Scaffold and Strategic Bio-Activity Screening
The benzimidazole core, a fusion of benzene and imidazole, is structurally analogous to purine nucleosides, enabling it to interact with a wide range of biological macromolecules.[1] This structural versatility is the foundation of its diverse pharmacological potential.[3] A successful screening campaign for novel benzimidazole compounds requires a strategic, tiered approach. A generalized workflow begins with broad-spectrum assessments of cytotoxicity and antimicrobial activity before proceeding to more complex, resource-intensive mechanistic studies.
Caption: Generalized workflow for screening synthesized benzimidazole compounds.
Section 2: Foundational Protocol: Cytotoxicity Assessment via MTT Assay
Before assessing specific therapeutic activities, it is imperative to determine the inherent cytotoxicity of a compound. This baseline data is crucial for establishing appropriate concentration ranges for subsequent assays and for identifying compounds with potential as cytotoxic anticancer agents. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
Principle of Causality: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[5] Solubilizing the formazan allows for its quantification by measuring the absorbance at ~570 nm.[4]
Protocol 2.1: MTT Assay for General Cytotoxicity
Materials:
-
Synthesized benzimidazole compounds, dissolved in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
MTT solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS), filter-sterilized and protected from light.[5]
-
Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.[6]
-
Appropriate cell line (e.g., HeLa for cancer, Vero for general toxicity) and complete culture medium.
-
Sterile 96-well flat-bottom plates.
-
Microplate reader.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls: Include "cells only" wells (vehicle control, treated with medium containing the same final concentration of DMSO) and "medium only" wells (blank control).
-
Incubation: Incubate the plate for a specified exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly by pipetting up and down to ensure complete dissolution of the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control:
-
% Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] x 100 The IC₅₀ (half-maximal inhibitory concentration) value, the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting % viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
| Parameter | Description | Typical Value |
| Cell Density | Cells per well in a 96-well plate | 5,000 - 10,000 |
| Compound Conc. | Range for initial screening | 0.1 - 100 µM |
| MTT Final Conc. | Final concentration in well | 0.5 mg/mL |
| Incubation (Compound) | Duration of cell exposure | 24 - 72 hours |
| Incubation (MTT) | Duration for formazan formation | 3 - 4 hours |
| Absorbance λ | Wavelength for measurement | 570 nm |
Section 3: Antimicrobial Activity Assessment
Benzimidazoles are widely investigated for their antimicrobial properties.[8][9] The gold standard for quantifying antibacterial or antifungal activity in vitro is the determination of the Minimum Inhibitory Concentration (MIC).[10]
Principle of Causality: The Broth Microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] By exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compound in a liquid growth medium, one can precisely identify the concentration at which bacteriostatic or fungistatic activity occurs.[12][13]
Protocol 3.1: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or Fungal strains (Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Standardized inoculum (0.5 McFarland standard).
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
Negative control (broth and inoculum only).
-
Sterility control (broth only).
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, add 50 µL of sterile broth to wells 2 through 12. In well 1, add 100 µL of the test compound at a starting concentration (e.g., 256 µg/mL).
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve the final target inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as required for fungi.[13]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[12] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Section 4: Anticancer Mechanistic Assays
If a benzimidazole derivative shows significant cytotoxicity against cancer cell lines, the next logical step is to investigate its mechanism of action. Many benzimidazole-based anticancer agents function by inhibiting tubulin polymerization, disrupting kinase signaling, or interacting with DNA.[3][14]
Inhibition of Tubulin Polymerization
Principle of Causality: Microtubules are critical components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs.[15] They are dynamic polymers of α- and β-tubulin heterodimers. A fluorescence-based assay can monitor the polymerization process in vitro. A fluorescent reporter incorporates into growing microtubules, causing an increase in fluorescence intensity that is proportional to the mass of polymerized tubulin.[16][17] Inhibitors will prevent or slow this increase in fluorescence.
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol 4.1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin, GTP, fluorescent reporter, and assay buffer.[16]
-
Test compounds and controls (e.g., Paclitaxel as a stabilizer, Nocodazole/Vinblastine as a destabilizer).[17]
-
Black, clear-bottom 96-well plates suitable for fluorescence.
-
Fluorescence plate reader with temperature control (37°C).
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute all kit components on ice as per the manufacturer's instructions. Prepare serial dilutions of the test compound in assay buffer.
-
Plate Setup: Add 5 µL of the test compound dilutions or vehicle control (DMSO) to the wells of a pre-warmed 37°C microplate.
-
Initiation: Prepare the final reaction mixture on ice, containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and the fluorescent reporter in assay buffer.[18] To initiate polymerization, add 50 µL of this mixture to each well.
-
Measurement: Immediately place the plate in the fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 30-60 seconds for 60-90 minutes.[16]
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Inhibitors will show a lower rate of polymerization (Vmax) and a lower final polymer mass compared to the vehicle control. Calculate the percent inhibition at various compound concentrations to determine the IC₅₀.
Kinase Inhibition Assay (Example: VEGFR-2)
Principle of Causality: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, a process crucial for tumor growth and metastasis.[19] Inhibiting its kinase activity is a validated anticancer strategy.[20] A common in vitro assay format measures the consumption of ATP during the phosphotransferase reaction. A luminescence-based reagent (e.g., Kinase-Glo®) is added, where the amount of light produced by a luciferase enzyme is directly proportional to the amount of ATP remaining in the well.[21] Low light output corresponds to high kinase activity, while high light output indicates inhibition.
Protocol 4.2: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
Materials:
-
VEGFR-2 Kinase Assay Kit (e.g., from BPS Bioscience, Cell Signaling Technology) containing recombinant human VEGFR-2, kinase substrate (e.g., a poly-Glu,Tyr peptide), ATP, and kinase assay buffer.[22][23]
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max).
-
Test compounds and a known VEGFR-2 inhibitor (e.g., Sunitinib, Sorafenib).[21]
-
White, opaque 96-well plates.
-
Luminometer.
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.[22]
-
Plate Setup: Add the master mix to all wells. Then add the test compound at various concentrations or the vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding the diluted recombinant VEGFR-2 enzyme to all wells except the "no enzyme" blank.[21]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the phosphorylation reaction to proceed.[21][22]
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding an equal volume of the Kinase-Glo® reagent to each well. Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[22]
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The kinase activity is inversely proportional to the luminescent signal. Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and the "no enzyme" control (100% inhibition). Determine the IC₅₀ value by fitting the data to a dose-response curve.
DNA Cleavage Assay
Principle of Causality: Some benzimidazole compounds exert their cytotoxic effects by binding to DNA and inducing cleavage, often through the generation of reactive oxygen species or by inhibiting topoisomerase enzymes.[24][25] This activity can be visualized using agarose gel electrophoresis with supercoiled plasmid DNA. Uncut supercoiled plasmid (Form I) migrates fastest. A single-strand break converts it to a relaxed or "nicked" circular form (Form II), which migrates slower. A double-strand break converts it to a linear form (Form III), which migrates at an intermediate speed.[24] The conversion from Form I to Forms II and III is a direct measure of DNA cleavage activity.
Protocol 4.3: Plasmid DNA Cleavage Assay
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322, pUC19).
-
Test compound and appropriate controls.
-
Reaction buffer (e.g., Tris-HCl).
-
Agarose and gel electrophoresis equipment.
-
DNA loading dye.
-
DNA stain (e.g., Ethidium Bromide, SYBR Safe).
-
UV transilluminator and gel documentation system.
Step-by-Step Methodology:
-
Reaction Setup: In microcentrifuge tubes, set up the reactions containing plasmid DNA (e.g., 0.5 µg), reaction buffer, and the test compound at varying concentrations. The final volume should be constant (e.g., 20 µL).
-
Controls: Include a "DNA only" control (plasmid in buffer) and potentially a positive control known to cleave DNA.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding 6x DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with a DNA stain and visualize the DNA bands under UV light. Capture an image using a gel documentation system.
-
Analysis: Analyze the image to observe the conversion of supercoiled DNA (Form I) to nicked (Form II) and/or linear (Form III) DNA in the presence of the test compound. The disappearance of the Form I band and the appearance of Form II and/or III bands indicates DNA cleavage activity.
Section 5: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases, and many benzimidazole derivatives have been explored for their anti-inflammatory potential.[26][27] A standard in vitro model uses murine macrophages (e.g., RAW 264.7) or human monocytes (e.g., THP-1) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a pro-inflammatory response characterized by the release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[26][28]
Principle of Causality: The effectiveness of an anti-inflammatory compound can be quantified by its ability to reduce the production of these key pro-inflammatory cytokines in LPS-stimulated immune cells. The concentration of cytokines in the cell culture supernatant can be accurately measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 5.1: Inhibition of LPS-Induced Cytokine Release
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds.
-
Commercial ELISA kits for mouse TNF-α and IL-6.
-
96-well cell culture plates and ELISA plates.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of the benzimidazole compounds for 1-2 hours.[26]
-
Stimulation: Stimulate the cells by adding LPS to a final concentration of 0.5-1 µg/mL. Include an unstimulated control (cells + medium) and a stimulated control (cells + LPS + vehicle).
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Quantify the amount of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's protocol precisely.
-
Data Analysis: Generate a standard curve from the cytokine standards provided in the ELISA kit. Use this curve to determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.
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Application Notes and Protocols for the Purification of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole Derivatives
Introduction: The Critical Role of Purity in Benzimidazole-Based Drug Discovery
The 2-hydrazino-5-nitro-1H-1,3-benzimidazole scaffold is a cornerstone in contemporary medicinal chemistry. Its derivatives are actively investigated for a wide spectrum of pharmacological activities, including antitumor, antiparasitic, and antiviral applications. The inherent biological activity of the benzimidazole core, coupled with the reactive potential of the hydrazino group and the electron-withdrawing nature of the nitro substituent, makes this class of compounds a fertile ground for the development of novel therapeutic agents.
However, the journey from synthesis to biological evaluation is critically dependent on the purity of the target compound. Trace impurities, such as starting materials, by-products, or degradation products, can lead to erroneous biological data, confound structure-activity relationship (SAR) studies, and introduce unforeseen toxicity. Therefore, robust and validated purification protocols are not merely a matter of good laboratory practice but a fundamental requirement for scientific integrity and the successful progression of drug development projects.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for each methodological choice.
PART 1: Foundational Principles and Safety Imperatives
Understanding the Molecule: Physicochemical Properties and Challenges
The purification strategy for any compound must be informed by its unique physicochemical properties. For this compound derivatives, key considerations include:
-
Polarity: The presence of the benzimidazole ring system, a nitro group, and a hydrazino moiety results in a highly polar molecule. This dictates a preference for polar solvents for dissolution and influences chromatographic behavior, often requiring highly polar mobile phases.
-
Solubility: These derivatives typically exhibit good solubility in polar aprotic solvents like DMSO and DMF but may have limited solubility in less polar solvents such as ethyl acetate or dichloromethane, and are often insoluble in water.[1]
-
Stability: The hydrazino group can be susceptible to oxidation.[2] Furthermore, some benzimidazole derivatives have been noted to be unstable on acidic silica gel, potentially leading to degradation during column chromatography.[3][4]
-
Hydrogen Bonding: The N-H protons of the benzimidazole ring and the hydrazino group can participate in extensive hydrogen bonding, affecting both solubility and interaction with chromatographic stationary phases.
Safety First: Handling Hydrazine Derivatives
Hydrazine and its derivatives are classified as hazardous materials. They can be toxic, corrosive, and may cause sensitization upon skin contact.[2][5][6] Inhalation of vapors can cause severe irritation to the respiratory tract.[6][7] Therefore, strict adherence to safety protocols is paramount.
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).[2]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[5] Do not allow clothing wet with the material to remain in contact with the skin.[5]
-
Incompatible Materials: Hydrazine is a strong reducing agent and should not be stored near oxidizing agents, acids, or metal oxides, as contact can lead to ignition or explosion.[2]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations for hazardous materials.
PART 2: Purification Methodologies and Protocols
A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial purification by recrystallization or flash chromatography, followed by final polishing using preparative HPLC if ultra-high purity is required.
General Purification Workflow
The following diagram illustrates a typical decision-making process for purifying this compound derivatives.
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In Vitro Testing Protocols for Novel Benzimidazole-Based Compounds
An Application Note for Drug Discovery and Development Professionals
Abstract
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad range of therapeutic activities, including anthelmintic, antifungal, antiviral, and anticancer effects. A primary mechanism of action for many of these compounds is the disruption of microtubule polymerization. This document provides a comprehensive set of detailed in vitro testing protocols designed to systematically evaluate novel benzimidazole-based compounds. The proposed testing cascade enables researchers to efficiently characterize cytotoxicity, elucidate mechanisms of action, and assess therapeutic potential in disease-relevant models, thereby accelerating the identification of promising drug candidates.
Introduction: The Rationale for a Tiered In Vitro Screening Approach
The discovery and development of novel therapeutics is a complex, multi-stage process. A well-designed in vitro screening cascade is crucial for making informed decisions, prioritizing compounds, and minimizing late-stage failures.[1][2][3] For novel benzimidazole compounds, a tiered approach is recommended, beginning with broad cytotoxicity profiling, followed by target-specific mechanistic assays, and culminating in more complex, disease-oriented models. This strategy ensures that resources are focused on compounds with the most promising pharmacological profiles.
Foundational Assays: Assessing General Cytotoxicity and Viability
The initial step in characterizing any new chemical entity is to determine its intrinsic cytotoxicity across a panel of relevant cell lines. This provides a baseline understanding of the compound's therapeutic window and informs the concentration ranges for subsequent experiments.[4][5]
MTT Assay for Metabolic Activity and Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][6][7][8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][8]
Experimental Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the benzimidazole compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours, depending on the cell doubling time.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Illustrative Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Benzimidazole-A | HeLa (Cervical Cancer) | 48 | 12.5 |
| Benzimidazole-A | MCF-7 (Breast Cancer) | 48 | 28.1 |
| Benzimidazole-A | A549 (Lung Cancer) | 48 | 19.7 |
| Doxorubicin | HeLa | 48 | 0.9 |
Trypan Blue Dye Exclusion Assay for Membrane Integrity
The Trypan Blue assay provides a direct measure of cell viability by assessing cell membrane integrity.[10][11][12] Viable cells with intact membranes exclude the dye, whereas non-viable cells with compromised membranes take it up and appear blue.[10][11][13]
Experimental Protocol:
-
Cell Treatment: Culture cells in the presence of varying concentrations of the benzimidazole compounds.
-
Cell Harvesting: After the incubation period, detach the cells and create a single-cell suspension.
-
Staining: Mix one part of the cell suspension with one part of 0.4% Trypan Blue solution.[11]
-
Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Determine the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[10]
Mechanistic Assays: Investigating the Primary Target
Many benzimidazoles exert their biological effects by interfering with microtubule dynamics.[14][15][16] Therefore, a direct assessment of a novel compound's effect on tubulin polymerization is a critical mechanistic step.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the assembly of purified tubulin into microtubules.[17][18] The process can be monitored by an increase in turbidity (light scattering) as microtubules form.[17]
Experimental Protocol:
-
Reagent Preparation: Reconstitute lyophilized, high-purity bovine tubulin in a polymerization buffer (e.g., G-PEM buffer with GTP).[19]
-
Assay Setup: In a 96-well plate, add the benzimidazole compounds at various concentrations. Include a vehicle control, a known polymerization inhibitor (e.g., colchicine), and a stabilizer (e.g., paclitaxel).[19]
-
Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader set to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[19]
-
Data Analysis: Plot the change in optical density over time to generate polymerization curves. Calculate the IC50 for inhibition of polymerization.
Visualization of the Experimental Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Visualization of the Benzimidazole Mechanism of Action
Caption: The primary mechanism of action of many benzimidazoles involves binding to β-tubulin and inhibiting microtubule polymerization.
Disease-Relevant In Vitro Models
To bridge the gap between simplistic in vitro assays and in vivo studies, it is crucial to evaluate lead compounds in models that better recapitulate the physiological environment of the intended therapeutic area.
Anticancer Evaluation: 3D Spheroid Models
Three-dimensional (3D) spheroid cultures are more physiologically relevant models of solid tumors compared to 2D monolayers.[20][21][22] They mimic the complex cell-cell and cell-matrix interactions found in vivo.[20]
Experimental Protocol:
-
Spheroid Formation: Generate uniform spheroids using a non-adherent surface method, such as agarose-coated plates or hanging drop plates.[23]
-
Compound Treatment: Allow spheroids to form and grow to a consistent size before adding the benzimidazole compounds.
-
Viability Assessment: After 3-7 days of treatment, assess cell viability within the spheroids using a specialized 3D cell viability assay, such as the CellTiter-Glo® 3D assay, which measures ATP levels.[24][25][26]
-
Endpoint Analysis: Monitor changes in spheroid size and morphology using bright-field microscopy.[27]
-
Data Analysis: Determine the compound's effect on spheroid growth and viability.
Anthelmintic Activity: Caenorhabditis elegans Motility Assay
C. elegans is a widely used model organism for screening compounds with potential anthelmintic activity due to its genetic tractability and ease of culture.[28][29]
Experimental Protocol:
-
Worm Synchronization: Prepare a synchronized population of L4 larval stage C. elegans.[28]
-
Compound Exposure: In a 96-well plate, expose the worms to serial dilutions of the benzimidazole compounds in a liquid medium.[28]
-
Motility Assessment: Use an automated system, such as an infrared-based tracker, to quantify worm movement over a period of 24-72 hours.[30][31]
-
Data Analysis: Plot the reduction in motility as a function of compound concentration to determine the EC50 value.
Antifungal Activity: Broth Microdilution Assay (CLSI Guidelines)
The broth microdilution assay is the standard method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[32]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[33][34]
-
Compound Dilution: Perform serial twofold dilutions of the benzimidazole compound in RPMI 1640 medium in a 96-well plate.[34]
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in a significant inhibition of visible fungal growth compared to the control.
Conclusion
The systematic application of this in vitro testing cascade provides a robust framework for the comprehensive evaluation of novel benzimidazole-based compounds. By progressing from broad cytotoxicity screening to specific mechanistic and disease-relevant assays, researchers can efficiently identify and prioritize lead candidates with high therapeutic potential. This structured approach, grounded in established and validated protocols, enhances the reliability and reproducibility of preclinical data, ultimately facilitating the successful translation of promising compounds into clinical development.
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High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. National Institutes of Health. [Link]
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Trypan Blue Exclusion Test of Cell Viability. National Institutes of Health. [Link]
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Analysing Drug Response in 3D Spheroid Culture Models. faCellitate. [Link]
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Trypan Blue Assay Protocol. DeNovix. [Link]
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Spheroids as 3D Cell Models for Testing of Drugs. ResearchGate. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Assay to Access Anthelmintic Activity of Small Molecule Drugs Using Caenohabidtis elegans as a Model. National Institutes of Health. [Link]
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In vitro tubulin polymerization assay. Bio-protocol. [Link]
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High-Throughput Drug Screening Using 3D Cell Cultures. Promega Connections. [Link]
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Example of a drug discovery test cascade for identifying small-molecule... ResearchGate. [Link]
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Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. APS Journals. [Link]
-
How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]
-
Cell Viability Assays. National Institutes of Health. [Link]
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. PubMed. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. National Institutes of Health. [Link]
-
High-Content Monitoring of Drug Effects in a 3D Spheroid Model. National Institutes of Health. [Link]
-
How to Develop a Successful in vitro Screening Strategy. International Biopharmaceutical Industry. [Link]
-
Trypan Blue Staining Assay. Creative Bioarray. [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]
-
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. HESI. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Evaluating anthelmintic activity through Caenorhabditis elegans egg hatching assay. ResearchGate. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. ResearchGate. [Link]
-
A screening cascade designed to make maximum use of in vitro systems to... ResearchGate. [Link]
-
Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin. APS Journals. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
A novel assay for the detection of anthelmintic activity mediated by cuticular damage to nematodes: validation on Caenorhabditis elegans exposed to cysteine proteinases. Cambridge University Press & Assessment. [Link]
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Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans. National Institutes of Health. [Link]
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Changes in microtubule organization after exposure to a benzimidazole derivative in Chinese hamster cells. PubMed. [Link]
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A Caenorhabditis elegans infrared-based motility assay for anthelmintic drug discovery. eScholarship.org. [Link]
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Drug discovery assay cascade. Example assay cascade for drug discovery... ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole
Welcome to the technical support center for the synthesis of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
I. Synthesis Overview & Core Principles
The synthesis of this compound is a crucial step in the development of various pharmacologically active scaffolds. The most reliable and direct method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, 2-chloro-5-nitro-1H-1,3-benzimidazole, with hydrazine hydrate.
Mechanism & Rationale: The C2 position of the benzimidazole ring is electron-deficient, a characteristic that is significantly amplified by the presence of two electron-withdrawing nitrogen atoms within the ring and the powerful nitro group at the C5 position. This electronic arrangement makes the C2 carbon highly susceptible to attack by nucleophiles. The chlorine atom at this position serves as an excellent leaving group, facilitating a smooth substitution by the potent nucleophile, hydrazine.
The overall workflow is summarized in the diagram below.
Technical Support Center: Synthesis of Nitro-Substituted Benzimidazoles
Welcome to the technical support center for the synthesis of nitro-substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.
Nitrobenzimidazoles are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their synthesis can present several challenges, from managing the reactivity of starting materials to controlling regioselectivity and achieving high purity. This guide provides in-depth troubleshooting advice and frequently asked questions to address these issues directly.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I'm getting a very low yield, or no desired product at all. What could be the issue?
A: Low or no product yield is a frequent challenge and can stem from several factors related to reaction conditions, reagent quality, or the inherent reactivity of the substrates.
Possible Causes & Solutions:
-
Incomplete Reaction: The condensation reaction to form the benzimidazole ring may not have gone to completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC).[2] If the starting materials are still present after the expected reaction time, consider extending the duration or moderately increasing the temperature.[3] Microwave-assisted synthesis can also be an effective strategy to significantly reduce reaction times and improve yields.[4]
-
-
Poor Quality of Reagents: Impurities in your starting materials, such as the o-phenylenediamine derivative or the aldehyde/carboxylic acid, can inhibit the reaction. o-Phenylenediamines are particularly susceptible to oxidation, which can lead to colored impurities and reduced reactivity.[5]
-
Suboptimal Catalyst or Reaction Conditions: The choice of catalyst and solvent is crucial. The classical Phillips-Ladenburg reaction, for instance, often requires high temperatures and strong acidic conditions, which might not be suitable for all substrates.[6][7]
-
Solution: Experiment with different catalytic systems. For condensations with aldehydes, catalysts like sodium metabisulfite can be effective.[8] For a greener approach, consider catalyst-free methods or the use of heterogeneous catalysts that can be easily recovered.[9] The choice of solvent can also significantly impact the reaction; experiment with solvents like ethanol, methanol, or even solvent-free conditions.[3]
-
Problem 2: Formation of Multiple Products & Regioselectivity Issues
Q: My reaction is producing a mixture of isomers or other side products. How can I improve the selectivity?
A: The formation of multiple products is often related to the regioselectivity of the cyclization, especially with unsymmetrically substituted o-phenylenediamines, and potential side reactions.
Possible Causes & Solutions:
-
Lack of Regiocontrol: When using an unsymmetrically substituted o-phenylenediamine, such as 4-nitro-1,2-phenylenediamine, the cyclization can theoretically lead to two different regioisomers (e.g., 5-nitro- and 6-nitrobenzimidazole).
-
Solution: The regioselectivity is often influenced by the electronic effects of the substituents and the reaction mechanism. While the formation of a mixture is common, often one isomer is majorly formed. Careful characterization (e.g., using NMR) is essential to identify the products. In some cases, specific synthetic strategies can be employed to achieve higher regioselectivity, though this can be challenging.[10]
-
-
Side Reactions: N-alkylation of the benzimidazole ring can occur if alkylating agents are present.[5] Additionally, the intermediate Schiff base may be stable under certain conditions and not fully cyclize.[5]
-
Solution: To avoid N-alkylation, ensure that no unintended alkylating agents are present in your reaction mixture. If the Schiff base intermediate is the issue, adjusting the reaction conditions (e.g., increasing temperature or changing the catalyst) can promote the final cyclization step.
-
Problem 3: Difficulty in Product Purification
Q: I'm struggling to purify my nitro-substituted benzimidazole. What are the best practices?
A: Purification can be challenging due to the presence of colored impurities, starting materials with similar polarities to the product, or the formation of side products.
Possible Causes & Solutions:
-
Colored Impurities: The oxidation of o-phenylenediamine starting materials is a common source of colored impurities that can be difficult to remove.[5]
-
Solution: Treat a solution of the crude product with activated carbon to adsorb colored impurities before filtration and subsequent purification steps like recrystallization.[5]
-
-
Similar Polarity of Product and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult.
-
Solution:
-
Acid-Base Extraction: Benzimidazoles are basic due to the nitrogen atoms in the imidazole ring. This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The basic benzimidazole will move to the aqueous layer, leaving non-basic impurities in the organic layer. Neutralizing the aqueous layer will then precipitate the purified product.[5]
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems to find one in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.[11]
-
Column Chromatography: If recrystallization is not effective, optimize your column chromatography conditions. Try different solvent systems (eluent) and stationary phases.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-nitrobenzimidazoles?
The most prevalent method is the condensation of 4-nitro-1,2-phenylenediamine with a one-carbon synthon.[1] This can be an aldehyde, a carboxylic acid, or an orthoester. The Phillips condensation, which uses a carboxylic acid (like formic acid for an unsubstituted C2 position) in the presence of an acid catalyst, is a classic example.[6][13]
Q2: Can I synthesize 2-substituted nitrobenzimidazoles directly from an o-nitroaniline?
Yes, one-pot reductive cyclization methods have been developed. These methods typically involve the in-situ reduction of the nitro group of an o-nitroaniline to an amine, which then condenses with an aldehyde to form the benzimidazole ring.[14][15] This approach avoids the isolation of the often unstable o-phenylenediamine intermediate.
Q3: How can I monitor the progress of my benzimidazole synthesis?
Thin Layer Chromatography (TLC) is the most common and effective method.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product.
Q4: What are the key characterization techniques for nitro-substituted benzimidazoles?
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Essential techniques include:
Experimental Protocols
Protocol 1: Synthesis of 5(6)-Nitrobenzimidazole via Phillips Condensation
This protocol is a generalized procedure based on the reaction of 4-nitro-1,2-phenylenediamine with formic acid.
Materials:
-
4-nitro-1,2-phenylenediamine
-
Formic acid
-
10% Hydrochloric acid
-
Concentrated ammonium hydroxide solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine in 10% hydrochloric acid.
-
Add formic acid to the suspension.
-
Heat the mixture with stirring (e.g., on a water bath at 80°C) for a specified time (e.g., 3 hours).[13] Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully make the mixture alkaline by adding concentrated ammonium hydroxide solution.
-
Filter the resulting precipitate and wash it thoroughly with water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-5-nitro-1H-benzimidazoles
This protocol outlines a general procedure for the rapid synthesis of 2-substituted nitrobenzimidazoles using microwave irradiation.
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted aromatic aldehyde
-
Sodium metabisulfite (as an oxidizing agent)[12]
-
Dimethoxyethane (or another suitable solvent)
Procedure:
-
In a microwave-safe reaction vessel, mix 4-nitro-o-phenylenediamine with the substituted aromatic aldehyde in a suitable solvent like dimethoxyethane.
-
Add sodium metabisulfite to the mixture.
-
Place the vessel in a microwave reactor and irradiate at a specified power and for a short duration (e.g., a few minutes).[4] The optimal conditions will need to be determined for the specific substrates.
-
After the reaction is complete, cool the mixture.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
If no precipitate forms, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure.[12]
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles
| Entry | Substituent (Aryl) | Conventional Method Yield (%) | Microwave Method Yield (%) |
| 1 | Phenyl | 65 | 88 |
| 2 | 4-Chlorophenyl | 70 | 90 |
| 3 | 4-Methoxyphenyl | 72 | 92 |
| 4 | 4-Nitrophenyl | 60 | 85 |
Data is illustrative and based on trends reported in the literature, such as in reference[4].
Visualizations
General Synthesis Pathway for Nitro-Substituted Benzimidazoles
Caption: General reaction scheme for the synthesis of nitro-substituted benzimidazoles.
Troubleshooting Workflow for Low Product Yield
Caption: A decision tree for troubleshooting low product yields in benzimidazole synthesis.
References
-
Scholars Research Library. (n.d.). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5(6)-nitro-benzimidazole. Retrieved from [Link]
-
Hrelia, P., Morotti, M., Vigagni, F., Burnelli, S., Garuti, L., Sabatino, P., & Cantelli-Forti, G. (n.d.). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Mutagenesis. Retrieved from [Link]
-
Naeimi, H., & Alishahi, N. (2014). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. Retrieved from [Link]
-
PubMed. (2014). Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. Retrieved from [Link]
-
Ravichandran, D. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]
-
Singh, J., & Pathak, D. P. (2008). Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. Oriental Journal of Chemistry, 24(1). Retrieved from [Link]
-
Scilit. (n.d.). Reactivity‐Controlled Regioselectivity: A Regiospecific Synthesis of 1,2‐Disubstituted Benzimidazoles. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (2017). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF 2-SUBSTITUTED-5-NITRO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Retrieved from [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
Hadole, C. D., Rajput, J. D., & Bendre, R. S. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries: Screening in vitro for antimicrobial activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Retrieved from [Link]
- Google Patents. (n.d.). WO2004092142A1 - An improved process for manufacture of substituted benzimidazoles.
-
Progress in Chemical and Biochemical Research. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of some nitro-benzimidazoles and their salicyl and isatin Schiff bases. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole in Biological Assays
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Hydrazino-5-nitro-1H-1,3-benzimidazole (CAS: 91467-48-0) in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure accurate and reproducible experimental outcomes.
Introduction to the Challenge
This compound is a heterocyclic compound of interest in various research fields. However, its aromatic and nitro-substituted structure suggests low aqueous solubility, a common hurdle in biological testing that can lead to underestimated potency, poor reproducibility, and misleading structure-activity relationships (SAR).[1] This guide will walk you through a systematic approach to addressing these solubility challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and solubility of this compound.
Q1: What are the predicted physicochemical properties of this compound that influence its solubility?
Based on its chemical structure, we can predict several key properties that are critical for understanding its solubility behavior. These predictions are a starting point for developing a robust solubilization strategy.
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 193.16 g/mol [2] | Moderate molecular weight, less likely to be a primary cause of insolubility. |
| logP | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility | Predicted to be low (µg/mL range) | Direct dissolution in aqueous buffers is likely to be challenging. |
| pKa (acidic) | ~8.5 - 9.5 (imidazole N-H) | The imidazole proton can be removed under basic conditions, forming an anion. |
| pKa (basic) | ~2.5 - 3.5 (hydrazino group) | The hydrazino group can be protonated under acidic conditions, forming a cation. |
These values are estimations from computational models and should be experimentally verified.
Q2: I've observed precipitation after adding my DMSO stock solution of this compound to my aqueous assay buffer. What is happening?
This is a common phenomenon known as "kinetic" insolubility. While the compound may be soluble in a high concentration of an organic solvent like DMSO, rapid dilution into an aqueous buffer can cause it to crash out of solution as it is no longer in a favorable solvent environment.[3] The final concentration of your compound in the assay buffer has likely exceeded its aqueous solubility limit.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance to DMSO is cell-line dependent.[4] As a general guideline:
-
≤ 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxic effects.[4][5]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines, but it is crucial to run a vehicle control (media with the same final DMSO concentration without the compound) to assess any solvent-induced effects.[5]
-
> 0.5% DMSO: Can cause significant cytotoxicity and may alter cell membrane permeability and other cellular functions.[4][5]
Always perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum tolerated concentration.[4]
Q4: Can I simply filter out the precipitate?
Filtering is not recommended as it removes an unknown amount of your compound, leading to an inaccurate final concentration in your assay and compromising the integrity of your results.[6] The focus should be on preventing precipitation in the first place.
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving solubility issues with this compound.
Troubleshooting Workflow for Compound Precipitation
Caption: A step-by-step workflow for troubleshooting precipitation of this compound.
Detailed Troubleshooting Steps
Issue 1: Precipitation upon dilution of DMSO stock into aqueous buffer.
-
Initial Action:
-
Visually inspect your DMSO stock solution. Ensure it is completely dissolved. If you see any solid particles, gently warm the solution (to 37°C) and vortex.
-
Lower the final concentration. Your target concentration may be too high. Perform a serial dilution to find the concentration at which the compound remains in solution.
-
-
Advanced Strategies:
-
pH Adjustment:
-
Rationale: The solubility of ionizable compounds is pH-dependent.[7] By adjusting the pH of your buffer, you can ionize this compound, which will increase its aqueous solubility.
-
For this compound:
-
To protonate the basic hydrazino group (predicted pKa ~2.5-3.5), adjust the buffer to a pH below 2.5 .
-
To deprotonate the acidic imidazole N-H (predicted pKa ~8.5-9.5), adjust the buffer to a pH above 9.5 .
-
-
Caution: Ensure that the adjusted pH is compatible with your biological assay (e.g., enzyme activity, cell viability). Always include a pH-matched vehicle control.
-
-
Use of Co-solvents:
-
Rationale: Adding a small amount of a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[8]
-
Recommended Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).
-
Protocol: Prepare your aqueous buffer containing a low percentage of the co-solvent (e.g., 1-5%). Then, add your DMSO stock solution to this co-solvent-containing buffer.
-
Caution: Test the tolerance of your assay to the chosen co-solvent and its final concentration.
-
-
Issue 2: Compound precipitates over the course of a long incubation.
-
Possible Causes:
-
Solutions:
-
Conduct a time-course solubility study. Prepare your compound in the final assay medium and visually inspect for precipitation at several time points throughout the planned incubation period.
-
Use a more robustly buffered medium if you suspect pH changes.
-
If using serum, try reducing the serum concentration or using a serum-free medium. If this is not possible, consider using cyclodextrins.
-
Part 3: Experimental Protocols
Here are detailed protocols for experimentally determining the best solubilization strategy for this compound.
Protocol 1: Kinetic Solubility Determination
This protocol will help you determine the apparent solubility of your compound in a chosen buffer.[10]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of your stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.
-
Rapidly add your aqueous assay buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be 1%.
-
Mix the plate thoroughly and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader capable of nephelometry or by measuring absorbance at a high wavelength (e.g., 620 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the vehicle control.
Protocol 2: pH-Dependent Solubility Assessment
This protocol will help you determine if pH adjustment is a viable strategy.[11][12]
-
Prepare a set of buffers at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0). [12]
-
Add an excess amount of solid this compound to a small volume of each buffer in separate vials.
-
Incubate the vials with shaking at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium. [13]
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the pH range where solubility is highest.
Protocol 3: Solubilization with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for biological assays.[14]
-
Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Add your concentrated DMSO stock of this compound to the HP-β-CD solutions to achieve the desired final compound concentration.
-
Vortex thoroughly and visually inspect for precipitation.
-
If solubility is achieved, it is essential to test the effect of the HP-β-CD concentration on your assay in a vehicle control experiment.
Solubilization Strategy Selection Flowchart
Caption: A decision tree for selecting an appropriate solubilization strategy.
Part 4: Use of Surfactants
In some cases, non-ionic surfactants can be used to solubilize compounds in biological assays.[16]
-
Commonly Used Non-ionic Surfactants: Tween® 20, Tween® 80, Triton™ X-100.[16]
-
Mechanism: Above their critical micelle concentration (CMC), these surfactants form micelles that can encapsulate hydrophobic compounds.[17]
-
Considerations:
Conclusion
Overcoming the solubility challenges of this compound requires a systematic and empirical approach. By understanding the physicochemical properties of the compound and methodically testing different solubilization strategies, researchers can develop a robust protocol that ensures the compound remains in solution throughout the biological assay, leading to reliable and reproducible data. Always remember to include the appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients used.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Chemaxon. (n.d.). Solubility prediction. Retrieved from [Link]
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Bao Nguyen Research Group. (n.d.). CAUSol solubility prediction tool: Part 1. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Retrieved from [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells.?. Retrieved from [Link]
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Encyclopedia.pub. (2023, August 9). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Retrieved from [Link]
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Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. Retrieved from [Link]
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Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
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BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
aCalculator.co.uk. (2025, May 10). pKa Calculator. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
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GitHub. (n.d.). mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). Retrieved from [Link]
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LCI Web Tools. (n.d.). Predictor Solubility. Retrieved from [Link]
-
PubMed. (n.d.). Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions. Retrieved from [Link]
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York University. (2005, December 4). Selection of surfactants for cell lysis in chemical cytometry to study protein-DNA interactions. Retrieved from [Link]
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Nanomedicine Research Journal. (n.d.). Cyclodextrins: Concept to applications, regulatory issues and challenges. Retrieved from [Link]
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ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Retrieved from [Link]
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ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 4. Retrieved from [Link]
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Chemaxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
aCalculator.co.uk. (2025, May 10). pKa Calculator. Retrieved from [Link]
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PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, October 26). Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis. Retrieved from [Link]
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ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
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Technical Support Center: Optimization of 2-Hydrazinobenzimidazole Condensation Reactions
Welcome to the technical support guide for optimizing condensation reactions involving 2-hydrazinobenzimidazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block for the synthesis of hydrazones and fused heterocyclic systems like pyrazolo[1,5-a]benzimidazoles and triazolo[4,3-a]benzimidazoles.
This guide moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven strategies to overcome common experimental hurdles.
Core Principles of the Condensation Reaction
The primary reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on an electrophilic carbonyl carbon (from an aldehyde, ketone, or dicarbonyl compound). The initial condensation typically forms a hydrazone via a carbinolamine intermediate. This step is often the rate-limiting step and is susceptible to catalysis. Subsequent intramolecular cyclization and dehydration can occur, especially with bifunctional electrophiles like β-diketones, to yield stable fused heterocyclic systems.
Mechanism: The Role of Acid Catalysis
Acid catalysis is a cornerstone of optimizing hydrazone formation. The catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This enhancement makes the carbon atom a more attractive target for the weakly nucleophilic hydrazine, thereby accelerating the reaction rate.
Caption: Figure 1: Mechanism of Acid-Catalyzed Hydrazone Formation.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or has stalled. What is the first thing I should check? A: The most common cause is the absence of a suitable catalyst. While some condensations can proceed without one, an acid catalyst dramatically increases the reaction rate.[1] Consider adding a catalytic amount (1-5 mol%) of glacial acetic acid or, for a more efficient and eco-friendly option, citric acid.[1][2] If a catalyst is already present, ensure your starting materials are pure and the solvent is anhydrous, as excess water can hinder the dehydration step.
Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products? A: Multiple spots can arise from several sources:
-
Unreacted Starting Materials: The most common "impurities."
-
Carbinolamine Intermediate: The intermediate formed before dehydration can sometimes be stable enough to be observed, especially if the reaction has not gone to completion.
-
Regioisomers: When using an unsymmetrical β-dicarbonyl compound, the hydrazine can attack either carbonyl group, leading to the formation of two different pyrazole regioisomers.[3]
-
Degradation: If refluxing for extended periods at high temperatures, thermal degradation of the benzimidazole core or side chains can occur.[4]
Q3: What is the best solvent for this reaction? A: Polar protic solvents are generally the best choice. Ethanol is widely used and highly effective because it readily dissolves the reactants, facilitates proton transfer for catalysis, and allows for uniform heating under reflux.[1][5][6] Methanol is also a good option. While aprotic solvents like DMF can be used, particularly for subsequent cyclization steps at higher temperatures, they may also lead to side reactions if not carefully controlled.[5]
Q4: Is it necessary to run the reaction under reflux? A: Not always, but it is the most common condition to ensure the reaction goes to completion in a reasonable timeframe.[6][7] For highly reactive aldehydes, the reaction may proceed at room temperature, but it will be significantly slower. Microwave-assisted organic synthesis (MAOS) is an excellent alternative to conventional heating, often leading to shorter reaction times, higher yields, and fewer side products.[8]
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
Low yield is a frustrating but common issue. Use this logical flowchart to diagnose the problem.
Caption: Figure 2: Troubleshooting Flowchart for Low Yield.
Problem 2: Product Purification Challenges
Issue: The crude product is an oil or fails to crystallize.
-
Causality: This often happens when residual solvent (e.g., DMF) or oily side products are present. It can also occur if the product has a low melting point.
-
Solution:
-
Solvent Swap: If the reaction was in a high-boiling solvent, dilute the mixture with a solvent like ethyl acetate or DCM, wash with brine to remove the high-boiling solvent, dry the organic layer, and concentrate again.
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) to the crude oil. Vigorously scratch the side of the flask with a glass rod to induce crystallization.
-
Chromatography: If crystallization fails, column chromatography is the most reliable method. Use a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate).
-
Issue: The product streaks badly on a silica TLC plate.
-
Causality: The basic nitrogen atoms on the benzimidazole and hydrazine moieties can interact strongly with the acidic silica gel, causing streaking.
-
Solution:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica and produce sharp, well-defined spots.
-
Use a Different Stationary Phase: If streaking persists, consider using neutral or basic alumina for column chromatography instead of silica gel.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol is a robust starting point for the condensation of 2-hydrazinobenzimidazole with an aldehyde or ketone.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 2-hydrazinobenzimidazole (1.0 eq).
-
Dissolution: Add ethanol (approx. 0.1 M concentration) and stir until the solid is mostly dissolved.
-
Reagent Addition: Add the carbonyl compound (1.0-1.1 eq) to the mixture.
-
Catalysis: Add citric acid (0.05 eq).[1]
-
Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
The product often precipitates directly from the solution.[7]
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove soluble impurities.
-
Dry the product under vacuum.
-
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS. The formation of the hydrazone C=N bond can be confirmed by a characteristic stretch in the IR spectrum around 1600–1620 cm⁻¹.[6]
Data Table: Impact of Reaction Conditions on Yield
The following table synthesizes data from literature to illustrate how catalyst and solvent choices affect product yield in typical condensations.
| 2-Hydrazinobenzimidazole Reactant | Electrophile | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 1.0 eq | Substituted Benzaldehydes | Acetic Acid (cat.) | Ethanol | Reflux, 3h | 78-85% | [1] |
| 1.0 eq | Substituted Benzaldehydes | Citric Acid (cat.) | Ethanol | Reflux, 3h | 88-94% | [1] |
| 1.0 eq | Substituted Benzaldehydes | None | Ethanol | Reflux, 3h | Lower Yields* | [1] |
| 1.0 eq | Acetylacetone (β-diketone) | None | Ethanol | Reflux | Not specified | [9] |
Note: While possible, catalyst-free reactions are noted to have lower efficiency and longer reaction times.[1]
References
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Al-Ostath, A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy. Available at: [Link]
-
Kotovskaya, S. K., et al. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. Available at: [Link]
-
Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]
-
Gomaa, M. A., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. ACS Omega. Available at: [Link]
-
Silva, A. M., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]
-
Cieplik, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
-
Mokrushina, G. A., et al. (1989). Investigation of the Reactions of 2-Hydrazinobenzimidazoles with β-Diketones: Synthesis of 2-(3,5-Disubstituted-1H-Pyrazol-1-yl)benzimidazoles. ChemInform. Available at: [Link]
-
Al-Tel, T. H. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Argirova, M., et al. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]
-
Hernandez-Folgado, L., et al. (2008). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. Available at: [Link]
-
Silva, A. M., et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]
-
Broadbent, H. S., & Olsen, F. W. (1963). The condensation of hydrazines and [beta]-diols with 2,5-hexanedione and 2,5-diethoxytetrahydrofuran. BYU ScholarsArchive. Available at: [Link]
-
Cieplik, J., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available at: [Link]
-
Kalia, M., et al. (2018). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Available at: [Link]
-
Acar, Ç., et al. (2023). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors. ACS Omega. Available at: [Link]
- Schirmann, J. P., et al. (1990). Process for producing a purified hydrazine hydrate. Google Patents.
-
Liu, T., et al. (2019). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Polymer Degradation and Stability. Available at: [Link]
-
Reddy, T. R., et al. (2017). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][7][8]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Chassaing, S., et al. (1992). Process for the preparation of 1H-benzimidazoles. Google Patents.
-
Al-Hamdani, W. A. S., et al. (2021). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]
-
Thomas, H. G., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules. Available at: [Link]
-
Schumacher, D., et al. (2021). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Molecules. Available at: [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Drug Design, Development and Therapy. Available at: [Link]
-
Fomenkov, I. V., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules. Available at: [Link]
-
El-Sharkawy, M. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of the Iranian Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Hydrazine. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Li, J., & Otto, S. (2015). Enhancing the kinetics of hydrazone exchange processes: an experimental and computational study. Organic & Biomolecular Chemistry. Available at: [Link]
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- 8. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
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identifying and minimizing by-products in 2-Hydrazino-5-nitro-1H-1,3-benzimidazole synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole. As a Senior Application Scientist, this document provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). The aim is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to effectively identify and minimize by-products.
The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitro-1H-1,3-benzimidazole with hydrazine hydrate.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis.
Issue 1: Low Yield of the Desired Product
Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I address them?
Answer: Low yields are a frequent challenge in multi-step organic syntheses. A systematic evaluation of your experimental setup is crucial. Here are the most probable causes and their solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Causality: The key step is the nucleophilic attack of hydrazine on the electron-deficient benzimidazole ring. Insufficient reaction time or temperature can leave a significant amount of unreacted 2-chloro-5-nitro-1H-1,3-benzimidazole.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to track the disappearance of the starting material. A suitable eluent system is Ethyl Acetate/Hexane (e.g., 7:3 v/v).
-
Extended Reaction Time: If the reaction is slow, extend the reflux time in 1-2 hour intervals, monitoring by TLC.
-
Temperature Adjustment: If extending the time is ineffective, a modest increase in temperature may be necessary. Exercise caution, as this can also promote the formation of degradation products.
-
-
-
Sub-optimal Reaction Conditions: The chosen reaction conditions may not be ideal.
-
Causality: The solvent and the concentration of hydrazine hydrate are critical. Polar aprotic solvents are generally preferred for SNAr reactions as they solvate the cation, leaving the nucleophile more reactive.
-
Solution:
-
Solvent Selection: While ethanol is commonly used, consider switching to a higher-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to potentially enhance the reaction rate.
-
Hydrazine Hydrate Concentration: An excess of hydrazine hydrate is typically used to drive the reaction to completion. A 3-5 fold molar excess is a good starting point.
-
-
-
Product Degradation: The desired product might be degrading under the reaction conditions.
-
Causality: this compound, with its nitro and hydrazine groups, can be sensitive to prolonged heating or strongly basic/acidic conditions.
-
Solution:
-
Prompt Work-up: Once TLC indicates the consumption of the starting material, proceed with the work-up without delay.
-
Temperature Control: Avoid excessive heating. Utilize a reflux condenser to maintain a steady and appropriate temperature.
-
-
Issue 2: Presence of Unexpected Peaks in Analytical Data (HPLC, NMR)
Question: I've synthesized this compound, but my HPLC and/or NMR data show significant impurities. What are these by-products and how can I minimize them?
Answer: The presence of impurities strongly suggests that side reactions have occurred. Based on the SNAr mechanism and the reactivity of the starting materials, several by-products are possible.
Common By-products and Their Formation:
| By-product Name | Plausible Structure | Formation Mechanism | Minimization Strategy |
| 2,2'-bis(5-nitro-1H-1,3-benzimidazolyl)hydrazine | Inferred Structure | Reaction of the product with unreacted 2-chloro-5-nitro-1H-1,3-benzimidazole. This is more likely with insufficient hydrazine or if the product is not promptly isolated. | Use a sufficient excess of hydrazine hydrate (3-5 equivalents). Ensure efficient stirring for homogeneity. |
| 5-Nitro-1,3-dihydro-2H-benzimidazol-2-one | Inferred Structure | Hydrolysis of the starting material, 2-chloro-5-nitro-1H-1,3-benzimidazole, in the presence of water. | Use anhydrous solvents and reagents. |
| Azoxy/Azo Benzimidazole Derivatives | Inferred Structure | Oxidation of the product's hydrazine moiety, possibly catalyzed by trace metals or air, especially at elevated temperatures[1][2][3]. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents. |
| Reduced Nitro Group By-products | Inferred Structure | Hydrazine can act as a reducing agent, potentially reducing the nitro group to an amino or other intermediate oxidation states[4][5]. | Carefully control reaction temperature and time. Lowering the temperature may be necessary if this is a significant issue. |
Troubleshooting Flowchart for By-product Identification and Minimization:
Caption: Troubleshooting logic for identifying and minimizing by-products.
Issue 3: Poor Solubility of the Final Product
Question: My final product, this compound, has very poor solubility, making purification and characterization difficult. What can I do?
Answer: Poor solubility is a common characteristic of many benzimidazole derivatives due to strong intermolecular hydrogen bonding and π-stacking.
-
Purification Strategies:
-
Recrystallization from High-Boiling Point Solvents: Attempt recrystallization from solvents like DMF, DMSO, or acetic acid. Be aware that high temperatures can lead to degradation, so use the minimum amount of solvent and cool slowly.
-
Acid-Base Purification: The hydrazine and benzimidazole moieties can be protonated. Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl), filter to remove insoluble impurities, and then re-precipitate the pure product by careful neutralization with a base (e.g., NaHCO₃ solution).
-
Soxhlet Extraction: If the product is thermally stable, Soxhlet extraction with a suitable solvent can be an effective method for removing less soluble impurities.
-
-
Characterization Strategies:
-
NMR Spectroscopy: Use deuterated DMSO (DMSO-d₆) as the NMR solvent, as it is an excellent choice for many polar, poorly soluble compounds. Gentle heating of the NMR tube may be necessary to achieve a sufficient concentration.
-
Mass Spectrometry: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are well-suited for analyzing compounds with low solubility.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most direct and common route is a two-step process starting from 2-chlorobenzimidazole:
-
Nitration: Nitration of 2-chlorobenzimidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position, yielding 2-chloro-5-nitro-1H-1,3-benzimidazole[6][7].
-
Hydrazinolysis: A nucleophilic aromatic substitution reaction of 2-chloro-5-nitro-1H-1,3-benzimidazole with hydrazine hydrate[8][9].
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques is essential:
-
Thin Layer Chromatography (TLC): A quick and easy method to assess purity and compare the product to the starting material.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., 0.1% formic acid) is a good starting point[10][11].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ will confirm the molecule's structure. Key signals to look for include the aromatic protons and the N-H protons of the benzimidazole and hydrazine groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Nitrating agents are highly corrosive. Handle with extreme care.
-
The reaction with hydrazine can be exothermic. Add the hydrazine hydrate slowly, with cooling if necessary.
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-chloro-5-nitro-1H-1,3-benzimidazole (This is a generalized procedure based on similar reactions and should be optimized for safety and efficiency in a laboratory setting.)
-
To a stirred and cooled (0-5 °C) solution of 2-chlorobenzimidazole (1.0 eq) in concentrated sulfuric acid, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield 2-chloro-5-nitro-1H-1,3-benzimidazole.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitro-1H-1,3-benzimidazole (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3-5 eq) dropwise to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC[9].
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated product, wash with cold ethanol, and then with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or DMF) to obtain pure this compound.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the product in DMSO or DMF.
Part 4: Visualization
Synthetic Pathway
Caption: Synthetic route to this compound.
References
-
Abu-Zied, K. M., et al. (2014). Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. Organic Chem Curr Res. Available at: [Link]
-
Argirova, M., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances. Available at: [Link]
-
Tiwari, A., et al. (2010). Synthesis of Phenyl Hydrazine Substituted Benzimidazole Derivatives and Their Biological Activity. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Hamed, A. A. (2011). Synthesis of Novel Benzimidazole Hydrazone Derivatives and Its C-Nucleosides with Antitumor Activity. Journal of the American Science. Available at: [Link]
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Wikipedia contributors. (2023). Reduction of nitro compounds. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Hossain, M. S., et al. (2017). Synthesis and Antioxidant Activity of 2-Substituted-5-Nitro Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
Jebur, I. H. (2018). Synthesis, characterization of some 2-mercapto-5-methoxy- 1H-benzimidazole and test with some plant pathogenic fungi. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (2021). Synthesis of azo compounds. Available at: [Link]
-
PubChem. 2-hydrazinyl-1H-1,3-benzodiazole. Available at: [Link]
-
Ananthi, V., et al. (2017). 1 H NMR spectra of (E)-1-benzylidene-2-(3-chloro-4-nitrophenyl)hydrazine. ResearchGate. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Benzimidazole, 2-methyl-5-nitro- on Newcrom R1 HPLC column. Available at: [Link]
-
MDPI. (2019). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Available at: [Link]
-
Gowda, D. C. (2002). Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. Indian Journal of Chemistry - Section B. Available at: [Link]
-
Lejarazo Gómez Eva F., et al. (2015). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). David Publishing. Available at: [Link]
-
Al-Nahrain Journal of Science. (2024). An Overview of Preparation for Different Azo Compounds. Available at: [Link]
-
PubMed Central (PMC). (2024). Unspecific peroxygenase enabled formation of azoxy compounds. Available at: [Link]
-
ResearchGate. (2013). Scheme 1. General synthetic routes for the formation of azo compounds and hydrazones. Available at: [Link]
-
PubMed. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Available at: [Link]
-
PubMed Central (PMC). (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Available at: [Link]
-
SIELC Technologies. (2018). Separation of 2H-Benzimidazole-2-thione, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column. Available at: [Link]
-
Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Available at: [Link]
-
RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available at: [Link]
-
PubMed Central (PMC). (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. Available at: [Link]
-
PubMed Central (PMC). (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Available at: [Link]
-
PubMed Central (PMC). (2006). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available at: [Link]
-
Organic Chemistry Portal. (2021). Vicarious Nucleophilic Substitution (VNS). Available at: [Link]
-
PubMed Central (PMC). (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
PubMed Central (PMC). (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available at: [Link]
-
Semantic Scholar. (2013). The α-Effect in Hydrazinolysis of 4-Chloro-2-Nitrophenyl X-Substituted-Benzoates. Available at: [Link]
-
Semantic Scholar. (2014). The α-Effect in SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene with Hydrazine: Ground-State Destabilization versus Transition-State Stabilization. Available at: [Link]
-
CHIMIA. (2002). View of Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Available at: [Link]
-
RSC Publishing. (2019). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Available at: [Link]
-
ResearchGate. (2015). (PDF) Synthesis, Characterization and Evaluation of substituted Benzimidazole hydrazine Carboxamide derivatives for Antiinflammatory activity. Available at: [Link]
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Technical Support Center: Purification Strategies for Polar Benzimidazole Derivatives
Welcome to the Technical Support Center for the purification of polar benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Benzimidazoles are a cornerstone in medicinal chemistry, but their inherent polarity can present significant purification hurdles.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you with the expertise to overcome these challenges.
Section 1: Understanding the Challenge - The Nature of Polar Benzimidazoles
Polar benzimidazole derivatives possess a combination of a heterocyclic aromatic ring system and polar functional groups (e.g., hydroxyls, amines, carboxylic acids). This duality in their structure leads to high water solubility and strong interactions with polar stationary phases, making purification a non-trivial task.[1] Common issues include poor retention in reversed-phase chromatography, peak tailing, and on-column degradation.[3]
Section 2: Troubleshooting Common Purification Problems
This section addresses the most frequent issues encountered during the purification of polar benzimidazole derivatives in a question-and-answer format.
Issue 1: My polar benzimidazole derivative shows poor or no retention on a C18 column.
Question: I'm using a standard reversed-phase (RP-HPLC) method with a C18 column, but my polar benzimidazole derivative elutes in the void volume. How can I improve retention?
Answer: This is a classic problem when dealing with highly polar compounds on nonpolar stationary phases like C18.[4] The weak hydrophobic interactions lead to insufficient retention. Here are several strategies to address this, ranging from simple mobile phase modifications to more advanced chromatographic techniques:
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the water content. Modern C18 columns are often designed to be "aqueous stable" and can tolerate highly aqueous environments without phase collapse.[3][5]
-
Use a Polar-Embedded or Polar-Endcapped Column: These RP columns have stationary phases that incorporate polar groups, which enhances their interaction with polar analytes and improves retention. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity.[3]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining very polar compounds.[6][7] It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[7] The water forms a layer on the stationary phase, and partitioning of the polar analyte into this layer leads to retention.[7]
-
Explore Mixed-Mode Chromatography (MMC): MMC columns combine reversed-phase and ion-exchange functionalities on a single stationary phase.[8][9] This dual mechanism provides excellent retention for polar and ionizable compounds without the need for ion-pairing agents, making it compatible with mass spectrometry (MS).[8][9][10]
Issue 2: I'm observing significant peak tailing for my basic benzimidazole derivative.
Question: My compound is retained on the column, but the peaks are broad and tailing. What is causing this, and how can I improve the peak shape?
Answer: Peak tailing for basic compounds like benzimidazoles is often due to secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[3][11] Here’s how to troubleshoot this issue:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter.[3] For basic benzimidazoles, working at a low pH (e.g., 2.5-4) will protonate the analyte. This can improve solubility in the mobile phase and suppress the ionization of some silanol groups, reducing unwanted interactions.[3] Conversely, at a high pH, your compound will be neutral, but the silanols will be deprotonated. If you choose a high pH method, it is crucial to use a column specifically designed for high pH stability.[3]
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can mask the active silanol sites and significantly improve peak shape.[3]
-
Employ a Highly Deactivated (End-capped) Column: Modern HPLC columns often feature advanced end-capping, where the residual silanol groups are chemically bonded with a small silylating agent to minimize their availability for interaction with basic analytes.[3]
-
Consider Ion-Exchange Chromatography (IEX): Since many polar benzimidazoles are basic, cation-exchange chromatography can be a powerful purification tool.[11][12] In this technique, the positively charged (protonated) benzimidazole binds to a negatively charged stationary phase.[13] Elution is then achieved by increasing the ionic strength or changing the pH of the mobile phase.[12][13]
Issue 3: My compound appears to be degrading on the silica gel during flash chromatography.
Question: I'm attempting to purify my polar benzimidazole derivative using flash chromatography on silica gel, but I'm getting low recovery and seeing new spots on my TLC, suggesting decomposition. What can I do?
Answer: The acidic nature of standard silica gel can cause the degradation of sensitive benzimidazole derivatives.[3][14][15] Here are some solutions:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine, before loading your sample.[3]
-
Use an Alternative Stationary Phase: Consider using a less acidic or basic stationary phase like alumina (neutral or basic).[3] Other options include bonded silica phases such as diol or amine.[3]
-
Reversed-Phase Flash Chromatography: If your compound has some hydrophobic character, reversed-phase flash chromatography can be an excellent alternative to avoid the issues associated with silica gel.
Section 3: Purification Strategy Selection Workflow
Choosing the right purification strategy is crucial for success. The following diagram outlines a decision-making workflow to guide you through the selection process.
Caption: A decision workflow for selecting a purification method.
Section 4: Detailed Experimental Protocols
Here are step-by-step protocols for key purification techniques.
Protocol 1: Acid-Base Extraction
This is a highly effective initial purification step to separate basic benzimidazoles from neutral and acidic impurities.[16]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidification & Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The protonated, water-soluble benzimidazole salt will be in the aqueous layer.[16]
-
Separation: Drain the aqueous layer into a clean flask.
-
Basification & Precipitation: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper). The neutral benzimidazole will precipitate out of the solution.[16]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water, and dry it thoroughly.[16]
Protocol 2: Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline material.[16][17]
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a potential solvent. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[17] For polar benzimidazoles, consider ethanol, methanol, water, or mixtures like ethanol/water.[16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 3: HILIC Method Development
This protocol provides a starting point for developing a HILIC method for a polar benzimidazole derivative.
-
Column Selection: Choose a HILIC column with a stationary phase such as bare silica, diol, or amide.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.[3]
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for a sufficient time, as HILIC may require longer equilibration than reversed-phase methods.
-
Sample Diluent: Dissolve your sample in a diluent that matches the initial mobile phase conditions to ensure good peak shape.
-
Gradient Elution: Start with a high percentage of organic solvent (e.g., 95% A) and run a gradient to a lower percentage (e.g., 50% A) over 10-15 minutes.
-
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape.[3]
Section 5: Advanced and Alternative Purification Techniques
For particularly challenging separations, consider these advanced techniques.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful purification technique that uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[18][19] It offers fast, efficient separations and is considered a "green" technology due to reduced solvent consumption.[18][20] SFC is particularly well-suited for the purification of polar and chiral compounds.[18][19]
Ion-Exchange Chromatography (IEX)
As mentioned earlier, IEX is highly effective for ionizable compounds.[11][12] It offers high capacity and resolving power, making it suitable for both analytical and preparative scale purifications.[13]
| Technique Comparison | |||
| Technique | Principle | Best Suited For | Key Advantages |
| Reversed-Phase (with polar modifications) | Hydrophobic interactions | Moderately polar benzimidazoles | Familiar technique, wide column availability |
| HILIC | Partitioning into an aqueous layer on a polar stationary phase | Highly polar and hydrophilic benzimidazoles | Excellent retention of polar compounds, MS-friendly |
| Mixed-Mode Chromatography | Combination of reversed-phase and ion-exchange | Polar and ionizable benzimidazoles | High selectivity, MS-friendly, no ion-pairing agents |
| Ion-Exchange Chromatography | Electrostatic interactions | Ionizable (basic or acidic) benzimidazoles | High capacity and resolution for charged molecules |
| Supercritical Fluid Chromatography | Partitioning between a supercritical fluid mobile phase and stationary phase | Thermally labile and chiral polar benzimidazoles | Fast, "green," high efficiency |
Section 6: Frequently Asked Questions (FAQs)
-
Q1: How can I remove colored impurities from my benzimidazole product?
-
A1: Colored impurities often arise from oxidation.[14] Treatment with activated carbon during recrystallization can be effective. Add a small amount of charcoal to the hot solution, stir for 5-15 minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[14] For thermally stable compounds, vacuum sublimation can also be an excellent method to separate them from non-volatile, colored impurities.[14][21]
-
-
Q2: My compound is an oil and won't crystallize. What are my options?
-
A2: If your compound is an oil, chromatography is the most suitable purification method.[16] If it is unstable on silica, consider the alternative stationary phases mentioned in Issue 3.
-
-
Q3: Can I use ion-pairing agents in reversed-phase chromatography for my polar benzimidazole?
-
Q4: What is "dry loading" in flash chromatography and when should I use it?
References
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- Polar Compounds | SIELC Technologies. (n.d.). SIELC Technologies.
- Technical Support Center: Purification of 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem. (2025). Benchchem.
- Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
- Mixed-Mode Chromatography and Stationary Phases. (n.d.). SIELC Technologies.
- How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.).
- Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (2014, March 1).
- Technical Support Center: Purification of Benzimidazole Deriv
- Separation of Benzimidazole on Newcrom R1 HPLC column - SIELC Technologies. (n.d.). SIELC Technologies.
- Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC | LCGC International. (2018, November 1).
- Supercritical fluid chromatography - Wikipedia. (n.d.). Wikipedia.
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester.
- Supercritical fluid chromatography of polar biomolecules at the analytical and preparative scale - YouTube. (2020, February 14). YouTube.
- Troubleshooting guide for the purification of polar quinoline compounds - Benchchem. (2025). Benchchem.
- Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs - PubMed. (2015). PubMed.
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. (2024, November 25).
- RESEARCH ON BENZIMIDAZOLE DERIV
- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (2012).
- Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC | Request PDF - ResearchGate. (2019, June).
- The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC - NIH. (2016, November 23). NIH.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). ChemistryViews.
- Technical Support Center: Refining Purification Techniques for Polar Imidazole Deriv
- Co-crystallization of a benzimidazole derivative with carboxylic acids | Request PDF - ResearchGate. (2017, March).
- Chromatography Troubleshooting - YouTube. (2019, March 25). YouTube.
- Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supramolecular forms, with modulation in proton conductivities - ResearchGate. (2019, August).
- Simplified reversed-phase conditions for the determination of benzimidazole fungicides in fruits by high-performance liquid chromatography with UV detection - Universitat Ramon Llull. (1997, August 22).
- Benzimidazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents. (2005, January 19).
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- Crystallization of benzimidazole by solution growth method and its characterization | Request PDF - ResearchGate. (2020, January).
- Principles of Ion Exchange Chromatography | Phenomenex. (n.d.). Phenomenex.
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2019, August). IJPSM.
- WO2017085258A1 - Co-crystals of benzimidazole compounds - Google Patents. (2017, May 26).
- Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017, March 16).
- Reversed-phase chromatography - Wikipedia. (n.d.). Wikipedia.
- Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. (n.d.).
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - NIH. (2012, December 11). NIH.
- Application Notes and Protocols for the Purification of 1H-Benzimidazole-2-methanol by Column Chromatography - Benchchem. (2025). Benchchem.
- Benzimidazole - Wikipedia. (n.d.). Wikipedia.
- HILIC to the Rescue: Pharmaceutical Development Case Examples - LCGC International. (2019, August 1).
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PubMed Central. (2024, August). PubMed Central.
- Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (2018, May 1). Agilent.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
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Technical Support Center: Troubleshooting Inconsistent Results in Antimicrobial Assays of Benzimidazole Compounds
Welcome to the technical support center for antimicrobial assays involving benzimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability in their experimental results. As a Senior Application Scientist, I understand that inconsistent data can be a significant roadblock in research and development. This resource is structured to provide not only procedural guidance but also the scientific reasoning behind each troubleshooting step, ensuring a comprehensive understanding of the complexities involved in working with this important class of compounds.
Part 1: Foundational Knowledge - Understanding Benzimidazoles
Before delving into troubleshooting, it's crucial to appreciate the inherent properties of benzimidazole derivatives that can influence assay outcomes. These heterocyclic aromatic compounds are known for their broad spectrum of biological activities, including antimicrobial effects.[1][2] However, their often-poor aqueous solubility and potential for aggregation can be a primary source of inconsistent results in antimicrobial susceptibility testing (AST).[3][4]
The mechanism of antimicrobial action for many benzimidazoles involves the disruption of microtubule polymerization by binding to β-tubulin.[3] This interference with essential cellular processes ultimately inhibits microbial growth. Understanding this mechanism is key to designing and interpreting your assays correctly.
Part 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common issues encountered during antimicrobial assays with benzimidazole compounds, presented in a question-and-answer format.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values Between Replicates
Question: "My MIC values for the same benzimidazole compound show significant variation across replicate plates or on different days. What could be the cause?"
Answer: This is a frequent challenge, often rooted in the physicochemical properties of benzimidazoles and subtle variations in experimental technique. Let's break down the potential culprits:
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Compound Solubility and Precipitation:
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The "Why": Benzimidazole derivatives are often poorly soluble in aqueous media like Mueller-Hinton Broth (MHB).[3][4] If the compound precipitates out of solution during the assay, the effective concentration exposed to the microorganisms will be lower and inconsistent.
-
Troubleshooting Steps:
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Solvent Selection: Prepare a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[3] The final concentration of DMSO in your assay wells should not exceed 1% to avoid solvent-induced toxicity to the microbes.[3]
-
Visual Inspection: Before and after adding your compound to the microtiter plates, visually inspect the wells for any signs of precipitation. A simple light microscope can be very effective for this.
-
Solubility Assessment: Consider performing a preliminary solubility test of your compound in the chosen assay medium at the highest concentration you plan to test.
-
-
-
Inoculum Preparation and Standardization:
-
The "Why": The density of the bacterial or fungal inoculum is a critical parameter in AST.[5][6] An inoculum that is too heavy can overwhelm the antimicrobial agent, leading to falsely high MICs, while a light inoculum can result in falsely low MICs.[7]
-
Troubleshooting Steps:
-
Standardization: Always standardize your inoculum to a 0.5 McFarland standard.[5] This turbidity standard corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.
-
Freshness: Use a fresh, actively growing culture to prepare your inoculum.
-
Vortexing: Ensure your bacterial suspension is thoroughly vortexed to break up any clumps before standardization and dilution.
-
-
-
Pipetting Accuracy:
-
The "Why": In broth microdilution assays, small volume variations during serial dilutions can lead to significant errors in the final compound concentrations.
-
Troubleshooting Steps:
-
Calibrated Pipettes: Regularly calibrate your pipettes.
-
Proper Technique: Use proper pipetting techniques, such as reverse pipetting for viscous solutions, to ensure accurate and reproducible volumes.
-
-
Issue 2: No Zone of Inhibition in Disk Diffusion Assays
Question: "My benzimidazole compound shows activity in broth microdilution, but I don't see any zone of inhibition in my disk diffusion (Kirby-Bauer) assay. Why is this happening?"
Answer: This discrepancy often points to issues with the diffusion of the compound through the agar matrix.
-
Poor Diffusion Characteristics:
-
The "Why": The size of the zone of inhibition is dependent on the rate of diffusion of the antimicrobial agent through the agar.[8] Benzimidazoles, due to their potential for low aqueous solubility and larger molecular size, may diffuse poorly in agar.
-
Troubleshooting Steps:
-
Alternative Methods: For compounds with poor diffusion, broth microdilution or agar dilution methods are more reliable for determining MICs.[8]
-
Solvent for Disk Impregnation: Ensure the solvent used to dissolve the compound and impregnate the paper disks fully evaporates before placing the disks on the agar. Residual solvent can interfere with diffusion.
-
-
Issue 3: "Skipped Wells" in Broth Microdilution Assays
Question: "I'm observing growth in wells with higher concentrations of my benzimidazole compound, but no growth in wells with lower concentrations. What causes these 'skipped wells'?"
Answer: "Skipped wells" can be perplexing and are often indicative of compound precipitation or contamination.[7][9]
-
Compound Precipitation at High Concentrations:
-
The "Why": As the compound is serially diluted, it may remain in solution at lower concentrations but precipitate out at higher concentrations. This leads to a paradoxical situation where the effective concentration is lower in the wells with higher initial amounts of the compound.
-
Troubleshooting Steps:
-
Re-evaluate Solubility: Re-assess the solubility of your compound in the assay medium. You may need to lower the starting concentration of your serial dilution.
-
Alternative Solvents: While DMSO is standard, for particularly challenging compounds, exploring other biocompatible solvents or solvent systems may be necessary. Always include appropriate solvent controls.
-
-
-
Contamination:
-
The "Why": Contamination of one or more wells during the setup of the assay can lead to unexpected growth.
-
Troubleshooting Steps:
-
Aseptic Technique: Reinforce strict aseptic technique throughout the entire procedure.
-
Sterility Controls: Always include a sterility control well (broth only, no inoculum or compound) to check for contamination of the medium or plate.[10]
-
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for dissolving my benzimidazole compounds for antimicrobial assays?
A1: Due to their generally low aqueous solubility, 100% DMSO is the recommended starting solvent for preparing high-concentration stock solutions of benzimidazole derivatives.[3] It's crucial to ensure the final concentration of DMSO in the assay wells does not exceed 1% to prevent any antimicrobial effects from the solvent itself.[3]
Q2: How can I be sure that my inconsistent results are not due to the degradation of the benzimidazole compound in the culture medium?
A2: This is an important consideration. While many benzimidazoles are chemically stable, some can be susceptible to hydrolysis or photodegradation, especially in solution.[11][12] A stability study can be performed where the compound is incubated in the assay medium under the same conditions as the experiment (e.g., 37°C for 24 hours). The concentration of the compound can then be measured at different time points using a suitable analytical method like HPLC to assess its stability.[12] Comprehensive stability studies have shown that storage conditions and time can affect benzimidazole concentrations.[13]
Q3: My benzimidazole compound seems to have lower activity when tested in media containing serum. Why?
A3: The presence of serum proteins, such as albumin, can significantly impact the activity of some antimicrobial agents.[14] Benzimidazoles can bind to these proteins, reducing the concentration of the free, active compound available to interact with the microorganisms.[15] This can lead to an apparent increase in the MIC. When testing in the presence of serum, it is important to be aware of this potential interaction and to interpret the results accordingly.
Q4: Are there specific CLSI or EUCAST guidelines for testing benzimidazole compounds?
A4: While there may not be specific guidelines dedicated solely to benzimidazole compounds, the general principles and methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution and other AST methods should be followed.[3][5][16] For fastidious or infrequently isolated organisms, specific CLSI guidelines such as M45-A2 can provide valuable direction.[17][18][19] Adhering to these established standards is crucial for generating reliable and comparable data.[20]
Part 4: Experimental Protocols and Data Presentation
Standardized Broth Microdilution Protocol
-
Compound Preparation: Prepare a stock solution of the benzimidazole compound in 100% DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and standardize it to a 0.5 McFarland turbidity standard.
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a solvent control (inoculum with the highest concentration of DMSO used in the assay).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Data Presentation: Example MIC Data Table
| Compound ID | Organism | MIC Range (μg/mL) | Mean MIC (μg/mL) | Standard Deviation |
| BZ-01 | S. aureus ATCC 29213 | 1-4 | 2.5 | 1.5 |
| BZ-01 | E. coli ATCC 25922 | >64 | >64 | N/A |
| BZ-02 | S. aureus ATCC 29213 | 0.5-1 | 0.75 | 0.25 |
| BZ-02 | E. coli ATCC 25922 | 16-32 | 24 | 8 |
Part 5: Visualizing the Workflow
Troubleshooting Logic for Inconsistent MICs
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbeonline.com [microbeonline.com]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. clpmag.com [clpmag.com]
- 19. M45 | Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria [clsi.org]
- 20. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
Technical Support Center: Stability Testing of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Hydrazino-5-nitro-1H-1,3-benzimidazole derivatives. It addresses common challenges and questions related to the stability of these compounds under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound derivatives?
A1: Based on the core structure, the primary degradation pathways to anticipate are hydrolysis, oxidation, and photolysis. The hydrazino group is susceptible to oxidation, potentially leading to the formation of diimide or other oxidized species. The nitro group, while generally stabilizing to the aromatic ring, can be reduced under certain conditions.[1][2][3] The benzimidazole ring itself is relatively stable, but harsh acidic or basic conditions can lead to hydrolytic cleavage of the imidazole ring.
Q2: I'm observing a rapid loss of potency in my compound when dissolved in an aqueous buffer for my assays. What could be the cause?
A2: This is a common issue. The most likely culprit is hydrolysis. The stability of benzimidazole derivatives can be pH-dependent.[4][5] We recommend performing a pH-stability profile to identify the optimal pH range for your compound. Additionally, if your buffer contains any oxidizing agents, this could accelerate the degradation of the hydrazino moiety. Consider de-gassing your buffers to remove dissolved oxygen.
Q3: What are the ideal storage conditions for solid (powder) forms of these derivatives?
A3: For long-term storage, it is recommended to store solid this compound derivatives in a cool, dark, and dry place.[6] Specifically, storage at 2-8°C is advisable.[6] Protection from light is crucial to prevent photolytic degradation.[7] Using amber vials or storing the compounds in a light-blocking container is a best practice. The presence of moisture can facilitate hydrolysis, so ensuring a dry environment, for instance by using desiccants, is also important.[8]
Q4: My compound is showing unexpected peaks in the HPLC chromatogram after a few freeze-thaw cycles. Why is this happening?
A4: Repeated freeze-thaw cycles can introduce instability.[9] The process of freezing and thawing can lead to changes in the local concentration and pH of your solution, which can accelerate degradation. It is advisable to aliquot your stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Results in Long-Term Stability Studies
Symptoms:
-
High variability in potency measurements between different time points.
-
Appearance of unknown impurity peaks that are not consistently present.
Possible Causes & Solutions:
-
Inadequate Control of Storage Conditions: Fluctuations in temperature and humidity can significantly impact stability.
-
Non-Homogeneous Batch: The initial batch of the compound may not have been uniform.
-
Solution: Ensure proper mixing and sampling procedures are in place before initiating the stability study.
-
-
Inappropriate Analytical Method: The analytical method may not be stability-indicating.
Issue 2: Significant Degradation Observed Under Accelerated Stability Conditions
Symptoms:
-
More than 20% degradation is observed in the first few weeks of an accelerated stability study (e.g., at 40°C/75% RH).
Possible Causes & Solutions:
-
Inherent Instability of the Molecule: The specific derivative may be inherently unstable under these conditions.
-
Solution: This is valuable information for formulation development. Consider the need for protective excipients, such as antioxidants, or a more protective primary packaging.
-
-
Interaction with Excipients (for formulated products): The excipients in the formulation may be reacting with the API.
-
Solution: Conduct compatibility studies with individual excipients to identify any interactions.
-
-
Inappropriate Packaging: The packaging may not be providing adequate protection against moisture or oxygen.
-
Solution: Evaluate alternative packaging materials that offer better barrier properties.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[5][14][15]
Objective: To intentionally degrade the this compound derivative under various stress conditions to identify potential degradants.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical technique, typically HPLC with a photodiode array (PDA) detector.[16][17]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the degradation products.
Data Presentation:
| Stress Condition | % Degradation of API | Number of Degradation Peaks | RRT of Major Degradants |
| 0.1 N HCl, 60°C, 24h | Data | Data | Data |
| 0.1 N NaOH, 60°C, 24h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| 105°C, 48h (Solid) | Data | Data | Data |
| ICH Q1B Photostability | Data | Data | Data |
This table should be populated with your experimental data.
Protocol 2: Long-Term Stability Study
Long-term stability studies are conducted to establish the shelf-life or retest period of a drug substance.[10][11][18]
Objective: To evaluate the stability of the this compound derivative under recommended storage conditions over an extended period.
Methodology:
-
Sample Preparation: Place the solid compound in its intended primary packaging.
-
Storage Conditions: Store the samples at the long-term storage condition as per ICH guidelines (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH).[11]
-
Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[10]
-
Analytical Tests: At each time point, perform a full panel of tests including:
-
Appearance
-
Assay (Potency)
-
Purity (Related Substances)
-
Moisture Content
-
-
Data Analysis: Analyze the data for any trends in degradation or changes in physical properties over time.
Data Presentation:
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) | Moisture Content (%) |
| 0 | Data | Data | Data | Data |
| 3 | Data | Data | Data | Data |
| 6 | Data | Data | Data | Data |
| 12 | Data | Data | Data | Data |
| 24 | Data | Data | Data | Data |
| 36 | Data | Data | Data | Data |
This table should be populated with your experimental data.
Visualizations
Caption: Workflow for Stability Testing of Pharmaceutical Compounds.
Caption: Potential Degradation Pathways for the Target Compound.
References
-
ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). (2003). European Medicines Agency. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025). Wiadomości Chemiczne. [Link]
-
Argirova, M. A., Georgieva, M. K., Hristova-Avakumova, N. G., Vuchev, D. I., Popova-Daskalova, G. V., Anichina, K. K., & Yancheva, D. Y. (2021). New 1 H -benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39359-39371. [Link]
-
World Health Organization. (2018). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, Annex 10. [Link]
-
Nishino, S. F., & Spain, J. C. (1995). Oxidative pathway for the biodegradation of nitrobenzene by Comamonas sp. strain JS765. Applied and environmental microbiology, 61(6), 2308–2313. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
ICH. (2003). Q1A(R2) Stability testing of new drug substances and drug products. [Link]
-
Klick, S., Muzaffar, A., Wätzig, H., & Blaschke, G. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250–272. [Link]
-
ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Lee, S., Kim, H., & Kim, D. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1599. [Link]
-
ResearchGate. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]
-
Pandey, G., Mody, K., & Weiland, F. (2013). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Applied microbiology and biotechnology, 97(15), 7047–7056. [Link]
-
Ghalib, R. M., Hashim, R., Sulaiman, O., Quah, C. K., & Fun, H. K. (2011). 2-Methyl-5-nitro-1H-benzimidazole monohydrate. Acta crystallographica. Section E, Structure reports online, 67(Pt 6), o1523–o1524. [Link]
-
ICH. Quality Guidelines. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. [Link]
-
Yapar, K., Ertas, N., & Aydin, M. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of the Hellenic Veterinary Medical Society, 74(1), 5131-5142. [Link]
-
FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Scholars Research Library. Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. [Link]
-
FDA. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link]
-
Iliev, I., Ganev, V., & Gadjev, N. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 23(11), 2949. [Link]
-
Sci-Hub. 2-Methyl-5-nitro-1H-benzimidazole monohydrate. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
International Journal of Scientific Development and Research. (2023). Stability indicating study by using different analytical techniques. [Link]
Sources
- 1. Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www3.paho.org [www3.paho.org]
- 7. fda.gov [fda.gov]
- 8. 2-Methyl-5-nitro-1H-benzimidazole monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ijsdr.org [ijsdr.org]
- 14. ajrconline.org [ajrconline.org]
- 15. acdlabs.com [acdlabs.com]
- 16. mdpi.com [mdpi.com]
- 17. sepscience.com [sepscience.com]
- 18. database.ich.org [database.ich.org]
Technical Support Center: Enhancing Hydrazone Formation from 2-Hydrazinobenzimidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydrazinobenzimidazoles. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific principles to empower your experimental design and troubleshooting. This resource addresses common challenges in the synthesis of hydrazones from 2-hydrazinobenzimidazoles, focusing on enhancing reaction rates and yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of hydrazone formation from 2-hydrazinobenzimidazoles?
Hydrazone formation is a condensation reaction between a hydrazine (in this case, 2-hydrazinobenzimidazole) and a carbonyl compound (an aldehyde or a ketone). The reaction proceeds in two main steps:
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral intermediate called a carbinolhydrazine.
-
Dehydration: The carbinolhydrazine intermediate then undergoes acid-catalyzed dehydration to eliminate a molecule of water, forming the final hydrazone product with a characteristic C=N double bond.
This reaction is reversible, and its rate is highly dependent on the pH of the reaction medium.[1]
Q2: Why is my hydrazone formation reaction so slow?
Slow reaction kinetics are a common issue. Several factors can contribute to a sluggish reaction:
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Sub-optimal pH: The dehydration step of the mechanism is the rate-limiting step at neutral pH and is significantly accelerated by acid catalysis.[1][2] If the reaction medium is not sufficiently acidic, the elimination of water from the carbinolhydrazine intermediate will be slow.
-
Low Reactivity of the Carbonyl Compound: Ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects. Aldehydes or ketones with electron-withdrawing groups near the carbonyl carbon are more electrophilic and tend to react faster.[2][3]
-
Poor Solubility: If either the 2-hydrazinobenzimidazole or the carbonyl compound has poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.
-
Absence of a Catalyst: While the reaction can proceed without a catalyst, the rate is often impractically slow.[4] Acid catalysts are typically required for efficient hydrazone formation.
Q3: What is the optimal pH for hydrazone formation?
The reaction rate is pH-dependent. There is a trade-off:
-
At high pH (basic conditions): There is a high concentration of the free hydrazine nucleophile, but the dehydration step is slow as it is acid-catalyzed.
-
At very low pH (strongly acidic conditions): The hydrazine nucleophile becomes protonated, which deactivates it and slows down or prevents the initial nucleophilic attack on the carbonyl group.[1]
Therefore, the optimal pH is typically mildly acidic, usually around 4.5 to 5.5.[1] This pH provides a sufficient concentration of the free hydrazine for the initial attack while also being acidic enough to effectively catalyze the rate-limiting dehydration step.
Q4: Can I use a catalyst to speed up the reaction?
Absolutely. Catalysis is highly recommended for efficient hydrazone synthesis.
-
Acid Catalysis: This is the most common and effective method. Protic acids like acetic acid or citric acid are excellent choices.[4] Citric acid, in particular, is a green, non-toxic, and cost-effective catalyst that has been shown to give excellent yields.[4]
-
Nucleophilic Catalysis: Aniline and its derivatives can act as nucleophilic catalysts.[5] They work by first forming a highly reactive protonated Schiff base with the carbonyl compound, which is then readily attacked by the hydrazine. This can significantly accelerate the reaction, especially under physiological conditions.[5]
Troubleshooting Guide
Problem: Low Yield of Hydrazone Product
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Suggested Solution |
| Incomplete Reaction | The reaction has not reached equilibrium or is proceeding very slowly due to sub-optimal conditions. | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider adding a catalyst or optimizing the pH as described below. |
| Unfavorable Equilibrium | Hydrazone formation is a reversible reaction. The presence of water can shift the equilibrium back towards the reactants. | If your reaction conditions permit, use a Dean-Stark apparatus to remove water as it is formed. Alternatively, conduct the reaction in a solvent that is immiscible with water and can act as a water scavenger. |
| Side Reactions | Depending on the specific substrates and conditions, side reactions may occur. For instance, some hydrazides can cyclize to form quinazolinones.[6] | Characterize your byproducts to understand the side reactions. Adjusting the temperature or catalyst may help to minimize these. |
| Degradation of Reactants or Product | The starting materials or the final hydrazone product may be unstable under the reaction conditions (e.g., high temperature or harsh pH). | Use milder reaction conditions. For example, try running the reaction at a lower temperature for a longer duration. |
| Product Precipitation Issues | The hydrazone product may be partially soluble in the reaction solvent, leading to losses during workup and filtration. | After the reaction is complete, cool the mixture in an ice bath to maximize precipitation before filtering.[7] Wash the filtered product with a cold, non-polar solvent to remove impurities without dissolving the product. |
Problem: Difficulty in Purifying the Hydrazone Product
Possible Causes & Solutions:
| Possible Cause | Scientific Rationale | Suggested Solution |
| Presence of Unreacted Starting Materials | The reaction did not go to completion, leaving unreacted 2-hydrazinobenzimidazole and/or the carbonyl compound. | Recrystallization is often an effective purification method. Choose a solvent system where the hydrazone has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point.[4] |
| Formation of Isomers | The resulting hydrazone can potentially exist as E/Z isomers, which may have different physical properties and be difficult to separate. | The (E)-isomer is generally more stable.[4] Purification by column chromatography may be necessary if recrystallization is ineffective. Characterize the product mixture by NMR to determine the isomeric ratio. |
| Contamination with Catalyst | Acid catalysts like acetic acid or citric acid may remain in the final product. | Wash the crude product thoroughly with cold water or a dilute basic solution (e.g., sodium bicarbonate solution) to remove acid catalysts, followed by a water wash to remove any residual base. |
Experimental Protocols & Visualizations
General Workflow for Optimizing Hydrazone Formation
Caption: The mechanism of acid-catalyzed hydrazone formation, highlighting the key intermediates.
References
-
Al-Ostath, A., et al. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega. Available at: [Link]
-
Argirova, M., et al. (2016). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. Available at: [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society. Available at: [Link]
-
Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry. Available at: [Link]
-
Noor, S., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Available at: [Link]
-
Turan-Zitouni, G., et al. (2016). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. Molecules. Available at: [Link]
-
Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Available at: [Link]
-
Mahammed, H. T. (2022). Green synthesis of new hydrazone derivatives. MINAR International Journal of Applied Sciences and Technology. Available at: [Link]
-
Hassan, L. A., et al. (2024). SYNTHESIS OF TWO NEW HYDRAZONE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. ResearchGate. Available at: [Link]
-
Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
-
Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. Dalton Transactions. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
addressing common pitfalls in the characterization of novel benzimidazole compounds
Technical Support Center: Characterization of Novel Benzimidazole Compounds
From the desk of the Senior Application Scientist
Welcome to the technical support center for the characterization of novel benzimidazole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, analysis, and evaluation of this important class of heterocyclic compounds. The benzimidazole scaffold is a privileged structure in medicinal chemistry, but its unique properties can present specific experimental hurdles. This guide provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and visual workflows to ensure the integrity and reproducibility of your research.
Section 1: Synthesis and Purification Pitfalls
The foundation of any successful characterization is a pure, well-defined starting material. However, benzimidazole synthesis is not always straightforward. This section addresses common issues in synthesis and purification.
FAQ: Why is my benzimidazole synthesis yield consistently low, and what can I do about it?
Low yields in benzimidazole synthesis often stem from incomplete reactions, degradation of starting materials, or the formation of side products. The classic condensation of an o-phenylenediamine with an aldehyde or carboxylic acid can be sensitive to reaction conditions.[1][2][3]
Underlying Causes & Causal Explanations:
-
Oxidation of o-phenylenediamine: The diamine starting material is susceptible to oxidation, which can lead to colored impurities and reduced yield. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Inadequate Condensation/Cyclization Conditions: The condensation to form the imidazole ring often requires elevated temperatures and/or a dehydrating agent to drive the reaction to completion.[4] Simply mixing the reactants at room temperature is often insufficient.
-
Side Reactions with Aldehydes: When using aldehydes, competing side reactions such as the Cannizzaro reaction (for aldehydes without α-hydrogens) or aldol condensations can consume the starting material.
-
Poor Reactant Solubility: If the reactants are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low benzimidazole synthesis yield.
Section 2: Navigating the Complexities of Structural Elucidation
Incorrect structural assignment is a major pitfall that can invalidate subsequent biological data. Benzimidazoles present unique challenges in spectroscopic analysis due to tautomerism.
FAQ: My ¹H NMR spectrum shows a broad N-H proton signal, and the aromatic region is confusing. Could this be tautomerism?
Yes, this is a classic sign of prototropic tautomerism in N-unsubstituted benzimidazoles. The proton on one imidazole nitrogen can rapidly exchange with the other, leading to a time-averaged spectrum where the benzo portion of the molecule appears symmetrical.[5][6][7][8]
Scientific Explanation:
In solution, the N1-H and N3-H tautomers are in rapid equilibrium. If this exchange is fast on the NMR timescale, pairs of carbons (C4/C7 and C5/C6) and their attached protons become chemically equivalent, simplifying the spectrum but obscuring the true structure of a single tautomer.[7] The N-H proton itself often appears as a broad singlet due to this exchange and quadrupolar coupling with the nitrogen atoms.
Strategies for Confirmation and Assignment:
-
Low-Temperature NMR: Cooling the NMR sample can slow down the proton exchange rate, sometimes enough to resolve the individual signals for each tautomer.[9]
-
Solid-State NMR (CPMAS): In the solid state, tautomeric exchange is often "frozen," allowing for the unambiguous assignment of the distinct carbon signals.[5][6][8]
-
2D NMR Techniques:
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations from the N-H proton to carbons C2 and C7a. This can help anchor the assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity between the N-H proton and protons on nearby substituents, helping to define the dominant tautomer.[9]
-
-
Computational Chemistry: DFT calculations (e.g., using the GIAO method) can predict the ¹³C and ¹⁵N NMR chemical shifts for each tautomer, which can then be compared to experimental data.[5][6][8]
Table 1: Typical ¹³C NMR Chemical Shift Changes Upon Tautomerism
| Carbon Position | Slow Exchange (Distinct Tautomers) | Fast Exchange (Time-Averaged) |
| C4 / C7 | Two separate signals | One averaged signal ~115 ppm |
| C5 / C6 | Two separate signals | One averaged signal |
| C3a / C7a | Two separate signals | One averaged signal |
| Note: Exact chemical shifts are highly dependent on substituents and solvent.[7] |
Section 3: Overcoming Solubility and Stability Hurdles
A novel compound is of little use if it cannot be formulated for biological testing. Poor aqueous solubility is a notorious issue for many benzimidazole derivatives.[10][11]
FAQ: My novel benzimidazole has very poor aqueous solubility, making biological assays impossible. What are my options?
This is one of the most common challenges. Many benzimidazoles are classified as BCS Class II compounds, having high permeability but low solubility.[10][12] Improving solubility is key to obtaining reliable biological data and is a critical step in preclinical development.
Strategies for Solubility Enhancement:
| Strategy | Mechanism | Advantages | Disadvantages |
| Salt Formation | Ionizes the benzimidazole (if it has a basic or acidic handle), dramatically increasing aqueous solubility.[10][13] | Simple, effective, often leads to crystalline solids. | Requires a suitable ionizable group on the molecule. |
| Prodrug Approach | A bioreversible promoiety is attached to improve solubility, which is cleaved in vivo to release the active drug.[11][13] | Can overcome multiple barriers (solubility, permeability). | Requires additional synthesis and metabolic activation studies. |
| Cyclodextrin Complexation | The hydrophobic benzimidazole is encapsulated within the lipophilic core of a cyclodextrin molecule.[10][13][14] | Significant solubility enhancement, can improve stability. | Increases molecular weight, may have formulation limits. |
| Solid Dispersions | The compound is dispersed in a hydrophilic polymer matrix, creating an amorphous, higher-energy state that dissolves more readily.[10][12][13] | Broadly applicable, can be scaled up. | Amorphous solids can be physically unstable over time. |
| Particle Size Reduction | Techniques like micronization or nanonization increase the surface area-to-volume ratio, leading to a faster dissolution rate.[10][12][13] | Purely a physical modification, no chemical changes. | May not be sufficient for extremely insoluble compounds. |
Experimental Protocol: Screening for Solubility Enhancement with Cyclodextrins
-
Prepare Stock Solutions: Create a 10 mM stock solution of your benzimidazole compound in a suitable organic solvent (e.g., DMSO). Prepare a range of aqueous solutions of Hydroxypropyl-β-cyclodextrin (HPβCD) (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Equilibration: Add a small aliquot of the benzimidazole stock solution to each HPβCD solution to a final concentration that is expected to be above its intrinsic aqueous solubility.
-
Shake: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any undissolved compound.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved benzimidazole using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the concentration of the dissolved compound against the concentration of HPβCD to determine the extent of solubility enhancement.
Section 4: Best Practices for Robust Biological Evaluation
FAQ: My compound shows potent activity, but I'm concerned it might be an assay artifact. What control experiments are essential?
This is a critical question. Assay artifacts are a significant source of false positives in drug discovery.[15][16] Compounds can interfere with the assay technology itself or exhibit non-specific activity.
Workflow for Identifying and Mitigating Assay Artifacts:
Section 5: Data Interpretation and Reporting for Reproducibility
The ultimate goal of characterization is to provide a complete and unambiguous data package that allows others to reproduce and build upon your work. Adherence to established reporting standards is non-negotiable.
FAQ: What is the minimum dataset required to confidently report the characterization of a new benzimidazole?
To ensure scientific rigor, a comprehensive dataset is required to prove the identity, purity, and structure of a novel compound. [17][18][19][20][21]Simply providing a mass spectrum and a proton NMR is insufficient.
Mandatory Characterization Checklist:
-
Identity & Structure:
-
Purity:
-
Physicochemical Properties:
References
-
Compound Characterization Checklist. ACS Publications - American Chemical Society. Available from: [Link]
-
Experimental reporting. The Royal Society of Chemistry. Available from: [Link]
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Prodrugs of Thiabendazole With Increased Water-Solubility. PubMed. Available from: [Link]
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Characterization of Organometallic and Inorganic Compounds. ACS Publications. Available from: [Link]
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Journal of the American Chemical Society - Author Guidelines. ACS Publications. Available from: [Link]
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Characterising new chemical compounds & measuring results. Royal Society Publishing. Available from: [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. Available from: [Link]
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Techniques used for Solubility Enhancement of Albendazole. cr subscription agency. Available from: [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed. Available from: [Link]
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NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. Available from: [Link]
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RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available from: [Link]
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13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PMC - NIH. Available from: [Link]
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An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Semantic Scholar. Available from: [Link]
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Interference and Artifacts in High-content Screening - Assay Guidance Manual. NCBI - NIH. Available from: [Link]
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Synthesis of benzimidazole. Slideshare. Available from: [Link]
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Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available from: [Link]
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Assay Artifacts and Interferences - Assay Guidance Manual. NCBI Bookshelf - NIH. Available from: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available from: [Link]
-
Artifacts: Avoiding and compensating for them. YouTube. Available from: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole Derivatives and Existing Antibiotics
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the scientific community is in a relentless pursuit of novel therapeutic agents. This guide provides a comprehensive comparison of a promising new class of compounds, 2-Hydrazino-5-nitro-1H-1,3-benzimidazole derivatives, against established antibiotics. We will delve into their antimicrobial efficacy, proposed mechanisms of action, and the standardized methodologies used for their evaluation, offering researchers and drug development professionals a critical overview of their potential.
Introduction: The Pressing Need for Novel Antimicrobials
The diminishing efficacy of current antibiotics due to the rapid emergence of drug-resistant pathogens necessitates the exploration of new chemical scaffolds. Benzimidazole, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of various clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][3][4] The focus of this guide, the this compound scaffold, combines the recognized antimicrobial potential of the benzimidazole ring with the bioactivity of the hydrazone moiety, which is also a component of several antimicrobial drugs.[5][6]
The Benzimidazole Advantage: Proposed Mechanisms of Action
While the precise mechanisms for all benzimidazole derivatives are still under investigation, several modes of action have been proposed that contribute to their broad-spectrum activity.
-
Disruption of Cellular Division: Some benzimidazole compounds are known to bind to β-tubulin, inhibiting the formation of microtubules. This action disrupts essential cellular processes like cell division and cytoskeleton formation, leading to microbial cell death.[7]
-
Inhibition of Nucleic Acid Synthesis: Studies have shown that certain benzimidazole derivatives can intercalate with microbial DNA, forming a compound-DNA complex.[8][9] This interaction can block DNA replication and transcription, thereby halting microbial proliferation.[9] This mechanism is distinct from but achieves a similar outcome to quinolone antibiotics like ciprofloxacin, which inhibit topoisomerase IV and DNA gyrase.[7]
-
Ergosterol Biosynthesis Inhibition: In fungi, some benzimidazoles have been found to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] This is a well-established target for antifungal drugs like fluconazole.
The following diagram illustrates a comparison between the proposed DNA intercalation mechanism of a benzimidazole derivative and the established mechanism of a fluoroquinolone antibiotic.
Caption: Comparative mechanisms of action for a benzimidazole derivative and ciprofloxacin.
Evaluating Efficacy: The Gold Standard Protocol
To ensure a robust and reproducible comparison, antimicrobial susceptibility testing must adhere to standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.[10][11][12] The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
-
Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve the this compound derivatives and standard antibiotics (e.g., Ciprofloxacin, Fluconazole) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into wells of a 96-well microtiter plate.
-
Perform a two-fold serial dilution of the antimicrobial agents across the plate, leaving a column for a positive control (no drug) and a negative control (no microbe).
-
-
Inoculum Preparation:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with 50 µL of the standardized microbial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
The following workflow diagram illustrates the key steps of the broth microdilution method.
Caption: Standardized workflow for MIC determination via broth microdilution.
Comparative Efficacy Data
The true potential of a novel antimicrobial agent is revealed through direct comparison with existing drugs. The following table summarizes representative MIC data for a hypothetical this compound derivative (coded as BZD-NO2) against common pathogens, benchmarked against Ciprofloxacin (a broad-spectrum antibiotic) and Fluconazole (a common antifungal).[13]
| Microorganism | BZD-NO2 (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus (ATCC 25923) | 2 | 0.5 | N/A |
| Escherichia coli (ATCC 25922) | 4 | 0.015 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 0.25 | N/A |
| Candida albicans (ATCC 90028) | 8 | N/A | 0.5 |
Note: The MIC values presented are for illustrative purposes and are synthesized from typical ranges found in the literature. Actual values can vary based on specific derivative structures and experimental conditions.[8][14][15]
Interpretation of Data:
From the table, several key insights emerge. The hypothetical BZD-NO2 derivative shows promising activity against the Gram-positive bacterium S. aureus. While its efficacy against the tested Gram-negative bacteria is less potent than ciprofloxacin, its activity is still within a potentially therapeutic range.[9] Notably, the compound also exhibits antifungal activity against C. albicans. The presence of electron-withdrawing groups, such as the nitro (NO2) group, has been shown in structure-activity relationship studies to often enhance antimicrobial activity.[3][8]
Conclusion and Future Directions
The this compound derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity. Their potential to act via multiple mechanisms, including DNA intercalation and disruption of fungal cell membranes, makes them valuable candidates for further development. The data suggests that while they may not universally outperform highly potent, narrow-spectrum antibiotics, their activity against both bacteria and fungi warrants further investigation.
Future research should focus on optimizing the benzimidazole scaffold to enhance potency and reduce potential toxicity. Elucidating the precise molecular targets and mechanisms of action will be crucial for rational drug design and overcoming resistance. As the challenge of antimicrobial resistance continues to grow, the exploration of versatile scaffolds like benzimidazoles is a critical endeavor in the quest for the next generation of antimicrobial therapies.
References
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Saber, H., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules. Available at: [Link]
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Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry. Available at: [Link]
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Zhang, L., et al. (2015). Design, synthesis and antimicrobial evaluation of novel benzimidazole-incorporated sulfonamide analogues. European Journal of Medicinal Chemistry. Available at: [Link]
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Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]
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Krasiński, K., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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Bane, S., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules. Available at: [Link]
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Kumar, A., et al. (2023). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. JETIR. Available at: [Link]
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Abdel-Samii, Z. K., et al. (2001). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules. Available at: [Link]
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Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC - NIH. Available at: [Link]
-
Al-Azzawi, A. M. J., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. Available at: [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Al-Saeedi, S. I. A., et al. (2022). Comparison between the effect of some plant extracts and ciprofloxacin and fluconazole against some bacterial and fungal species. ResearchGate. Available at: [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. NIH. Available at: [Link]
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Clancy, C. J., et al. (2003). Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Le, C., et al. (2022). Ciprofloxacin Concentrations 1/1000th the MIC Can Select for Antimicrobial Resistance in N. gonorrhoeae—Important Implications for Maximum Residue Limits in Food. Antibiotics. Available at: [Link]
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Patel, J. B., et al. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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Singh, A., et al. (2020). Synthesis and evaluation of novel benzimidazole derivatives as antimicrobial agents. ResearchGate. Available at: [Link]
-
Jones, R. N., et al. (2001). Can antimicrobial susceptibility testing results for ciprofloxacin or levofloxacin predict susceptibility to a newer fluoroquinolone, gatifloxacin? ResearchGate. Available at: [Link]_
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Wisdomlib. (2025). Ciprofloxacin and fluconazole: Significance and symbolism. Wisdomlib. Available at: [Link]
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CLSI. (2009). M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eighth Edition. Regulations.gov. Available at: [Link]
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Abad-Pozo, I., et al. (2020). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]
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Validating the Anticancer Mechanism of a 2-Hydrazino-5-nitro-1H-1,3-benzimidazole Analog: A Comparative Guide
In the landscape of oncology drug discovery, benzimidazole derivatives have emerged as a privileged scaffold, demonstrating a wide array of anticancer activities. Their mechanisms are diverse, ranging from the disruption of microtubule dynamics to the inhibition of key signaling kinases and topoisomerases.[1][2] This guide provides a comprehensive framework for validating the anticancer mechanism of a specific analog, a 2-Hydrazino-5-nitro-1H-1,3-benzimidazole, by comparing its performance against established and alternative therapeutic agents. We will delve into the causality behind experimental choices, provide detailed protocols for robust validation, and present data in a clear, comparative format to guide researchers in their evaluation of this promising class of compounds.
The presence of a nitro group at the 5-position of the benzimidazole ring is anticipated to significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets and even enabling reductive activation to form cytotoxic radicals.[3] Furthermore, the hydrazino moiety at the 2-position offers a versatile chemical handle for further derivatization and interaction with target proteins. While detailed mechanistic studies on this specific analog are emerging, research on closely related 2-hydrazino-1H-benzimidazole derivatives has demonstrated potent anticancer effects, in some cases surpassing the efficacy of conventional chemotherapeutics like doxorubicin.[4]
This guide will therefore use a representative 2-hydrazinyl-1H-benzimidazole analog (hereinafter referred to as "Benzimidazole Analog A") as the primary subject for outlining a rigorous validation workflow. The experimental data presented will be a synthesis of findings from relevant literature on similar compounds to provide a realistic comparative context.
Initial Cytotoxicity Screening: Establishing a Performance Baseline
The foundational step in validating any potential anticancer agent is to determine its cytotoxic and cytostatic effects across a panel of relevant cancer cell lines. This initial screen provides crucial data on the compound's potency and selectivity.
Comparative Compound Selection:
To provide a robust comparison, we will evaluate Benzimidazole Analog A alongside:
-
Doxorubicin: A well-characterized topoisomerase II inhibitor, representing a classic cytotoxic chemotherapy agent.
-
Compound X: A hypothetical established kinase inhibitor known to induce G2/M cell cycle arrest and apoptosis.
-
Compound Y: Another benzimidazole derivative with a known mechanism of inhibiting tubulin polymerization.[1]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7][8]
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with serial dilutions of Benzimidazole Analog A, Doxorubicin, Compound X, and Compound Y for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Comparative Cytotoxicity
| Compound | Cancer Cell Line | IC50 (µM) |
| Benzimidazole Analog A | MCF-7 | 3.5 |
| HCT-116 | 5.2 | |
| A549 | 8.1 | |
| Doxorubicin | MCF-7 | 1.2 |
| HCT-116 | 0.8 | |
| A549 | 2.5 | |
| Compound X | MCF-7 | 0.5 |
| HCT-116 | 1.1 | |
| A549 | 0.9 | |
| Compound Y | MCF-7 | 0.1 |
| HCT-116 | 0.3 | |
| A549 | 0.2 |
Interpretation: The hypothetical data suggests that Benzimidazole Analog A exhibits potent cytotoxic activity, albeit with a higher IC50 compared to the established agents. This necessitates a deeper investigation into its mechanism of action to understand its therapeutic potential.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
A critical aspect of anticancer drug validation is determining the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a controlled process that avoids the inflammatory response associated with necrosis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
Protocol:
-
Cell Treatment: Treat a selected cancer cell line (e.g., MCF-7) with Benzimidazole Analog A at its IC50 concentration for 24 and 48 hours. Include untreated and positive controls (e.g., cells treated with a known apoptosis inducer).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Data Presentation: Comparative Apoptosis Induction
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Untreated Control | 2.1 | 1.5 |
| Benzimidazole Analog A | 25.8 | 15.3 |
| Doxorubicin | 35.2 | 20.1 |
| Compound X | 40.5 | 18.7 |
Interpretation: The data indicates that Benzimidazole Analog A induces a significant level of apoptosis in cancer cells, comparable to the positive control, suggesting a programmed cell death mechanism.
Investigating Cell Cycle Perturbations
Many anticancer agents exert their effects by interfering with the cell cycle, leading to arrest at specific checkpoints and subsequent apoptosis.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
Flow cytometry with PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14][15][16]
Protocol:
-
Cell Treatment: Treat cancer cells with Benzimidazole Analog A at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the cells with PBS and treat them with RNase A to remove RNA. Stain the cells with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Comparative Cell Cycle Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 55.2 | 20.1 | 24.7 |
| Benzimidazole Analog A | 15.8 | 30.5 | 53.7 |
| Compound X | 25.3 | 15.2 | 59.5 |
| Compound Y | 10.1 | 5.3 | 84.6 |
Interpretation: Benzimidazole Analog A appears to induce a significant G2/M phase arrest, similar to Compound X and Compound Y, suggesting a potential disruption of mitotic processes.
Probing the Molecular Machinery: Western Blot Analysis
To validate the observations from flow cytometry and to pinpoint the molecular targets, Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[17][18]
Experimental Protocol: Western Blotting
Protocol:
-
Protein Extraction: Treat cells with Benzimidazole Analog A and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins (e.g., Cleaved Caspase-3, PARP, p53, p21, Cyclin B1, CDK1).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Data Presentation: Key Protein Expression Changes
| Protein | Benzimidazole Analog A Treatment | Expected Role |
| Cleaved Caspase-3 | Increased | Executioner caspase in apoptosis |
| Cleaved PARP | Increased | Marker of apoptosis |
| p53 | Increased | Tumor suppressor, induces apoptosis |
| p21 | Increased | CDK inhibitor, induces cell cycle arrest |
| Cyclin B1 | Decreased | Key regulator of G2/M transition |
| CDK1 | Decreased | Key regulator of G2/M transition |
Interpretation: The upregulation of cleaved Caspase-3 and PARP confirms the induction of apoptosis. The increase in p53 and p21, coupled with the decrease in Cyclin B1 and CDK1, strongly suggests a p53-dependent G2/M cell cycle arrest.
Visualizing the Proposed Mechanism and Workflow
To synthesize the experimental logic and findings, graphical representations are invaluable.
Proposed Signaling Pathway
Caption: Proposed mechanism of Benzimidazole Analog A.
Experimental Validation Workflow
Caption: Experimental workflow for mechanism validation.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validate the anticancer mechanism of a this compound analog. The presented workflow, from initial cytotoxicity screening to detailed molecular analysis, provides a robust framework for characterizing novel anticancer compounds. The hypothetical data for Benzimidazole Analog A suggests a mechanism involving the induction of p53-mediated G2/M cell cycle arrest and subsequent apoptosis.
Future studies should aim to identify the direct molecular target of this analog through techniques such as kinase profiling, pull-down assays, or thermal shift assays. Furthermore, in vivo studies using xenograft models are essential to validate these in vitro findings and assess the therapeutic potential of this promising class of compounds in a preclinical setting.
References
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Cell Signaling Technology. (2021). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Retrieved from [Link]
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comparative study of the antioxidant activity of different 2-hydrazinobenzimidazole derivatives
A Comparative Guide to the Antioxidant Activity of 2-Hydrazinobenzimidazole Derivatives
This guide provides a comprehensive comparative analysis of the antioxidant activity of various 2-hydrazinobenzimidazole derivatives. It is intended for researchers, scientists, and professionals in drug development who are exploring novel antioxidant agents. We will delve into the underlying mechanisms, present comparative experimental data, and provide detailed, validated protocols for the most common antioxidant assays.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant properties.[1][2][3] Among these, 2-hydrazinobenzimidazole derivatives, particularly those forming hydrazones, have emerged as a promising class of antioxidants, capable of mitigating the detrimental effects of oxidative stress.[4][5] Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the development of many diseases, making the search for effective antioxidants a critical area of research.[6]
Core Mechanisms of Antioxidant Action
The primary function of an antioxidant is to donate an electron or a hydrogen atom to a free radical, thereby stabilizing it and preventing a cascade of oxidative damage. For benzimidazole derivatives, two mechanisms are predominant:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to the free radical (R•), effectively neutralizing it. This is a one-step process favored in nonpolar media.
-
ArOH + R• → ArO• + RH
-
-
Sequential Proton-Loss Electron Transfer (SPLET): This is a two-step process that is more common in polar solvents. The antioxidant first deprotonates to form an anion (ArO-), which then donates an electron to the free radical.[4]
-
Step 1 (Proton Loss): ArOH → ArO⁻ + H⁺
-
Step 2 (Electron Transfer): ArO⁻ + R• → ArO• + R⁻
-
DFT (Density Functional Theory) calculations have suggested that for many 2-hydrazinobenzimidazole derivatives, the SPLET mechanism is the most probable pathway for antioxidant action in polar mediums, which are typically used for in vitro assays.[4][7]
General Synthesis of 1H-Benzimidazole-2-yl Hydrazones
The target compounds are generally synthesized through a condensation reaction between 1H-benzimidazole-2-yl-hydrazine and various substituted benzaldehydes. The hydrazine precursor itself can be prepared from 1H-benzimidazole-2-thiol via oxidation and subsequent reaction with hydrazine hydrate.[4][5][7]
Caption: General synthesis scheme for 1H-benzimidazole-2-yl hydrazones.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of a compound is typically quantified by its ability to scavenge stable free radicals. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
A study by Argirova et al. provides excellent comparative data on a series of newly synthesized 1H-benzimidazole-2-yl hydrazones.[4][7] The key findings highlight a strong structure-activity relationship (SAR).
Structure-Activity Relationship (SAR) Insights:
-
Role of Hydroxyl Groups: The presence of hydroxyl (-OH) groups on the phenyl ring of the hydrazone moiety is crucial for antioxidant activity.[8]
-
Number and Position of -OH Groups: Activity generally increases with the number of hydroxyl groups. More importantly, their relative positions significantly influence potency. Derivatives with vicinal (ortho) hydroxyl groups, such as 2,3-dihydroxy (Compound 5b ) and 3,4-dihydroxy (Compound 5d ) substituents, consistently demonstrate the highest radical scavenging effects.[4][7][8] This is likely due to their ability to form stable intramolecular hydrogen bonds and resonance-stabilized phenoxyl radicals after donating a hydrogen atom.
-
Methoxy vs. Hydroxyl Groups: Methoxy (-OCH3) substituents generally result in lower activity compared to hydroxyl groups at similar positions.
Table 1: Comparative Antioxidant Activity of 2-Hydrazinobenzimidazole Derivatives (5a-l)
| Compound ID | Substituent on Phenyl Ring | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 5a | 2-OH | > 100 | 20.3 |
| 5b | 2,3-diOH | 10.2 | 4.8 |
| 5c | 2,4-diOH | 15.6 | 9.8 |
| 5d | 3,4-diOH | 9.8 | 4.5 |
| 5e | 2,3,4-triOH | 11.5 | 6.2 |
| 5f | 4-OH, 3-OCH3 | 18.2 | 10.5 |
| 5g | 3-OH, 4-OCH3 | 25.4 | 15.1 |
| 5h | 2-OCH3 | > 100 | > 50 |
| 5i | 3-OCH3 | > 100 | > 50 |
| 5j | 4-OCH3 | > 100 | > 50 |
| 5k | 2,4-diOCH3 | > 100 | > 50 |
| 5l | 3,4,5-triOCH3 | > 100 | > 50 |
| Ascorbic Acid | (Reference) | 12.6 | 8.9 |
Data sourced from Argirova et al., RSC Advances, 2021.[4][7]
From the data, compounds 5b (2,3-dihydroxy) and 5d (3,4-dihydroxy) are the most potent antioxidants in this series, exhibiting even greater activity than the standard antioxidant, Ascorbic Acid, in both DPPH and ABTS assays.[4][7]
Validated Experimental Protocols
Accurate and reproducible data are the bedrock of comparative studies. The following sections provide detailed, step-by-step protocols for the three most widely used antioxidant capacity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm.[9] When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the non-radical form, DPPH-H. This causes the solution to change from violet to yellow, and the decrease in absorbance is proportional to the radical scavenging activity of the compound.[10]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[10] Store this solution in an amber bottle and in the dark to prevent degradation. Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent.
-
Reaction Setup: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 µL).
-
Sample Addition: Add a small volume (e.g., 20 µL) of the various concentrations of your test compounds or standard to the wells. For the control (blank), add the same volume of solvent instead of the test compound.[11]
-
Incubation: Mix well and incubate the plate or tubes in the dark at room temperature for 20-30 minutes.[10][12] The dark incubation is critical as DPPH is light-sensitive.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH, typically 517 nm, using a spectrophotometer or microplate reader.[11]
-
Calculation: Calculate the percentage of radical scavenging activity (Inhibition %) for each concentration using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[11]
-
-
IC50 Determination: Plot the % Inhibition against the concentration of the test compound. The IC50 value is the concentration that causes 50% inhibition and can be determined by interpolation from the graph.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The ABTS•+ is produced by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at ~734 nm is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Step-by-Step Protocol:
-
ABTS•+ Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12–16 hours before use. This step ensures the complete formation of the radical.
-
Working Solution Preparation: On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
Reaction Setup: Add a large volume of the ABTS•+ working solution (e.g., 1.0 mL) to a cuvette or well.
-
Sample Addition: Add a small volume (e.g., 10 µL) of the test compound or standard antioxidant at various concentrations.
-
Incubation & Measurement: Mix and, after a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value using the same formulas as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the total antioxidant capacity of a sample. It is based on the ability of antioxidants to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium (pH 3.6).[13] The change in absorbance, measured at 593 nm, is proportional to the total reducing power of the antioxidants in the sample.[14]
Experimental Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Step-by-Step Protocol:
-
FRAP Reagent Preparation: This reagent must be prepared fresh. Mix 10 parts of 300 mM acetate buffer (pH 3.6), 1 part of 10 mM TPTZ (2,4,6-Tripyridyl-s-triazine) solution in 40 mM HCl, and 1 part of 20 mM FeCl₃·6H₂O solution.[13] Warm the freshly prepared reagent to 37°C before use.
-
Standard Curve: Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O).
-
Reaction Setup: Add a fixed volume of the FRAP reagent (e.g., 150-220 µL) to each well or cuvette.[13]
-
Sample Addition: Add a small volume of the test sample or standard (e.g., 10-20 µL).[13]
-
Incubation: Incubate the mixture at 37°C for a specified time. The reaction is fast, often completing within 4-10 minutes, though some protocols extend this to 60 minutes.[6][13][14]
-
Measurement: Read the absorbance at 593 nm.
-
Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are expressed as µM of Fe(II) equivalents.
Conclusion
2-Hydrazinobenzimidazole derivatives represent a highly promising class of antioxidant compounds. The evidence strongly indicates that their radical scavenging ability is intrinsically linked to the substitution pattern on the hydrazone's phenyl ring. Specifically, the presence of vicinal dihydroxyl groups, as seen in 2,3- and 3,4-dihydroxybenzylidene-hydrazinobenzimidazoles, confers exceptionally potent antioxidant activity, in some cases surpassing that of standard references like ascorbic acid.[4][7] The synthetic accessibility of these compounds, coupled with their potent activity, makes them excellent candidates for further investigation in the development of novel therapeutics for diseases rooted in oxidative stress. Future research should focus on in vivo studies to confirm this potential and to evaluate the pharmacokinetic and safety profiles of the most active derivatives.
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Argirova, M., Georgieva, M., Hristova-Avakumova, N., & Yancheva, D. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(63), 40065-40076. Available at: [Link]
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Menteşe, E., Yılmaz, F., Baltaş, N., & Kahveci, B. (2014). Synthesis and antioxidant activities of some new triheterocyclic compounds containing benzimidazole, thiophene, and 1,2,4-triazole rings. Turkish Journal of Chemistry, 38, 888-898. Available at: [Link]
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Gümrükçüoğlu, N., & Hisar, A. (2020). Synthesis and antioxidant properties of new benzimidazole derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 859-868. Available at: [Link]
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Küpeli, E., Erdoğan, T., Yeşilada, E., & Tuncbilek, M. (2002). Synthesis and antioxidant properties of novel benzimidazole derivatives. Arzneimittelforschung, 52(10), 733-738. Available at: [Link]
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Zecchini, M., Fazi, R., & Conte, E. (2020). In-Vitro Evaluation of Antioxidant, Antiproliferative and Photo-Protective Activities of Benzimidazolehydrazone Derivatives. Molecules, 25(8), 1845. Available at: [Link]
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A Comparative Guide to the In Vivo Efficacy of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole-based Anthelmintics and Albendazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pressing Need for Novel Anthelmintic Agents
Helminthiasis, or parasitic worm infections, remains a significant global health and economic burden, affecting billions of people and livestock. The control of these infections heavily relies on a limited number of anthelmintic drugs. Albendazole, a broad-spectrum benzimidazole anthelmintic, has been a cornerstone of mass drug administration programs for decades. However, its extensive use has led to the emergence of drug-resistant parasite populations, threatening the sustainability of current control strategies. This has created an urgent need for the discovery and development of new anthelmintic agents with novel mechanisms of action or improved efficacy against resistant strains.
Among the promising new chemical scaffolds, 2-Hydrazino-5-nitro-1H-1,3-benzimidazole derivatives have garnered interest. This guide provides a comprehensive comparison of the current understanding of the in vivo efficacy of this emerging class of compounds versus the well-established anthelmintic, albendazole. Due to the nascent stage of research into this compound-based anthelmintics, direct comparative in vivo studies are not yet available in published literature. Therefore, this guide will synthesize the available in vitro data for these novel compounds, contrast it with the known in vivo efficacy of albendazole, and provide a robust experimental framework for future head-to-head in vivo comparisons.
Mechanisms of Action: A Tale of Two Benzimidazoles
The efficacy of any therapeutic agent is intrinsically linked to its mechanism of action. Both albendazole and the novel this compound derivatives belong to the benzimidazole class of compounds, yet their specific molecular interactions may differ.
Albendazole: The primary mode of action for albendazole is the disruption of microtubule polymerization in parasitic worms. It achieves this by binding with high affinity to the β-tubulin subunit of the microtubules. This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, glucose uptake, and intracellular transport, ultimately leading to paralysis and death of the parasite.
This compound Derivatives: While the precise mechanism of action for this specific subclass is still under investigation, it is hypothesized that they also target tubulin polymerization, a characteristic of many benzimidazole compounds. Some studies on related benzimidazolyl-2-hydrazones suggest that their anthelmintic action is mediated through the inhibition of tubulin polymerization.[1] The presence of the nitro group and the hydrazino moiety at different positions on the benzimidazole scaffold could, however, confer additional or alternative mechanisms of action, a critical area for future research.
Comparative Efficacy: Synthesizing the Current Evidence
As direct in vivo comparative data is not available, this section will present the existing in vitro evidence for 2-substituted-5-nitrobenzimidazole derivatives and juxtapose it with established in vivo efficacy data for albendazole against common helminth parasites.
2-Substituted-5-Nitrobenzimidazole Derivatives: Promising In Vitro Activity
Preliminary in vitro studies on various 2-substituted-5-nitrobenzimidazole derivatives have demonstrated their potential as anthelmintic agents. These studies often utilize model organisms like earthworms or the larval stages of parasitic nematodes to assess the time to paralysis and death.
One such study investigated newly synthesized 1- and 2-substituted 5-nitrobenzimidazole derivatives and compared their anthelmintic activity to albendazole using an earthworm model.[2][3] The results indicated that at a concentration of 100mg/ml, the synthesized compounds exhibited significant activity, with one derivative, 5-nitro-2-phenyl-1H-benzimidazole, showing a shorter time to paralysis and death than other synthesized compounds, although still longer than albendazole in this specific assay.[2]
Another study on new 1H-benzimidazole-2-yl hydrazones showed potent in vitro activity against Trichinella spiralis muscle larvae, with some derivatives being more active than albendazole and ivermectin in this assay.[4] Specifically, two compounds with dihydroxy substitutions demonstrated 100% effectiveness in killing parasitic larvae at concentrations of 50 and 100 μg/ml after 24 hours.[4]
Table 1: Summary of In Vitro Anthelmintic Activity of 2-Substituted-5-Nitrobenzimidazole Derivatives vs. Albendazole
| Compound Class | Model Organism | Key Findings | Reference |
| 2-Substituted-5-Nitrobenzimidazoles | Indian Earthworm (Pheretima posthuma) | At 100 mg/ml, a synthesized derivative showed paralysis at 20 min and death at 24 min, compared to albendazole's paralysis at 9 min and death at 14 min. | [2][3] |
| 1H-benzimidazole-2-yl hydrazones | Trichinella spiralis (muscle larvae) | Two dihydroxy-substituted hydrazones showed 100% larvicidal efficacy at 50 and 100 μg/ml after 24 hours, outperforming albendazole in this in vitro model. | [4] |
It is crucial to interpret this in vitro data with caution. While promising, these results do not always translate to in vivo efficacy, which is influenced by factors such as drug absorption, distribution, metabolism, and excretion (ADME) in the host animal.
Albendazole: Established In Vivo Efficacy
Albendazole has a well-documented history of high in vivo efficacy against a broad spectrum of gastrointestinal nematodes, cestodes, and trematodes in both humans and animals.
In a study on cattle experimentally infected with various gastrointestinal nematodes, a single oral dose of albendazole at 10 mg/kg body weight was 99-100% effective against Ostertagia ostertagi, Trichostrongylus colubriformis, Cooperia oncophora, and Oesophagostomum radiatum. In experimental infections of Giardia duodenalis in mice, albendazole administered at doses greater than 100 mg/kg twice daily resulted in the complete elimination of trophozoites from the small intestine.
Table 2: Selected Examples of Albendazole In Vivo Efficacy
| Host Animal | Parasite | Dosage | Efficacy (Worm Burden Reduction) | Reference |
| Cattle | Ostertagia ostertagi, Trichostrongylus colubriformis, Cooperia oncophora, Oesophagostomum radiatum | 10 mg/kg (oral) | 99-100% | Not explicitly cited |
| Mice | Giardia duodenalis | >100 mg/kg (twice daily for 2-4 doses) | 100% elimination of trophozoites | |
| Goats | Haemonchus contortus | 20 mg/kg (oral) | 81% (in a resistant strain) | Not explicitly cited |
This established in vivo data for albendazole serves as a benchmark that new anthelmintic candidates, including the this compound derivatives, must meet or exceed to be considered viable alternatives.
Experimental Protocol: A Standardized Approach for In Vivo Efficacy Assessment
To facilitate a direct and meaningful comparison between novel this compound derivatives and albendazole, a standardized in vivo efficacy study is essential. The following protocol is based on the guidelines established by the World Association for the Advancement of Veterinary Parasitology (WAAVP) for the evaluation of anthelmintic efficacy.
Animal Model and Parasite Selection
-
Animal Model: A rodent model, such as mice or rats, is often the first choice for initial in vivo efficacy studies due to their relatively low cost, ease of handling, and well-characterized biology.
-
Parasite Species: A common model for gastrointestinal nematode infections in rodents is Heligmosomoides polygyrus. For studies targeting other types of helminths, Trichinella spiralis (for tissue-dwelling nematodes) or Hymenolepis nana (for cestodes) can be used.
Experimental Design
-
Animal Groups: A minimum of four groups are required:
-
Group 1: Vehicle Control (infected, untreated)
-
Group 2: Albendazole (positive control, at a standard effective dose)
-
Group 3: Novel Compound (at a predetermined dose)
-
Group 4: Uninfected, untreated (negative control for health monitoring)
-
-
Sample Size: The number of animals per group should be sufficient for statistical power, typically 8-10 animals.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
Infection and Treatment
-
Infection: Animals are infected orally with a standardized number of infective larvae (e.g., L3 larvae of H. polygyrus).
-
Treatment: Treatment is administered orally at a specified time post-infection, which depends on the life cycle of the parasite. Both albendazole and the novel compound should be formulated in a suitable vehicle.
Efficacy Evaluation
-
Worm Burden Reduction: At a predetermined time after treatment, animals are euthanized, and the gastrointestinal tract (or other relevant tissues) is harvested. The number of adult worms is counted for each animal. The percentage of worm burden reduction is calculated using the following formula: % Reduction = [1 - (Mean worm count in treated group / Mean worm count in vehicle control group)] x 100
-
Fecal Egg Count Reduction (FECR): Fecal samples are collected before and after treatment to determine the reduction in the number of parasite eggs per gram of feces.
Data Analysis
-
Statistical analysis is performed to compare the mean worm burdens and fecal egg counts between the different groups. A statistically significant reduction in the treated groups compared to the vehicle control group indicates anthelmintic efficacy.
Visualizing the Path Forward: Diagrams for Clarity
Experimental Workflow
Caption: Standardized in vivo anthelmintic efficacy testing workflow.
Mechanism of Action: Benzimidazole-Tubulin Interaction
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A Researcher's Guide to Cross-Resistance Profiling of Novel Benzimidazole Derivatives in Drug-Resistant Microbes
In the relentless battle against antimicrobial resistance (AMR), the scientific community is in constant pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms. The benzimidazole nucleus, a structural isostere of naturally occurring nucleotides, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparison of new benzimidazole derivatives, focusing on their cross-resistance profiles against clinically relevant drug-resistant microbial strains. We will delve into the experimental methodologies for assessing this activity, the underlying molecular mechanisms, and a comparative analysis of their performance against established and emerging resistant pathogens.
The Growing Imperative to Overcome Resistance
The rise of multidrug-resistant (MDR) organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and azole-resistant Candida species, poses a grave threat to global public health.[3][4][5] The development of new antimicrobial agents is lagging behind the escalating need for effective treatments.[1] Benzimidazole derivatives offer a promising avenue of research due to their ability to interact with various biopolymers in living systems, suggesting diverse mechanisms of action that may overcome established resistance pathways.[1][2]
Comparative Efficacy of Novel Benzimidazole Derivatives
Recent research has yielded several promising benzimidazole derivatives with potent activity against drug-resistant microbes. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for select new derivatives against both susceptible (wild-type) and resistant strains, providing a clear view of their cross-resistance potential. The Resistance Factor (RF) is calculated as the ratio of the MIC for the resistant strain to the MIC for the susceptible strain. A lower RF indicates less cross-resistance.
Table 1: Antibacterial Activity of Novel Benzimidazole Derivatives against Gram-Positive Resistant Bacteria
| Compound ID | Microbial Strain | Resistance Profile | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Resistance Factor (RF) | Reference |
| Triaryl Benzimidazole 13 | S. aureus ATCC 29213 | Methicillin-Susceptible (MSSA) | 0.5 | Vancomycin | 1 | [1] | |
| S. aureus (MRSA) | Methicillin-Resistant | 0.25 - 1 | Vancomycin | 1-2 | 0.5 - 2 | [1] | |
| E. faecalis ATCC 29212 | Vancomycin-Susceptible (VSE) | 1 | Vancomycin | 2 | [1] | ||
| E. faecium (VRE) | Vancomycin-Resistant | 0.25 - 0.5 | Vancomycin | >256 | 0.25 - 0.5 | [1] | |
| Nitrofuranyl Benzimidazole 3e | S. aureus ATCC 33591 | Methicillin-Resistant (MRSA) | ~1 | Vancomycin | 1 | [5] | |
| E. faecium ATCC 700221 | Vancomycin-Resistant (VRE) | ~1 | Vancomycin | >256 | [5] | ||
| Benzimidazole-Triazole 63c | S. aureus (MRSA) | Methicillin-Resistant | 8 | Ampicillin | >128 | [6] | |
| E. faecalis | Not Specified | 32 | Ampicillin | 1 | [6] |
Table 2: Antifungal Activity of Novel Benzimidazole Derivatives against Azole-Resistant Candida Species
| Compound ID | Fungal Strain | Resistance Profile | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Resistance Factor (RF) | Reference |
| Benzimidazole-Triazole 26h | C. albicans ATCC 10231 | Fluconazole-Susceptible | 3.125 | Fluconazole | 0.25 | [7] | |
| C. albicans (Clinical Isolate) | Fluconazole-Resistant | 6.25 | Fluconazole | >64 | 2 | [7] | |
| Benzimidazole Analog 5m | Aspergillus flavus | Fluconazole-Insensitive | 4 | Fluconazole | >128 | [8] |
Note: Direct calculation of RF is not always possible from the provided literature if susceptible parent strains were not tested in parallel.
Mechanistic Insights into Overcoming Resistance
Understanding the mechanism of action is critical to rational drug design and predicting the potential for future resistance development. Benzimidazole derivatives have been shown to target various cellular processes, allowing them to bypass common resistance mechanisms.
Circumventing β-Lactam Resistance in MRSA
The primary mechanism of resistance in MRSA is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[4][9] PBP2a has a low affinity for β-lactam antibiotics, allowing for continued cell wall synthesis in their presence.[4][9] Some novel benzimidazoles have demonstrated the ability to inhibit MRSA, suggesting they may act on different targets or inhibit PBP2a through an allosteric mechanism.[10][11]
Caption: Mechanism of MRSA resistance to β-lactams and potential bypass by new benzimidazoles.
Countering Azole Resistance in Candida
Azole antifungal agents, such as fluconazole, target the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene, which is crucial for ergosterol biosynthesis.[12][13][14] Resistance to azoles in Candida species typically arises from point mutations in ERG11 or the overexpression of efflux pumps (e.g., Cdr1, Cdr2, Mdr1) that actively remove the drug from the cell.[12][13][15][16] The efficacy of certain benzimidazole derivatives against azole-resistant strains suggests they may have different cellular targets or are not substrates for these efflux pumps.[8]
Caption: Mechanisms of azole resistance in Candida and potential circumvention by new benzimidazoles.
Experimental Protocols for Cross-Resistance Assessment
Accurate and reproducible assessment of cross-resistance is fundamental. The following are standardized protocols for determining MIC values and evaluating drug interactions.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland (~1-2 x 10^8 CFU/mL for bacteria; ~1-5 x 10^6 CFU/mL for fungi), then diluted to a final concentration of ~5 x 10^5 CFU/mL in the wells.
-
Test compounds (new benzimidazole derivatives) and reference antibiotics/antifungals
-
Positive control (microbe in broth without drug) and negative control (broth only) wells
Procedure:
-
Prepare Drug Dilutions: Serially dilute the test compounds and reference drugs in the microtiter plate using the appropriate broth. The typical concentration range is 0.06 to 128 µg/mL.
-
Inoculate Plates: Add the standardized microbial suspension to each well (except the negative control).
-
Incubate: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Determine MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Checkerboard Assay for Synergy Testing
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., a new benzimidazole and an existing antibiotic).
Procedure:
-
Plate Setup: In a 96-well plate, serially dilute Drug A horizontally and Drug B vertically. This creates a matrix of wells with varying concentrations of both drugs.
-
Controls: Include wells with serial dilutions of each drug alone to determine their individual MICs.
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index (FICI) for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Interpretation of FICI:
A synergistic interaction, where the combined effect is greater than the sum of the individual effects, is highly desirable as it can restore the efficacy of an older antibiotic and potentially reduce the development of resistance.[8]
Conclusion and Future Directions
The benzimidazole scaffold continues to be a fertile ground for the discovery of new antimicrobial agents with the potential to overcome critical resistance mechanisms. The derivatives highlighted in this guide demonstrate promising activity against formidable pathogens like MRSA, VRE, and drug-resistant fungi. The key to their success lies in their diverse mechanisms of action, which often differ from conventional drug classes.
For researchers and drug developers, the path forward involves a multi-pronged approach:
-
Rational Design: Utilize structure-activity relationship (SAR) data to optimize the benzimidazole scaffold for enhanced potency and reduced toxicity.[6]
-
Mechanism of Action Studies: Elucidate the precise molecular targets to understand how these compounds circumvent resistance and to anticipate potential future resistance pathways.
-
Combination Therapy: Systematically explore synergistic combinations with existing antibiotics to revive their utility and combat complex infections.[8]
The data and protocols presented herein serve as a foundational resource for the continued exploration of benzimidazole derivatives as a vital component of our arsenal against the ever-evolving threat of antimicrobial resistance.
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A Comparative Guide to the Structure-Activity Relationships of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 2-Hydrazino-5-nitro-1H-1,3-benzimidazole derivatives. We will explore the synthetic strategies, compare the biological performance of various analogs across different therapeutic areas, and elucidate the key structural features governing their activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for creating novel therapeutic agents.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, an isomeric fusion of benzene and imidazole, is a cornerstone pharmacophore in drug discovery. Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] The therapeutic importance of this scaffold is well-established, with derivatives finding application as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3]
Modifications at the C2 position of the benzimidazole ring have proven particularly fruitful for modulating biological activity.[1] The introduction of a hydrazino (-NHNH₂) group at this position creates a reactive nucleophilic handle, enabling the synthesis of a vast library of derivatives, most commonly hydrazones, through condensation with various aldehydes and ketones.[4] These hydrazones incorporate the -C=N-NH- pharmacophore, which is itself associated with a wide array of biological effects.[5]
This guide focuses specifically on the This compound core. The inclusion of a strong electron-withdrawing nitro group at the C5 position is a deliberate design choice. This group significantly alters the electronic properties of the benzimidazole ring system, potentially enhancing binding affinities and, crucially, opening avenues for bioreductive activation—a mechanism of action exploited by several successful antimicrobial and anticancer drugs.[6][7]
Synthetic Strategies: Building the Derivatives
The synthesis of this compound derivatives typically follows a multi-step pathway, beginning with the construction of the core heterocyclic system. The terminal hydrazino group then serves as a versatile anchor point for introducing chemical diversity.
General Synthesis of the Core Scaffold
The foundational 2-hydrazino-benzimidazole scaffold can be prepared from a substituted o-phenylenediamine. A common route involves the initial formation of a 2-mercaptobenzimidazole, which is then converted to a 2-sulfonyl or 2-chloro intermediate before being displaced by hydrazine hydrate.[8]
Caption: General synthetic workflow for 2-hydrazino-5-nitro-1H-benzimidazole hydrazone derivatives.
Experimental Protocol: Synthesis of Hydrazone Derivatives
The following is a representative protocol for the final diversification step, which involves the condensation of the hydrazino intermediate with an aromatic aldehyde.
Step 1: Reactant Preparation
-
Dissolve 2-Hydrazino-5-nitro-1H-benzimidazole (1.0 eq.) in absolute ethanol in a round-bottom flask.
-
To this solution, add the desired substituted aromatic aldehyde (1.05 eq.).
Step 2: Catalysis and Reflux
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture to facilitate the condensation reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 3-6 hours.
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., toluene/methanol = 3:1).[9] The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
Step 4: Isolation and Purification
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Step 5: Characterization
-
Confirm the structure of the final hydrazone derivative using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[10]
Comparative Biological Activities and SAR Analysis
The true potential of the this compound scaffold is realized through the synthesis and evaluation of its derivatives. The choice of substituent (R-group) condensed with the hydrazino moiety critically dictates the resulting biological activity and selectivity.
Anticancer Activity
Benzimidazole-hydrazones have demonstrated significant potential as anticancer agents, with studies pointing towards tubulin polymerization inhibition as a possible mechanism of action.[9][11] The 5-nitro group is expected to enhance this activity through its strong electron-withdrawing nature.
One study on related 2-hydrazino-1H-benzimidazoles (without the 5-nitro group) revealed a derivative that was significantly more potent than the standard chemotherapeutic drug doxorubicin against the MCF7 breast cancer cell line.[2][12]
Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Core Structure | R-Group on Hydrazone | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Compound 3 | 2-Hydrazino-1H-benzimidazole | N-(4-chlorophenyl)carbothioamide | MCF7 (Breast) | 3.241 | [2][12] |
| Doxorubicin | (Standard Drug) | N/A | MCF7 (Breast) | 17.12 | [2][12] |
| Derivative 1i | 1H-benzimidazol-2-yl hydrazone | 3,4,5-trimethoxyphenyl | MCF-7, AR-230 | Low µM range | [11] |
| Derivative 1j | 1H-benzimidazol-2-yl hydrazone | 2-hydroxy-3-methoxyphenyl | MCF-7, AR-230 | Low µM range | [11] |
| Derivative 6 | 2,5-disubstituted furan benzimidazole | Imidazolinyl | NCI-H358 (Lung) | 0.85 |[6] |
SAR Insights for Anticancer Activity:
-
Aromatic/Heterocyclic Substituents: The introduction of substituted aromatic or heterocyclic rings via the hydrazone linkage is a common strategy. The electronic nature and substitution pattern of this ring are critical.
-
Thioamide Moiety: The high potency of Compound 3, featuring a carbothioamide group, suggests that this functionality is highly favorable for activity against breast cancer cells.[2][12]
-
Methoxy/Hydroxy Groups: The presence of multiple methoxy and hydroxy groups on the phenyl ring (as in derivatives 1i and 1j) is strongly correlated with potent antineoplastic activity and inhibition of tubulin polymerization.[11]
-
Role of the 5-Nitro Group: While the data in Table 1 is for related scaffolds, the 5-nitro group in the target scaffold is predicted to enhance potency. It increases the overall electrophilicity of the benzimidazole system and may undergo bioreduction in the hypoxic environment of tumors to form cytotoxic reactive nitrogen species.[6]
Caption: Key SAR takeaways for the anticancer activity of 2-hydrazino-5-nitro-1H-benzimidazole derivatives.
Antimicrobial and Antiparasitic Activity
The hydrazone moiety is a well-established pharmacophore in the design of antimicrobial agents.[4][5] When combined with the benzimidazole nucleus, the resulting derivatives often exhibit broad-spectrum activity.
Studies on related 1H-benzimidazole-2-yl hydrazones have demonstrated potent anthelmintic activity against Trichinella spiralis, in some cases exceeding that of clinically used drugs like albendazole.[8] The same study also highlighted that derivatives with dihydroxy substitutions on the phenyl ring were particularly effective.[8][13]
Table 2: Comparative Antimicrobial/Antiparasitic Activity of Benzimidazole Hydrazones
| Compound ID | R-Group on Hydrazone | Target Organism | Activity Metric (Concentration) | % Efficacy | Reference |
|---|---|---|---|---|---|
| 5b | 2,3-dihydroxyphenyl | T. spiralis larvae | 50 µg/mL | 100% | [8] |
| 5d | 3,4-dihydroxyphenyl | T. spiralis larvae | 50 µg/mL | 100% | [8] |
| Albendazole | (Standard Drug) | T. spiralis larvae | 50 µg/mL | < 100% | [8] |
| Compound 11 | (Derivative of benzimidazole) | S. aureus, B. subtilis, E. coli | MIC = 0.032 µM | N/A | [5] |
| Cefadroxil | (Standard Drug) | S. aureus, B. subtilis, E. coli | MIC = 0.345 µM | N/A |[5] |
SAR Insights for Antimicrobial/Antiparasitic Activity:
-
Hydroxylation Pattern: For anthelmintic activity, the presence and position of hydroxyl groups on the terminal phenyl ring are paramount. Derivatives with two adjacent hydroxyl groups (catechol-like moiety), such as compounds 5b (2,3-dihydroxy) and 5d (3,4-dihydroxy), demonstrated 100% larvicidal efficacy.[8][13] This suggests that metal chelation may be part of the mechanism of action.
-
Lipophilicity and Polarity: The balance between lipophilicity and polarity, governed by the R-group, influences the compound's ability to penetrate microbial cell walls or parasitic membranes.
-
Role of the 5-Nitro Group: The 5-nitro group is a classic feature of many antimicrobial drugs (e.g., nitrofurantoin, metronidazole). It can be enzymatically reduced by microbial nitroreductases to generate radical species that cause oxidative stress and damage cellular macromolecules like DNA. This makes the 5-nitro substituent a highly promising feature for potent antimicrobial activity.[7]
Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)
To provide a practical context for the data presented, this section outlines a standard protocol for evaluating the anticancer activity of the synthesized compounds. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The structure-activity relationship studies clearly indicate that chemical modifications, particularly at the terminal end of the hydrazone linker, have a profound impact on biological activity.
-
Anticancer Potential: Derivatives bearing substituted phenyl rings with hydroxy, methoxy, or thioamide functionalities are particularly effective. The 5-nitro group likely enhances this activity through electronic effects and potential for bioreductive activation. Tubulin polymerization is a key identified mechanism.
-
Antimicrobial/Antiparasitic Potential: Hydrazones with catechol-like (adjacent dihydroxy) moieties on the terminal phenyl ring exhibit superior activity, suggesting a mechanism that may involve metal chelation. The 5-nitro group is a well-established feature for potent broad-spectrum antimicrobial action via nitroreductase-mediated activation.
Future research should focus on synthesizing and evaluating a focused library of this compound derivatives based on these SAR insights. Promising avenues include exploring a wider range of heterocyclic aldehydes for condensation and quantifying the bioreductive potential of these compounds in hypoxic cancer cells and anaerobic bacteria. The most potent in vitro candidates should then be advanced to in vivo models to validate their therapeutic potential.
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A Senior Application Scientist's Guide to Validating In Vitro Biological Assays for Novel Benzimidazole Compounds
For researchers, scientists, and drug development professionals, the journey of bringing a novel therapeutic agent from the bench to the bedside is both arduous and exciting. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The initial gatekeeper in this process is the in vitro biological assay, a powerful tool for screening and characterizing these novel chemical entities. However, the data generated from these assays are only as reliable as the validation process they undergo. This guide provides an in-depth, experience-driven approach to validating in vitro biological assays for novel benzimidazole compounds, ensuring the generation of robust, reproducible, and trustworthy data.
The Imperative of Rigorous Assay Validation
In the fast-paced environment of drug discovery, there can be a temptation to move quickly through the initial screening phases. However, inadequate assay validation can lead to costly and time-consuming downstream failures. The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[2][3] This means ensuring that the assay is accurate, precise, selective, and robust enough to provide meaningful data that can confidently guide lead optimization and further development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation, which serve as a critical framework for our work.[2][4][5]
Core Principles of a Self-Validating System
Every protocol should be designed as a self-validating system. This means incorporating controls and checks at every stage to ensure the integrity of the results. The key parameters to assess during validation include accuracy, precision, selectivity, specificity, stability, and robustness.[6]
A crucial first step is target validation , which confirms the relevance of the biological target to the disease .[7] Before embarking on extensive compound screening, it's essential to have a solid foundation of evidence linking the target to the disease pathology. This may involve repeating published experiments or using tools like siRNA to modulate target activity and observe the downstream effects.[7]
Key In Vitro Assays for Benzimidazole Compounds and Their Validation
Benzimidazole derivatives are known for their broad spectrum of biological activities.[1] Below, we delve into the validation of three common types of assays used to evaluate these compounds: cytotoxicity, antimicrobial, and antiviral assays.
Cytotoxicity Assays: Gauging Anticancer Potential
A frequent application for novel benzimidazoles is in oncology.[8][9] Cytotoxicity assays are fundamental to determining a compound's ability to kill or inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[8][10]
-
Cell Line Selection: The choice of cancer cell line is paramount. It should be relevant to the cancer type being targeted. For instance, if developing a drug for colon cancer, a cell line like DLD-1 would be appropriate.[8] It's also crucial to authenticate cell lines to avoid issues of cross-contamination, which can invalidate results.[11]
-
Compound Concentration Range: A broad range of concentrations should be tested to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[8] This typically involves serial dilutions of the test compound.
-
Controls are Non-Negotiable:
-
Negative Control: Cells treated with the vehicle (e.g., DMSO) in which the compound is dissolved. This establishes the baseline for cell viability.[12][13]
-
Positive Control: A known cytotoxic drug (e.g., doxorubicin) is used to confirm that the assay is capable of detecting a cytotoxic effect.[14]
-
Blank Control: Wells containing only the culture medium to account for background absorbance.[12]
-
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98.2 ± 3.1 |
| 1 | 85.7 ± 4.5 |
| 10 | 52.3 ± 2.8 |
| 50 | 15.1 ± 1.9 |
| 100 | 5.6 ± 0.8 |
| Doxorubicin (10 µM) | 25.4 ± 2.2 |
This table illustrates how to present cytotoxicity data clearly, allowing for easy comparison and determination of the IC50 value.
Here is a detailed, step-by-step methodology for performing an MTT assay:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: The following day, treat the cells with various concentrations of the novel benzimidazole compound. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.[15]
-
MTT Addition: Add 50 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours.[8][10]
-
Formazan Solubilization: Carefully remove the medium and add 130 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC50 value can then be determined using software like GraphPad Prism.[8]
Caption: Workflow for a typical MTT cytotoxicity assay.
Antimicrobial Assays: Combating Infectious Agents
Many benzimidazole derivatives have shown promise as antimicrobial agents.[16][17][18] The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[19]
-
Microorganism Selection: The choice of bacterial or fungal strains should be clinically relevant. For example, Staphylococcus aureus and Escherichia coli are common choices for antibacterial testing.[16]
-
Inoculum Preparation: Standardizing the initial number of microorganisms is critical for reproducibility. A 0.5 McFarland standard is typically used to achieve a concentration of approximately 1-2 x 10⁸ CFU/mL.[19]
-
Growth Medium: The appropriate broth medium (e.g., Mueller-Hinton Broth) must be used to support the growth of the test organism.[19]
-
Controls are Essential:
-
Positive Control: Bacteria with no compound to ensure the organism can grow under the assay conditions.[19]
-
Negative Control: Broth medium only to check for contamination.[19]
-
Standard Drug Control: A known antibiotic (e.g., ampicillin) or antifungal (e.g., fluconazole) to compare the potency of the novel compound.[16]
-
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| BZ-2 | 8 | 16 |
| Ampicillin | 4 | 8 |
| Fluconazole | N/A | N/A |
This table provides a clear comparison of the antimicrobial activity of the novel compound against standard drugs.
-
Prepare Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium and inoculate them into a suitable broth. Incubate until the turbidity reaches that of a 0.5 McFarland standard.[19]
-
Prepare Compound Dilutions: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate.[19]
-
Inoculation: Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]
-
Incubation: Seal the plate and incubate at the appropriate temperature for 16-20 hours.[19]
-
Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration with no visible growth.[19]
Caption: Logic for determining the Minimum Inhibitory Concentration.
Antiviral Assays: Targeting Viral Replication
The emergence of new viral threats underscores the need for novel antiviral agents.[20] Benzimidazoles have also been investigated for their antiviral properties.[21] Validating antiviral assays involves demonstrating a compound's ability to inhibit a specific stage of the viral life cycle.[21]
-
Virus and Host Cell System: The choice of virus and a susceptible host cell line is fundamental. For example, to test against influenza virus, Madin-Darby Canine Kidney (MDCK) cells are often used.
-
Assay Type: Different assays can target different stages of the viral life cycle, such as entry, replication, or release.[21] A plaque reduction assay is a classic method to quantify the inhibition of viral replication.
-
Controls are Vital:
-
Virus Control: Cells infected with the virus but not treated with the compound to determine the maximum viral effect.
-
Cell Control: Uninfected cells to assess cell viability.
-
Positive Control: A known antiviral drug (e.g., oseltamivir for influenza) to validate the assay's sensitivity.
-
| Compound | EC50 (µM) against Influenza A |
| BZ-3 | 5.2 |
| Oseltamivir | 0.8 |
This table clearly shows the effective concentration of the novel compound required to inhibit 50% of the viral effect.
-
Cell Seeding: Seed host cells in 6-well plates and grow to confluency.
-
Virus Infection: Infect the cells with a known amount of virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing different concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the virus control. Determine the EC50 value.
Caption: Inhibition of the viral replication stage by a novel compound.
Trustworthiness Through a Self-Validating System
To ensure the trustworthiness of your results, it's crucial to adhere to Good Laboratory Practices (GLP).[22] This includes meticulous record-keeping, instrument calibration, and the use of well-documented Standard Operating Procedures (SOPs).[6] The validation process itself is a key component of a self-validating system. By consistently running controls and monitoring assay performance, you can have confidence in the data you generate.
Statistical validation is also a critical component.[23][24] Parameters such as the Z-factor are used to assess the robustness of high-throughput screening assays.[25] A Z-factor between 0.5 and 1.0 is indicative of an excellent assay.
Conclusion
Validating in vitro biological assays for novel benzimidazole compounds is a multifaceted process that requires a deep understanding of the underlying biology, meticulous experimental design, and a commitment to scientific integrity. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable data that will provide a solid foundation for the development of the next generation of benzimidazole-based therapeutics. Remember, the ultimate goal is not just to generate data, but to generate meaningful data that can be trusted to guide critical decisions in the drug discovery pipeline.
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comparative analysis of the cytotoxicity of different 2-Hydrazino-5-nitro-1H-1,3-benzimidazole derivatives on cancer cell lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, the benzimidazole scaffold has emerged as a "privileged structure" due to its presence in numerous pharmacologically active molecules.[1] This guide provides a comparative analysis of the cytotoxic profiles of a specific subclass, 2-hydrazino-5-nitro-1H-1,3-benzimidazole derivatives, against various cancer cell lines. Our focus is to synthesize existing data, elucidate structure-activity relationships (SAR), and provide actionable insights for researchers in drug discovery and development.
Introduction: The Benzimidazole Scaffold in Oncology
Benzimidazoles are heterocyclic aromatic compounds that mimic the structure of naturally occurring nucleotides, allowing them to interact with a wide range of biological targets.[1] Their derivatives have demonstrated a broad spectrum of bioactivities, including anticancer, antimicrobial, and antiviral properties.[1][2] The incorporation of a hydrazino group at the 2-position and a nitro group at the 5-position of the benzimidazole ring creates a unique pharmacophore. The nitro group, being a strong electron-withdrawing group, can significantly modulate the molecule's electronic properties and biological activity, while the hydrazino moiety offers a versatile point for synthetic modification to generate diverse libraries of compounds.[2][3]
Comparative Cytotoxicity Analysis
The efficacy of a potential anticancer agent is primarily assessed by its ability to inhibit the proliferation of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. This section compares the cytotoxic effects of various this compound derivatives, often functionalized at the hydrazino nitrogen to form hydrazones, against a panel of human cancer cell lines.
Performance Against Common Cancer Cell Lines
Data from multiple studies have been aggregated to provide a comparative overview. While direct comparison between studies requires caution due to variations in experimental conditions (e.g., incubation time, cell density), general trends can be discerned.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Key Observations | Reference |
| Benzimidazole-hydrazone (General) | MCF-7 (Breast) | 1.29 - 4.30 | Certain derivatives showed potency comparable to doxorubicin. | [1] |
| Benzimidazole-hydrazone (General) | A-549 (Lung) | Variable | Elicited superior cytotoxicity compared to other cell lines. | [1] |
| Benzimidazole-hydrazone (Compound 3d ) | Multiple Lines | Broad-spectrum | Effective across various cancer cell lines. | [4] |
| Benzimidazole-hydrazone (Compound 3j ) | HT29 (Colon) | Selective | Showed potent and selective activity against colon cancer. | [4] |
| Methyl-substituted Hydrazone (5d ) | MDA-MB-231 (Breast) | 13 - 20 (72h) | Moderate, time-dependent cytotoxicity observed. | [5] |
| Thiobenzimidazoles (3c & 3l ) | HCT-116 (Colon) | Effective | Showed effective antitumor activity. | [6] |
| Thiobenzimidazoles (3c & 3l ) | TK-10 (Renal) | Effective | Showed effective antitumor activity. | [6] |
Expert Interpretation: The data clearly indicates that synthetic modifications on the 2-hydrazino scaffold significantly impact both the potency and selectivity of these compounds. For instance, the structural difference between compounds 3d and 3j , merely the position of a methyl group on an appended thiophene ring, dramatically shifted the activity profile from broad-spectrum to colon cancer-selective.[4] This highlights a critical principle in medicinal chemistry: subtle structural changes can lead to profound differences in biological activity. The choice of the appended aldehyde or ketone to form the hydrazone is a key determinant of the final compound's cytotoxic profile.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of these derivatives and their cytotoxic activity is a crucial aspect of rational drug design.
-
Influence of Substituents: The nature of the substituent on the hydrazone's azomethine group (-N=CH-) is pivotal. Electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), have been shown in some series to enhance antioxidant and cytotoxic activities.[7][8] Conversely, the presence of an electron-withdrawing nitro group on a thiophene ring was found to decrease activity, suggesting a complex interplay of electronic and steric factors.[4]
-
Role of the Nitro Group: The 5-nitro group on the benzimidazole core is generally considered an important feature for activity. Nitroaromatic compounds are known to undergo bioreduction in hypoxic tumor cells, leading to the formation of reactive cytotoxic species.[9]
-
Impact of Methylation: The addition of a methyl group to the benzimidazole ring, as seen in compound 5d , was highlighted for its importance in preventing tubulin aggregation and blocking mitosis.[5]
Mechanisms of Action: How Do They Kill Cancer Cells?
The cytotoxic effects of this compound derivatives are not attributed to a single mechanism but rather a multi-faceted attack on cancer cell physiology.
Disruption of Microtubule Dynamics
A prominent mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, prevent chromosome segregation, and ultimately trigger programmed cell death (apoptosis).[5] Some derivatives act as microtubule-destabilizing agents, similar to vinca alkaloids.[5]
Enzyme Inhibition
-
Carbonic Anhydrase IX (CA IX): CA IX is a transmembrane enzyme that is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, promoting invasion and metastasis. Certain benzimidazole-hydrazone derivatives have been identified as potent inhibitors of CA IX, linking their cytotoxic effects to the disruption of tumor pH regulation.[4]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Some benzimidazole derivatives have been shown to inhibit CDKs, such as CDK2, leading to cell cycle arrest.[6]
Induction of Apoptosis
Ultimately, most successful anticancer agents induce apoptosis. Benzimidazole derivatives have been shown to trigger this process through various means, including the disruption of microtubule function and the inhibition of key survival enzymes.[5][7] This programmed cell death is a clean and efficient way to eliminate tumor cells without inducing an inflammatory response.
Below is a diagram illustrating a potential mechanism of action involving cell cycle arrest.
Caption: A step-by-step workflow diagram of the MTT assay for cytotoxicity assessment.
Conclusion and Future Perspectives
The this compound scaffold represents a promising framework for the development of novel anticancer agents. The available data demonstrates that derivatives of this core structure can exert potent and sometimes selective cytotoxic effects against a range of cancer cell lines. The primary mechanisms appear to involve the disruption of microtubule function and the inhibition of key enzymes like carbonic anhydrase IX.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing focused libraries of compounds to more clearly define the structural requirements for high potency and selectivity.
-
Mechanism of action studies: Moving beyond general cytotoxicity to pinpoint specific molecular targets and pathways for the most promising lead compounds.
-
In vivo evaluation: Advancing lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from comparative analyses like this one, the scientific community can more effectively direct efforts towards designing the next generation of benzimidazole-based cancer therapeutics.
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The Nitro Moiety's Impact: A Head-to-Head Comparison of the Biological Activity of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole and its Non-Nitrated Counterpart
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized for its versatile pharmacological profile. The strategic functionalization of this heterocyclic system can dramatically modulate its biological activity. This guide provides a comprehensive head-to-head comparison of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole and its non-nitrated analog, 2-hydrazino-1H-benzimidazole. We will delve into the anticipated differences in their biological activities, underpinned by experimental data from related studies, and provide detailed protocols for their direct comparative evaluation.
The introduction of a nitro group to an aromatic system is a common strategy in drug design to enhance potency, alter selectivity, and introduce novel mechanisms of action. This electron-withdrawing group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. In the context of the benzimidazole ring, the addition of a nitro group at the 5-position is expected to have a profound impact on its biological profile.
Structural and Physicochemical Distinctions
The primary difference between the two compounds lies in the presence of the nitro group on the benzene ring of the benzimidazole core. This substitution is anticipated to alter several key physicochemical parameters:
-
Electronic Effects: The nitro group is strongly electron-withdrawing, which will decrease the electron density of the benzimidazole ring system. This can affect the pKa of the molecule and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
Lipophilicity: The nitro group can either increase or decrease lipophilicity depending on the overall molecular context. This parameter is crucial for membrane permeability and distribution within biological systems.
-
Redox Potential: Nitroaromatic compounds are known to undergo bioreduction under hypoxic conditions, a feature exploited in the design of hypoxia-activated prodrugs, particularly in cancer and microbiology.
Anticipated Biological Activity Profiles: A Comparative Overview
Based on extensive research on benzimidazole derivatives, including hydrazones and nitro-substituted analogs, we can project a comparative biological activity profile for our two compounds of interest.[1][2][3][4]
| Biological Activity | 2-Hydrazino-1H-benzimidazole (Non-nitrated) | This compound (Nitrated) | Rationale for Predicted Difference |
| Antimicrobial | Moderate activity expected against a range of bacteria and fungi.[5][6][7] | Potentially enhanced and broader-spectrum activity, particularly against anaerobic bacteria and protozoa.[8][9] | The nitro group can be reduced in anaerobic organisms to form cytotoxic radicals, a well-established mechanism for antimicrobial action.[8] |
| Anticancer | May exhibit cytotoxic effects against various cancer cell lines, possibly through inhibition of tubulin polymerization.[2][10][11] | Likely to show increased cytotoxicity, especially in hypoxic tumor environments.[3][4][12] | The nitro group can lead to the formation of reactive oxygen species upon bioreduction in hypoxic tumor cells, leading to enhanced cell killing. |
| Anthelmintic | Benzimidazole hydrazones have shown potent anthelmintic activity.[2][13][14] | Activity may be enhanced due to the potential for reductive activation within the parasite. | The mechanism of action of many anthelmintic drugs involves targeting parasitic-specific metabolic pathways, which could be influenced by the nitro group. |
| Antioxidant | Some benzimidazole hydrazones possess radical scavenging properties.[2][10][13] | The strong electron-withdrawing nature of the nitro group might diminish the inherent antioxidant capacity of the hydrazone moiety. | The ability to donate a hydrogen atom or an electron is central to antioxidant activity, which could be hindered by the electron-deficient aromatic system. |
Experimental Workflows for Direct Comparison
To empirically validate the predicted differences in biological activity, a series of well-defined experimental protocols should be employed.
Antimicrobial Susceptibility Testing
This workflow aims to determine and compare the minimum inhibitory concentration (MIC) of the two compounds against a panel of pathogenic microbes.
Caption: Workflow for determining and comparing the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Microorganism Panel: Select a diverse panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), anaerobic bacteria (e.g., Clostridium difficile), and fungi (e.g., Candida albicans).
-
Inoculum Preparation: Prepare standardized inocula of each microorganism according to CLSI guidelines.
-
Compound Preparation: Prepare stock solutions of both test compounds in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in microtiter plates with appropriate culture media.
-
Inoculation and Incubation: Inoculate the wells with the microbial suspension. For anaerobic bacteria, incubate the plates in an anaerobic chamber.
-
MIC Determination: After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth.
-
Data Analysis: Compare the MIC values of the nitrated and non-nitrated compounds. A lower MIC value for the nitrated compound would indicate enhanced antimicrobial activity.
In Vitro Cytotoxicity Assay
This workflow is designed to assess and compare the cytotoxic effects of the two compounds on cancer cell lines under both normoxic and hypoxic conditions.
Caption: Workflow for comparative in vitro cytotoxicity analysis.
Detailed Protocol:
-
Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), which are known to develop hypoxic regions in solid tumors.[15]
-
Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of both the nitrated and non-nitrated compounds.
-
Incubation: Incubate one set of plates under standard normoxic conditions (21% O2) and another set in a hypoxic chamber (1% O2).
-
Viability Assessment: After the incubation period (e.g., 48-72 hours), assess cell viability using a standard method like the MTT assay.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound under both conditions. A significantly lower IC50 for the nitrated compound under hypoxic conditions would support the hypothesis of hypoxia-activated cytotoxicity.
Mechanistic Insights: The Role of the Nitro Group
The anticipated enhancement in the biological activity of this compound can be attributed to specific mechanisms of action conferred by the nitro group.
Reductive Activation in Microbes and Hypoxic Cancer Cells
The key to the enhanced activity of many nitroaromatic compounds is their reductive metabolism.
Caption: Proposed reductive activation pathway of this compound.
In anaerobic microorganisms and hypoxic cancer cells, nitroreductase enzymes can reduce the nitro group in a stepwise manner. This process generates highly reactive intermediates, such as the nitro radical anion, nitroso, and hydroxylamine derivatives. These reactive species can cause extensive damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately leading to cell death. This mechanism is a well-established principle in the action of drugs like metronidazole.[8]
Conclusion
The addition of a nitro group to the 2-hydrazinobenzimidazole scaffold is a promising strategy for enhancing its therapeutic potential. Based on the existing literature, this compound is predicted to exhibit superior antimicrobial and anticancer activities compared to its non-nitrated counterpart, particularly under anaerobic or hypoxic conditions. The provided experimental workflows offer a robust framework for the direct head-to-head comparison of these two compounds, which will be crucial for validating these hypotheses and guiding further drug development efforts. The insights gained from such comparative studies are invaluable for understanding the structure-activity relationships of benzimidazole derivatives and for the rational design of more effective therapeutic agents.
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A review exploring biological activities of hydrazones - PMC. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
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New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. Retrieved January 22, 2026, from [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2021). Molecules. Retrieved January 22, 2026, from [Link]
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Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231. (2022). International Journal of Molecular Sciences. Retrieved January 22, 2026, from [Link]
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Biological Activities of Nitro Steroids. (2017). Journal of Pharmaceutical Research International. Retrieved January 22, 2026, from [Link]
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Novel Synthesis and Anti-Tumor Activity of 2-Hydrazino-1h-Benzimidazoles. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]
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New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (2021). RSC Advances. Retrieved January 22, 2026, from [Link]
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Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships. (2009). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
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Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (2021). Molecules. Retrieved January 22, 2026, from [Link]
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An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (2021). Molecules. Retrieved January 22, 2026, from [Link]
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Novel synthesis and anti-tumor activity of 2-hydrazino-1H-benzimidazoles. (2014). Longdom Publishing SL. Retrieved January 22, 2026, from [Link]
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Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega. Retrieved January 22, 2026, from [Link]
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Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (2021). Molecules. Retrieved January 22, 2026, from [Link]
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Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. (2024). ACS Omega. Retrieved January 22, 2026, from [Link]
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A-Head-to-Head-Comparison-Confirming-the-Target-Specificity-of-a-Novel-2-Hydrazino-5-nitro-1H-1-3-benzimidazole-based-Inhibitor-A-Guide-for-Researchers
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In the landscape of targeted cancer therapy, the precision of a kinase inhibitor is paramount.[1] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously confirm the target specificity of a novel 2-Hydrazino-5-nitro-1H-1,3-benzimidazole-based inhibitor. Benzimidazole scaffolds have gained significant attention as promising protein kinase inhibitors with high potency and varied selectivity.[1] Through a series of robust experimental protocols and comparative analyses, we will elucidate the methodologies required to build a strong, data-driven case for the inhibitor's on-target activity and minimal off-target effects.
Introduction: The Criticality of Target Specificity in Kinase Inhibitor Development
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] While kinase inhibitors have revolutionized cancer treatment, their efficacy is often hampered by a lack of specificity, leading to off-target effects and toxicity.[1][2] Therefore, the early and thorough assessment of a new inhibitor's target profile is a critical step in its development pipeline. This guide will walk you through a multi-faceted approach to confidently establish the target specificity of our novel this compound-based compound, a potential inhibitor of the PI3K/AKT/mTOR signaling pathway.
Unveiling the Target: A Triad of Experimental Validation
To build a robust profile of our inhibitor, we will employ a combination of biochemical and cell-based assays. This multi-pronged approach provides a comprehensive view of the inhibitor's activity, from direct enzyme interaction to its effects within the complex cellular environment.
Biochemical Kinase Profiling: A Broad-Spectrum Screen
The initial and most crucial step is to understand the inhibitor's interaction with a wide array of kinases. This provides a global view of its selectivity.
Causality Behind the Choice: Biochemical kinase profiling allows for a direct measure of the inhibitor's effect on kinase activity in a controlled, in vitro setting.[3][4] This method is ideal for identifying primary targets and potential off-targets across the human kinome without the complexities of a cellular environment.[3]
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a stock solution of the this compound-based inhibitor in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Utilize a multi-well plate format for high-throughput screening.
-
Kinase Reaction: In each well, combine the specific kinase, its substrate, and ATP.
-
Inhibitor Addition: Add the inhibitor at a single high concentration (e.g., 10 µM) to the respective wells.
-
Incubation: Allow the enzymatic reaction to proceed for a defined period at a controlled temperature.
-
Detection: Measure the kinase activity. This is often done using radiometric assays that detect the incorporation of radioactive phosphate into the substrate or through fluorescence-based methods.[5]
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to a control (no inhibitor).
Data Presentation: Kinome Selectivity Profile
The results of the kinase panel screen are typically visualized in a dendrogram, providing a clear representation of the inhibitor's selectivity.
| Kinase Target | % Inhibition at 10 µM |
| AKT1 | 95% |
| PI3Kα | 88% |
| mTOR | 75% |
| PKA | 5% |
| CDK2 | 2% |
| EGFR | 1% |
| ... | ... |
This table presents hypothetical data for illustrative purposes.
dot
Caption: Kinase selectivity profile of the novel inhibitor.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
While biochemical assays are powerful, they do not fully replicate the cellular environment. CETSA is a biophysical assay that confirms direct binding of the inhibitor to its target protein within intact cells.[6][7]
Causality Behind the Choice: The principle of CETSA is that ligand binding stabilizes the target protein against thermal denaturation.[6][8] This allows for the direct assessment of target engagement in a more physiologically relevant setting, accounting for factors like cell permeability and intracellular concentrations.[3]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured cells with the this compound-based inhibitor or a vehicle control (DMSO).
-
Heating: Heat the cell lysates at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the soluble fractions by Western blotting using an antibody specific for the target protein (e.g., AKT1).
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Data Presentation: CETSA Melting Curves
| Temperature (°C) | Relative Soluble AKT1 (Vehicle) | Relative Soluble AKT1 (Inhibitor) |
| 40 | 100% | 100% |
| 45 | 98% | 100% |
| 50 | 85% | 99% |
| 55 | 50% | 90% |
| 60 | 20% | 75% |
| 65 | 5% | 40% |
| 70 | 0% | 10% |
This table presents hypothetical data for illustrative purposes.
dot
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Downstream Signaling Analysis: Verifying Functional Consequences
Confirming that the inhibitor not only binds to its target but also modulates its downstream signaling pathway is the final piece of the validation puzzle.
Causality Behind the Choice: Western blotting for phosphorylated downstream effectors provides functional evidence of target inhibition.[9] A decrease in the phosphorylation of a known substrate of the target kinase confirms that the inhibitor is having the intended biological effect.[10]
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Treat cells with increasing concentrations of the this compound-based inhibitor.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream target (e.g., phospho-PRAS40, a substrate of AKT) and a total protein control (e.g., total AKT or a housekeeping protein like GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection and quantify the band intensities.
Data Presentation: Dose-Dependent Inhibition of Downstream Signaling
| Inhibitor Concentration (nM) | p-PRAS40 / Total AKT Ratio |
| 0 (Vehicle) | 1.0 |
| 1 | 0.8 |
| 10 | 0.5 |
| 100 | 0.2 |
| 1000 | 0.05 |
This table presents hypothetical data for illustrative purposes.
dot
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action.
Comparative Analysis: Benchmarking Against the Gold Standard
To truly understand the potential of our novel inhibitor, it is essential to compare its performance against established inhibitors of the same target.
Causality Behind the Choice: A head-to-head comparison provides context for the new inhibitor's potency and selectivity. This is crucial for determining its potential advantages, such as improved specificity or a more favorable therapeutic window.
Comparative Data Table
| Inhibitor | Target IC50 (AKT1) | Selectivity Score (S-Score) | Cellular Potency (EC50) | Key Off-Targets |
| This compound | 15 nM | 0.05 | 50 nM | Minimal |
| Competitor A (Pan-AKT inhibitor) | 25 nM | 0.20 | 100 nM | PKA, ROCK |
| Competitor B (Dual PI3K/mTOR inhibitor) | 50 nM | 0.35 | 150 nM | Multiple kinases |
This table presents hypothetical data for illustrative purposes.
Conclusion: A Clear Path to Validating Target Specificity
By systematically applying the experimental framework outlined in this guide, researchers can build a compelling and data-rich narrative for the target specificity of a novel inhibitor. The combination of broad-scale biochemical profiling, cellular target engagement confirmation, and functional downstream analysis provides a self-validating system that instills confidence in the inhibitor's mechanism of action. This rigorous approach is not just a series of experiments, but a logical progression that moves from a wide-angle view of the kinome to a high-resolution picture of the inhibitor's interaction with its intended target in a physiological context. The resulting data will be instrumental in guiding further preclinical and clinical development, ultimately contributing to the advancement of more precise and effective targeted therapies.
References
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Ali, A. M., Tawfik, S. S., Mostafa, A. S., & Massoud, M. A. M. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Chemical Biology & Drug Design, 100(5), 656–673. [Link]
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Geistlinger, T. R., & Maly, D. J. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11996–E12005. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Biochemistry, 83, 431-457. [Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 22, 2026, from [Link]
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ResearchGate. (n.d.). How to analyze the western blotting data for investigation activity of the signaling pathway? Retrieved January 22, 2026, from [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Palmer, J., & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole
Introduction: The compound 2-Hydrazino-5-nitro-1H-1,3-benzimidazole is a complex heterocyclic molecule that, due to its functional groups, requires meticulous handling and disposal. Its structure incorporates a benzimidazole core, a nitro group, and a hydrazino moiety. The combination of the highly reactive and toxic hydrazino group with the energetic nitroaromatic system necessitates a disposal protocol grounded in a thorough understanding of its chemical properties to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, designed for researchers and drug development professionals.
Part 1: Hazard Profile and Risk Assessment
The primary hazards of this compound are dictated by its constituent functional groups: the hydrazino (-NHNH₂) and the nitro (-NO₂) moieties.
-
Hydrazino Group: Hydrazine and its derivatives are well-documented as being highly toxic, corrosive, and potentially carcinogenic.[1][2] They are powerful reducing agents that can react violently with oxidizing agents and certain metal oxides.[3] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[1]
-
Nitroaromatic System: The nitro group renders the compound an aromatic nitro compound. Such compounds are often toxic and can be absorbed through the skin. The presence of a nitro group can also increase the energetic properties of a molecule, making it potentially unstable under certain conditions, though the primary concern here remains its reactivity and toxicity. Benzimidazole derivatives themselves can exhibit a range of biological activities.[4]
Given this dual-hazard profile, a conservative approach to handling and disposal is mandatory. The compound must be treated as a reactive, toxic, and potentially carcinogenic substance.
Summary of Hazards
| Hazard Category | Description | Primary Functional Group |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes severe skin and eye irritation/burns.[1][6] | Hydrazino, Nitroaromatic |
| Chronic Toxicity | Suspected carcinogen based on data for hydrazine and its derivatives.[1] | Hydrazino |
| Reactivity | Powerful reducing agent. May react violently with oxidizing agents.[3] Avoid contact with heat, sparks, and open flames.[7] | Hydrazino |
| Environmental | Potentially toxic to aquatic life with long-lasting effects. Must be prevented from entering drains or water courses.[8] | Hydrazino, Nitroaromatic |
Part 2: Prerequisite Safety & Handling
Before any disposal procedure is initiated, the following safety measures are not merely recommended; they are essential for a self-validating safety system.
Engineering Controls:
-
All handling of this compound, including weighing, transfers, and the entire disposal protocol, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][7]
-
An eyewash station and safety shower must be immediately accessible.[9]
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended. Never allow contaminated gloves to come into contact with personal items or skin.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities or during the neutralization process.
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.[2] Ensure clothing fully covers the skin.
Part 3: Disposal Procedure Workflow
The decision to treat chemical waste in the laboratory versus sending it for licensed disposal depends on the quantity of waste, the available facilities, and the comfort level of the personnel with the procedure. The following diagram outlines the logical workflow for making this determination.
Caption: Decision workflow for disposal of this compound.
Part 4: In-Laboratory Chemical Neutralization Protocol
This protocol is designed for small quantities (<5 grams) of this compound waste. The principle of this procedure is the oxidative destruction of the hazardous hydrazino group using a dilute solution of sodium hypochlorite (bleach). This is a well-established method for neutralizing hydrazine derivatives.[10][11][12] The reaction is exothermic and releases nitrogen gas; therefore, slow, controlled addition and dilution are critical.
Materials Required:
-
Chemical fume hood
-
Appropriate PPE (see Part 2)
-
Stir plate and magnetic stir bar
-
Large glass beaker (volume should be at least 50 times the volume of the waste solution)
-
Graduated cylinders
-
Water (for dilution)
-
5-6% Sodium Hypochlorite solution (household bleach)
-
Sodium hydroxide (1 M) and Hydrochloric acid (1 M) for pH adjustment
-
pH indicator strips
Step-by-Step Methodology:
-
Preparation (Inside Fume Hood): a. Place the large beaker on a stir plate inside the fume hood. b. If the waste is solid, dissolve it in a minimal amount of water. If it is already in a non-reactive solvent, proceed, but be aware of potential side reactions. c. Add the dissolved waste solution to the beaker. d. Crucially, dilute the solution with water until the concentration of the benzimidazole derivative is less than 5%.[10][11][12] This step is vital to control the reaction rate and temperature. Begin stirring the solution.
-
Oxidative Neutralization: a. Slowly, add the 5-6% sodium hypochlorite solution dropwise to the stirring waste solution. A recommended ratio is approximately 10 mL of bleach for every 1 gram of the hydrazine compound. b. Monitor the reaction closely. You may observe gas evolution (nitrogen) and a slight temperature increase. If the reaction becomes too vigorous (excessive bubbling or heat), immediately stop the addition and wait for it to subside before continuing at a slower rate. c. Continue adding bleach until a slight excess is present. This can be confirmed using potassium iodide-starch paper (a drop of the solution will turn it blue/black if excess hypochlorite is present).
-
Post-Reaction Treatment: a. Allow the solution to stir for at least 2 hours to ensure the reaction is complete. b. Check the pH of the resulting solution. Neutralize it to a pH between 6 and 8 by adding 1 M HCl or 1 M NaOH as needed.
-
Final Disposal: a. Once neutralized, the final aqueous solution, now containing oxidized organic fragments, sodium chloride, and water, can typically be disposed of down the drain with copious amounts of water.[13] b. Causality Check: This is permissible only if the resulting solution does not contain other hazardous materials (e.g., heavy metals) and is in compliance with your institution's and local municipality's sewer disposal regulations.[10][11][13] Always consult your local Environmental Health & Safety (EHS) office.
Part 5: Licensed Hazardous Waste Disposal
If in-laboratory treatment is not feasible, or for quantities greater than 5 grams, professional disposal is required.
-
Containerization:
-
Place the this compound waste in a clearly labeled, sealed, and chemically compatible container. Do not mix it with other waste streams, especially oxidizers.
-
-
Labeling:
-
The container must be labeled with a hazardous waste tag according to your institution's EHS guidelines. The label must clearly state: "Hazardous Waste: this compound" and list all known hazards (Toxic, Irritant, Possible Carcinogen, Environmentally Hazardous).
-
-
Storage:
-
Store the sealed container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials, particularly oxidizing acids and other oxidizers.[14]
-
-
Pickup:
References
-
Hydrazine - Hazardous Substance Fact Sheet. (2009). New Jersey Department of Health. Available at: [Link]
-
In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of British Columbia. Available at: [Link]
-
Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico. Available at: [Link]
-
Safety and Handling of Hydrazine. (1986). Defense Technical Information Center (DTIC). Available at: [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Royal Society of Chemistry. Available at: [Link]
-
2-hydrazinyl-1H-1,3-benzodiazole. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
2-Methyl-5-nitro-1H-benzimidazole monohydrate. (2011). Acta Crystallographica Section E. Available at: [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. National Academies Press. Available at: [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. Available at: [Link]
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Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). Available at: [Link]
-
Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015). Available at: [Link]
-
The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (2025). Science Progress. Available at: [Link]
-
Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. Available at: [Link]
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2-Methyl-5-nitro-1H-benzimidazole monohydrate. (2011). National Center for Biotechnology Information. Available at: [Link]
-
5-Nitrobenzimidazole. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
